molecular formula C7H15NO B111250 3-(Aminomethyl)cyclohexanol CAS No. 116650-26-1

3-(Aminomethyl)cyclohexanol

Cat. No.: B111250
CAS No.: 116650-26-1
M. Wt: 129.2 g/mol
InChI Key: WFTIZANRIDXCBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Aminomethyl)cyclohexanol (CAS 116650-26-1) is a valuable cyclohexanol derivative featuring both a hydroxyl group and a primary aminomethyl substituent at the 3-position of the cyclohexane ring, giving it a molecular formula of C7H15NO and a molecular weight of 129.20 g/mol . This bifunctional nature makes it a versatile chiral building block and key intermediate in scientific research, particularly in the synthesis of more complex organic molecules and potential pharmaceutical compounds . Its structure is closely related to motifs found in various bioactive molecules, underscoring its utility in medicinal chemistry explorations . The compound serves as a critical precursor in organic synthesis. Research indicates its applicability in palladium-catalyzed hydrogenation processes and reductive amination routes to access structurally diverse amines . As a 1,3-amino alcohol, it is of significant interest due to the biological importance of this class of compounds, which are key structural components in numerous natural products, potent drugs, and serve as useful chiral auxiliaries in asymmetric synthesis . The aminomethyl group can participate in nucleophilic substitution reactions, allowing for the creation of various N-substituted derivatives, while the hydroxyl group can be further functionalized . Handling should adhere to strict laboratory safety protocols. The compound has associated hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautions such as using personal protective equipment and working in a well-ventilated area are essential. For product quality and stability, it is recommended to store the compound in a dark place under an inert atmosphere at 2-8°C . This product is intended for research purposes and is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic use, nor for human or veterinary applications .

Properties

IUPAC Name

3-(aminomethyl)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c8-5-6-2-1-3-7(9)4-6/h6-7,9H,1-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFTIZANRIDXCBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00629770
Record name 3-(Aminomethyl)cyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00629770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116650-26-1
Record name 3-(Aminomethyl)cyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00629770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(aminomethyl)cyclohexan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-(Aminomethyl)cyclohexanol

This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, and safety information. Due to the limited availability of detailed experimental data for this compound itself, this guide also includes information on the closely related and structurally similar compound, 3-aminocyclohexanol, which serves as a valuable reference for synthetic strategies and potential biological applications.

Chemical Identification and Properties

This compound is a cycloaliphatic amino alcohol. It exists as a mixture of stereoisomers, primarily cis and trans. The specific isomer can significantly influence its physical properties and biological activity.

CAS Numbers and Molecular Formulas

The Chemical Abstracts Service (CAS) numbers are essential for unambiguous identification. Several CAS numbers are associated with this compound and its related structures.

Compound NameStereoisomerCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound Mixture116650-26-1C₇H₁₅NO129.20[1]
cis-3-(Aminomethyl)cyclohexanolcis874821-44-0C₇H₁₅NO129.2[2]
trans-3-Amino-cyclohexanoltrans40525-77-7C₆H₁₃NO115.18[3]
cis-3-Aminocyclohexanol hydrochloridecis124555-44-8C₆H₁₄ClNO151.64[4][5][6]
trans-3-Amino-cyclohexanol hydrochloridetrans124555-43-7C₆H₁₄ClNO151.64[7][8]
Physicochemical Properties

Detailed physical properties for this compound are not extensively reported. The available data, along with properties of related compounds, are summarized below.

PropertyThis compound (CAS 116650-26-1)cis-3-Aminocyclohexanol hydrochloride (CAS 124555-44-8)Cyclohexanol (Reference)
Physical Form Sticky Oil to SolidSolidLiquid[9]
Purity 95%->95%[9]
Melting Point -202 - 204°C[5]23 °C[9]
Boiling Point --161 °C[9]
Solubility -Soluble in Methanol[5]3.6 g/100ml in water (20°C)[9]
Storage Temperature 2-8°C, inert atmosphereRefrigerator, inert atmosphere[5][6]-

Safety and Handling

Proper handling of this compound is crucial. The following table summarizes the available GHS hazard information.

GHS InformationThis compound (CAS 116650-26-1)
Pictogram(s) GHS07 (Exclamation mark)
Signal Word Warning
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation.
Precautionary Statements P261, P280, P305+P351+P338

Synthesis and Experimental Protocols

Synthesis of cis- and trans-3-Aminocyclohexanols[11]

This two-step synthesis provides a viable route to the 3-aminocyclohexanol core structure.

Step 1: Preparation of β-Enaminoketones

  • A solution of a 1,3-cyclohexanedione derivative (e.g., 4,4-dimethyl-1,3-cyclohexanedione, 7.13 mmol) and a primary amine (e.g., benzylamine, 7.84 mmol) is refluxed in toluene (30 mL) for 3 hours.

  • Water formed during the reaction is removed azeotropically using a Dean-Stark trap.

  • After the reaction is complete, the solvent is removed under reduced pressure.

  • The resulting solid is purified by recrystallization (e.g., from CH₂Cl₂/hexane) to yield the β-enaminoketone.

Step 2: Reduction of β-Enaminoketones to 3-Aminocyclohexanols

  • The β-enaminoketone (2.0 mmol) is dissolved in a mixture of isopropyl alcohol (2 mL) and THF (5 mL).

  • The solution is treated with an excess of small pieces of metallic sodium (12.0 g-atoms) and stirred, allowing the temperature to rise from 0°C to room temperature.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, any unreacted sodium is carefully removed.

  • The reaction mixture is poured into a saturated aqueous solution of NH₄Cl and extracted with ethyl acetate.

  • The organic layers are combined, dried over Na₂SO₄, filtered, and the solvent is evaporated under reduced pressure to yield a diastereomeric mixture of the corresponding 3-aminocyclohexanols.

  • The cis and trans isomers can then be separated by column chromatography.

G cluster_synthesis Synthetic Workflow for 3-Aminocyclohexanols A 1,3-Cyclohexanedione + Primary Amine B β-Enaminoketone A->B Reflux in Toluene (Azeotropic Removal of H₂O) C Reduction (Sodium in THF/IPA) B->C D Diastereomeric Mixture of cis- and trans-3-Aminocyclohexanols C->D E Column Chromatography D->E F cis-3-Aminocyclohexanol E->F G trans-3-Aminocyclohexanol E->G

Caption: Synthetic workflow for cis- and trans-3-aminocyclohexanols.

Applications in Drug Development

While direct biological data for this compound is scarce, the closely related compound, (1S,3R)-3-Aminocyclohexanol Hydrochloride, is utilized as a key reactant in the synthesis of potent and orally active TRPV1 antagonists.[5] The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel involved in the detection of noxious stimuli and is a significant target for the development of novel analgesics.[11][12]

The aminocyclohexanol scaffold is a critical pharmacophore for these antagonists. This suggests that this compound and its derivatives are promising building blocks for the discovery of new therapeutics targeting the TRPV1 channel for conditions such as chronic pain.[11]

G cluster_drug_dev Role of Aminocyclohexanol Scaffold in Drug Discovery BuildingBlock 3-Aminocyclohexanol Scaffold (e.g., this compound) Synthesis Multi-step Chemical Synthesis BuildingBlock->Synthesis API Active Pharmaceutical Ingredient (API) (e.g., Isoxazole Carboxamide) Synthesis->API Target TRPV1 Channel API->Target Antagonist Binding Effect Analgesic Effect (Pain Relief) Target->Effect Inhibition

Caption: Conceptual workflow for developing TRPV1 antagonists.

References

An In-depth Technical Guide to the Synthesis of 3-(Aminomethyl)cyclohexanol Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthetic strategies for obtaining stereoisomers of 3-(aminomethyl)cyclohexanol, a crucial building block in medicinal chemistry. The document outlines key synthetic methodologies, presents quantitative data in structured tables for comparative analysis, and includes detailed experimental protocols. Visual diagrams generated using Graphviz are provided to illustrate the synthetic pathways.

Diastereoselective Synthesis via Reduction of β-Enaminoketones

A primary strategy for the synthesis of 3-aminocyclohexanol derivatives involves the reduction of β-enaminoketones. This method allows for the formation of both cis and trans diastereomers, with selectivity influenced by the choice of substrates and reaction conditions.

A notable example is the synthesis of 5,5-dimethyl-3-benzylaminocyclohexanols and their derivatives. The process begins with the condensation of 4,4-dimethyl-1,3-cyclohexanedione with a primary amine, such as benzylamine or (S)-α-methylbenzylamine, to yield the corresponding β-enaminoketones.[1] Subsequent reduction of these intermediates with sodium in a mixture of THF and isopropyl alcohol affords a diastereomeric mixture of the desired 3-aminocyclohexanols.[1][2][3]

Quantitative Data
Starting MaterialAmineProductOverall YieldDiastereomeric Ratio (cis:trans)Reference
4,4-dimethyl-1,3-cyclohexanedioneBenzylamine3-Benzylamino-5,5-dimethylcyclohexanol77%Not separated[3]
4,4-dimethyl-1,3-cyclohexanedione(S)-α-methylbenzylamine5,5-Dimethyl-3-((S)-α-methylbenzylamino)cyclohexanol75%89:11[1][2][3]

Note: For the reaction with (S)-α-methylbenzylamine, the individual cis and trans isomers were separated by column chromatography, yielding 69% of the cis isomer and 6% of the trans isomer.[1][2]

Experimental Protocols

Synthesis of (S)-5,5-Dimethyl-3-(α-methylbenzylamino)cyclohexen-2-one: A solution of 4,4-dimethyl-1,3-cyclohexanedione (1.0 g, 7.13 mmol) and (S)-α-methylbenzylamine (1.0 mL, 7.84 mmol) in toluene (30 mL) is refluxed for 3.5 hours, with the water formed being removed azeotropically using a Dean-Stark trap.[1][2] After this period, the solvent is removed under reduced pressure. The resulting yellow solid is purified by crystallization from a mixture of CH₂Cl₂ and hexane to yield the desired β-enaminoketone.[1][2]

General Procedure for the Reduction of β-Enaminoketones: The β-enaminoketone (2.0 mmol) is dissolved in a mixture of isopropyl alcohol (2 mL) and THF (5 mL).[2] To this solution, an excess of small pieces of metallic sodium (0.27 g, 12.0 g-atoms) is added, and the mixture is stirred from 0 °C to room temperature until the reaction is complete, as monitored by TLC.[2] After the removal of any unreacted sodium, the reaction mixture is poured into a saturated aqueous solution of NH₄Cl and extracted with ethyl acetate. The combined organic layers are dried over Na₂SO₄, filtered, and the solvent is evaporated under reduced pressure to yield the diastereomeric mixture of the 3-aminocyclohexanol.[2]

Synthetic Pathway Diagram

Synthesis_of_3_Aminocyclohexanols start 4,4-dimethyl-1,3-cyclohexanedione enaminoketone β-Enaminoketone start->enaminoketone Toluene, reflux amine (S)-α-methylbenzylamine amine->enaminoketone reduction Reduction (Na, THF/i-PrOH) enaminoketone->reduction products cis- and trans-3-Aminocyclohexanols reduction->products

Caption: Synthesis of 3-Aminocyclohexanols via β-Enaminoketone Reduction.

Chiral Resolution of 3-Aminocyclohexanol Stereoisomers

For applications requiring enantiomerically pure compounds, chiral resolution of the racemic mixture of 3-aminocyclohexanol is a viable strategy. Two effective methods are diastereomeric salt formation and enzyme-catalyzed kinetic resolution.[4]

Diastereomeric Salt Formation

This classical resolution technique involves reacting the racemic amine with a chiral resolving agent, such as an enantiomerically pure acid, to form a pair of diastereomeric salts.[5] These salts often exhibit different solubilities, allowing for their separation by fractional crystallization.

A specific example is the resolution of a cis/trans racemic mixture of 3-aminocyclohexanol using (R)-mandelic acid. This method has been shown to effectively isolate (1S,3S)-3-aminocyclohexanol (R)-mandelate, which can then be converted to the free amine by ion-exchange chromatography.[4]

Enzyme-Catalyzed Kinetic Resolution

Enzymatic kinetic resolution is another powerful tool for separating enantiomers. This technique utilizes the stereoselectivity of an enzyme to preferentially react with one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. For 3-aminocyclohexanol, this has been demonstrated with the Cbz-protected derivatives, allowing for the preparation of the other three enantiomers not isolated by the diastereomeric salt formation.[4]

Logical Workflow for Chiral Resolution

Chiral_Resolution_Workflow racemic_mixture Racemic cis/trans-3-Aminocyclohexanol salt_formation Diastereomeric Salt Formation (with (R)-mandelic acid) racemic_mixture->salt_formation enzymatic_resolution Enzymatic Kinetic Resolution (of Cbz-protected amine) racemic_mixture->enzymatic_resolution isolated_enantiomer (1S,3S)-3-Aminocyclohexanol salt_formation->isolated_enantiomer Separation & Ion Exchange other_enantiomers Other Three Enantiomers enzymatic_resolution->other_enantiomers Separation

Caption: Complementary Methods for Chiral Resolution of 3-Aminocyclohexanol.

Synthesis of Related Structures

The synthetic principles for 3-aminocyclohexanols can be extended to more complex structures. For instance, a seven-step synthesis has been developed for potential metabolites of Neramexane, which are cis- and trans-3-amino-1,3,5,5-tetramethylcyclohexanecarboxylic acids, starting from isophorone.[6] While the specific intermediates differ, the core challenge of controlling stereochemistry in a substituted cyclohexane ring remains.

Conclusion

The synthesis of stereoisomers of this compound and its derivatives can be achieved through diastereoselective methods, such as the reduction of β-enaminoketones, or through the resolution of racemic mixtures. The choice of method depends on the desired stereoisomer and the required enantiomeric purity. The protocols and data presented in this guide offer a solid foundation for researchers and professionals in the field of drug development to design and execute synthetic routes to these valuable chiral building blocks.

References

An In-depth Technical Guide to the Separation of cis/trans-3-(Aminomethyl)cyclohexanol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Aminomethyl)cyclohexanol is a crucial building block in the synthesis of various pharmaceutical compounds. Its stereochemistry, specifically the cis and trans relationship between the aminomethyl and hydroxyl groups, plays a pivotal role in determining the biological activity and efficacy of the final active pharmaceutical ingredient (API). The precise spatial arrangement of these functional groups dictates their interaction with biological targets, making the separation and isolation of the desired isomer a critical step in drug development.[1] This technical guide provides a comprehensive overview of the core techniques for separating cis and trans-3-(Aminomethyl)cyclohexanol, offering detailed experimental protocols, quantitative data for comparison, and visualizations of key workflows.

Core Separation Techniques

The separation of cis and trans diastereomers of this compound can be achieved through several methods, primarily exploiting the differences in their physicochemical properties. The most common and effective techniques include fractional crystallization, and column chromatography. Derivatization is often employed to enhance the separation efficiency of these chromatographic methods.

Fractional Crystallization

Fractional crystallization is a powerful technique for separating diastereomers on a large scale, leveraging the differences in their solubility in a particular solvent. For aminocyclohexanol derivatives, this is often achieved by forming diastereomeric salts with a chiral resolving agent or by directly crystallizing the isomers under specific conditions.

a) Fractional Crystallization of Diastereomeric Salts:

This method involves reacting the racemic mixture of this compound with an enantiomerically pure chiral acid to form diastereomeric salts. These salts, having different physical properties, can then be separated by crystallization.

b) Direct Crystallization:

In some cases, the cis and trans isomers themselves exhibit sufficient differences in solubility, allowing for direct separation by carefully controlling the crystallization conditions, such as solvent, temperature, and pH. A patented method for the separation of a similar compound, trans-4-aminocyclohexanol, involves making an aqueous solution of the isomer mixture alkaline (pH > 13.5) and cooling it to induce the crystallization of the trans isomer.[2]

Experimental Protocol: Fractional Crystallization of a Dihydrochloride Salt (Adapted from a similar procedure for 1,2-diaminocyclohexane)

This protocol is based on the principle that the dihydrochloride salts of cis and trans isomers can exhibit different solubilities.[3]

  • Salt Formation: Dissolve the mixture of cis/trans-3-(Aminomethyl)cyclohexanol in methanol.

  • Bubble hydrogen chloride gas through the solution to form the dihydrochloride salts in situ.

  • Crystallization: Cool the solution to induce the precipitation of the less soluble isomer's dihydrochloride salt. The trans isomer of similar diamine compounds has been shown to be less soluble in methanol.[3]

  • Isolation: Filter the precipitate and wash with cold methanol.

  • Regeneration of Free Amine: Neutralize the isolated salt with a base (e.g., NaOH) to obtain the pure isomer.

  • Analysis: The purity of the isolated isomer can be confirmed by analytical techniques such as NMR or GC-MS. Purity of over 99% has been achieved for similar compounds using this method.[3]

Column Chromatography

Column chromatography is a widely used technique for the separation of small to large quantities of isomeric mixtures. The separation is based on the differential partitioning of the isomers between a stationary phase and a mobile phase. For aminocyclohexanols, both normal-phase and reversed-phase chromatography can be employed, often after derivatization to improve resolution.

Experimental Protocol: Column Chromatography of a Substituted 3-Aminocyclohexanol Derivative

The following protocol is adapted from a study on the separation of N-substituted 5,5-dimethyl-3-aminocyclohexanol isomers.[4]

  • Sample Preparation: The crude mixture of cis- and trans-5,5-dimethyl-3-((S)-α-methylbenzylamino)cyclohexanol is obtained from the reduction of the corresponding β-enaminoketone.

  • Chromatographic System:

    • Stationary Phase: Silica gel (230–400 mesh).

    • Mobile Phase: A mixture of hexane, ethyl acetate, and isopropyl alcohol (e.g., 65:25:10 v/v/v) or dichloromethane and methanol (e.g., 95:5 v/v).[4]

  • Elution: The crude mixture is loaded onto the silica gel column and eluted with the chosen mobile phase.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or GC-MS to identify the pure isomers.

  • Results: In the cited study, this method yielded the cis isomer in 69% yield and the trans isomer in 6% yield from a starting mixture with a cis:trans ratio of 89:11.[4]

Derivatization for Enhanced Separation

Derivatization is a chemical modification of the analyte to improve its chromatographic properties, such as volatility for Gas Chromatography (GC) or detectability for High-Performance Liquid Chromatography (HPLC). For this compound, both the amino and hydroxyl groups can be derivatized.

a) Silylation for GC-MS Analysis:

Silylating reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), react with the active hydrogens of the amino and hydroxyl groups to form more volatile and thermally stable trimethylsilyl (TMS) derivatives.[5]

b) Acylation for HPLC Analysis:

Acylating agents can be used to introduce a chromophore into the molecule, facilitating UV detection in HPLC.

Experimental Protocol: Derivatization for Chiral GC-MS Analysis (General Procedure)

This protocol is a general guideline for the derivatization of amino alcohols for chiral GC-MS analysis.

  • Sample Preparation: A small amount of the purified isomer or isomer mixture is dissolved in a suitable solvent (e.g., acetonitrile).

  • Derivatization: A derivatizing agent, such as heptafluorobutyl chloroformate (HFBCF), is added to the sample. The reaction may require heating.[6]

  • Extraction: The derivatized product is extracted into a non-polar solvent (e.g., isooctane).[6]

  • GC-MS Analysis: The extracted derivative is injected into a GC-MS system equipped with a chiral column (e.g., Cyclosil-B).[4]

  • Data Analysis: The separated isomers are identified by their retention times and mass spectra.

Quantitative Data Summary

The following tables summarize the quantitative data for the separation techniques discussed. It is important to note that the data for fractional crystallization is based on analogous compounds due to the limited availability of specific data for this compound.

Table 1: Fractional Crystallization of Aminocyclohexane Isomers

CompoundMethodResolving Agent/ConditionsYieldPurityReference
trans-1,2-DiaminocyclohexaneDihydrochloride Salt CrystallizationMethanol->99%[3]
trans-4-AminocyclohexanolDirect CrystallizationAlkaline aqueous solution (pH > 13.5), cooling--[2]

Table 2: Column Chromatography of Substituted 3-Aminocyclohexanol Isomers

IsomerYieldStarting Ratio (cis:trans)Reference
cis-5,5-dimethyl-3-((S)-α-methylbenzylamino)cyclohexanol69%89:11[4]
trans-5,5-dimethyl-3-((S)-α-methylbenzylamino)cyclohexanol6%89:11[4]

Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation and differentiation of cis and trans isomers of this compound. The key to distinguishing the isomers lies in the analysis of the proton-proton coupling constants (J-values).

  • In the more stable chair conformation, substituents can be either axial or equatorial.

  • Trans Isomers: Typically, in the diequatorial conformation of the trans isomer, the protons on the carbons bearing the substituents are in axial positions. This leads to large axial-axial (Jaa) coupling constants, usually in the range of 10-13 Hz.

  • Cis Isomers: In the cis isomer, one substituent is axial and the other is equatorial. This results in smaller axial-equatorial (Jae) and equatorial-equatorial (Jee) coupling constants, generally in the range of 2-5 Hz.

The observation of large coupling constants for the protons adjacent to the substituent-bearing carbons is a strong indicator of the trans isomer.

Visualization of Workflows and Relationships

General Workflow for Isomer Separation and Analysis

Separation_Workflow cluster_synthesis Synthesis cluster_separation Separation cluster_analysis Analysis Synthesis Synthesis of This compound Mixture Mixture of cis/trans Isomers Synthesis->Mixture Sep_Method Separation Technique (Crystallization or Chromatography) Mixture->Sep_Method Cis_Isomer Isolated cis-Isomer Sep_Method->Cis_Isomer Trans_Isomer Isolated trans-Isomer Sep_Method->Trans_Isomer Analysis Structural & Purity Analysis (NMR, GC-MS) Cis_Isomer->Analysis Trans_Isomer->Analysis Purity_Data Purity & Yield Data Analysis->Purity_Data

Caption: A generalized workflow for the synthesis, separation, and analysis of cis/trans-3-(Aminomethyl)cyclohexanol isomers.

Logical Relationship of Isomer Activity in Drug Development

Drug_Development_Logic cluster_interaction Biological Interaction cluster_outcome Pharmacological Outcome Cis cis-Isomer Target Biological Target (e.g., Receptor, Enzyme) Cis->Target Binds with Specific Conformation Trans trans-Isomer Trans->Target Binds with Different Conformation or Not at all Activity Desired Therapeutic Activity Target->Activity Leads to Side_Effects Potential Side Effects or Inactivity Target->Side_Effects May Lead to

Caption: Logical relationship illustrating how different isomers can lead to varied pharmacological outcomes in drug development.

Conclusion

The separation of cis and trans isomers of this compound is a critical process in the development of stereochemically pure pharmaceuticals. This guide has outlined the primary techniques of fractional crystallization and column chromatography, providing detailed protocols adapted from relevant literature. While specific quantitative data for this compound remains somewhat limited in publicly available resources, the methodologies presented for analogous compounds offer a robust starting point for developing effective separation strategies. The choice of method will ultimately depend on the required scale of separation, desired purity, and available resources. For all applications, NMR spectroscopy remains an indispensable tool for the unambiguous determination of the isomeric configuration. As the demand for enantiomerically pure drugs continues to grow, the development of efficient and scalable separation techniques for chiral building blocks like this compound will remain an area of significant importance for the pharmaceutical industry.

References

In-depth Technical Guide: Spectral Analysis of 3-(Aminomethyl)cyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for 3-(Aminomethyl)cyclohexanol, a valuable bifunctional molecule incorporating both a primary amine and a primary alcohol on a cyclohexane scaffold. Understanding its spectral characteristics is crucial for its identification, purity assessment, and application in research and development.

Core Spectral Data

A comprehensive analysis of this compound involves multiple spectroscopic techniques to elucidate its molecular structure and purity. The primary methods include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Note on Data Availability: Publicly available, peer-reviewed spectral data for this compound is limited. The following tables are compiled based on typical chemical shifts and fragmentation patterns for similar cycloaliphatic amino alcohols and will be updated as definitive data becomes available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule.

¹H NMR Spectroscopy: Proton NMR provides information about the number of different types of protons, their chemical environment, and their connectivity. The spectrum of this compound is expected to be complex due to the overlapping signals of the cyclohexane ring protons.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 3.4 - 3.7m1HCH-OH
~ 2.5 - 2.7m2HCH₂-NH₂
~ 1.0 - 2.0m9HCyclohexane ring CH and CH₂
(variable)br s3HOH and NH₂

¹³C NMR Spectroscopy: Carbon-13 NMR provides information about the number of different types of carbon atoms in the molecule.

Chemical Shift (δ) ppmAssignment
~ 68 - 72CH-OH
~ 45 - 50CH₂-NH₂
~ 30 - 40CH connected to the aminomethyl group
~ 20 - 35Other cyclohexane ring CH₂
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Frequency (cm⁻¹)DescriptionFunctional Group
3200 - 3600 (broad)O-H stretchAlcohol
3300 - 3500 (medium)N-H stretchPrimary Amine
2850 - 2950C-H stretchAlkane
1590 - 1650N-H bendPrimary Amine
1050 - 1150C-O stretchPrimary Alcohol
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

m/z RatioInterpretation
129[M]⁺ (Molecular Ion)
112[M-NH₃]⁺
111[M-H₂O]⁺
99[M-CH₂NH₂]⁺

Experimental Protocols

Detailed experimental protocols are essential for reproducing and verifying spectral data.

NMR Spectroscopy (General Protocol):

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Parameters: Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Parameters: Use proton decoupling to obtain singlet peaks for each unique carbon. A wider spectral width (e.g., 0-220 ppm) is necessary.

IR Spectroscopy (Attenuated Total Reflectance - ATR):

  • Sample Preparation: Place a small amount of the neat liquid or solid sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Background Correction: Perform a background scan of the clean ATR crystal before analyzing the sample.

Mass Spectrometry (Electron Ionization - EI):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

Visualization of Analytical Workflow

The logical flow for the complete spectral characterization of this compound can be visualized as follows.

Spectral_Analysis_Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation Synthesis Synthesis and Purification of this compound NMR NMR Spectroscopy (1H, 13C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation IR->Purity_Assessment MS->Structure_Elucidation MS->Purity_Assessment

Caption: Workflow for the spectral analysis of this compound.

Conformational Analysis of 3-(Aminomethyl)cyclohexanol Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Conformational Analysis of Substituted Cyclohexanes

Cyclohexane and its derivatives are not planar molecules; they predominantly adopt a puckered "chair" conformation to minimize angular and torsional strain. In a chair conformation, the substituents can occupy two distinct positions: axial (perpendicular to the general plane of the ring) and equatorial (in the general plane of the ring). The relative stability of these conformations is a critical factor in the molecule's overall properties and biological interactions.

For 1,3-disubstituted cyclohexanes, such as 3-(Aminomethyl)cyclohexanol, two diastereomers exist: cis and trans. Each of these isomers can exist as an equilibrium of two chair conformations through a process called ring inversion. The position of this equilibrium is dictated by the steric and electronic interactions of the substituents. Generally, larger substituents prefer the more spacious equatorial position to avoid unfavorable 1,3-diaxial interactions.

Isomers of this compound and their Conformational Equilibria

The two isomers of this compound are cis-3-(Aminomethyl)cyclohexanol and trans-3-(Aminomethyl)cyclohexanol. The chair conformations for each are depicted below.

cis-3-(Aminomethyl)cyclohexanol

The cis isomer has both the hydroxyl and aminomethyl groups on the same face of the cyclohexane ring. This leads to an equilibrium between a diequatorial and a diaxial conformation.

cluster_cis cis-3-(Aminomethyl)cyclohexanol Conformational Equilibrium cis_ee cis-(e,e) Diequatorial (More Stable) cis_aa cis-(a,a) Diaxial (Less Stable) cis_ee->cis_aa Ring Inversion

Figure 1: Conformational equilibrium of cis-3-(Aminomethyl)cyclohexanol.

The diequatorial conformer is generally more stable as it minimizes steric hindrance.

trans-3-(Aminomethyl)cyclohexanol

The trans isomer has the hydroxyl and aminomethyl groups on opposite faces of the ring. Ring inversion of the trans isomer interconverts two energetically equivalent conformations, each with one axial and one equatorial substituent.

cluster_trans trans-3-(Aminomethyl)cyclohexanol Conformational Equilibrium trans_ae trans-(a,e) trans_ea trans-(e,a) trans_ae->trans_ea Ring Inversion (Energetically Equivalent)

Figure 2: Conformational equilibrium of trans-3-(Aminomethyl)cyclohexanol.

Experimental Protocols for Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the conformation of cyclohexane derivatives in solution.[1] The key parameters are the proton-proton coupling constants (³JHH) and the Nuclear Overhauser Effect (NOE).

The magnitude of the vicinal coupling constant (³JHH) is dependent on the dihedral angle between the two coupled protons, as described by the Karplus equation. For cyclohexane chairs, this translates to distinct ranges for axial-axial, axial-equatorial, and equatorial-equatorial couplings.

Table 1: Typical ³JHH Coupling Constants in Cyclohexane Systems

Coupling TypeDihedral Angle (approx.)Typical J-value (Hz)
Axial-Axial (Jaa)~180°8 - 13
Axial-Equatorial (Jae)~60°2 - 5
Equatorial-Equatorial (Jee)~60°2 - 5

By measuring the coupling constants of the protons on C1 and C3 with their neighbors, the axial or equatorial orientation of the hydroxyl and aminomethyl groups can be inferred. For example, a large coupling constant (8-13 Hz) for the proton at C1 (the CH-OH proton) would indicate it is in an axial position, meaning the hydroxyl group is equatorial.

NOESY (Nuclear Overhauser Effect Spectroscopy) is a 2D NMR technique that can identify protons that are close in space. For 1,3-disubstituted cyclohexanes, NOE correlations can provide definitive proof of the relative orientation of the substituents. For instance, in the diaxial conformer of the cis isomer, a strong NOE would be expected between the axial protons at C1 and C3, and between these protons and the axial proton at C5.

To determine the thermodynamic parameters (ΔG, ΔH, and ΔS) for the conformational equilibrium, variable temperature (VT) NMR experiments can be performed.[2] By monitoring the change in the chemical shifts or coupling constants as a function of temperature, the equilibrium constant (Keq) at different temperatures can be calculated.

Experimental Workflow for VT-NMR:

start Prepare sample in appropriate deuterated solvent acquire Acquire 1H NMR spectra at a range of temperatures start->acquire analyze Analyze spectra to determine Keq at each temperature acquire->analyze plot Plot ln(Keq) vs 1/T (van't Hoff plot) analyze->plot calculate Calculate ΔH and ΔS from the slope and intercept plot->calculate end Determine ΔG at a given temperature calculate->end

Figure 3: Workflow for Variable Temperature NMR analysis.

X-ray Crystallography

X-ray crystallography provides the precise three-dimensional structure of a molecule in the solid state.[3] This technique can unambiguously determine the conformation of the cyclohexane ring and the relative stereochemistry of the substituents.

Protocol for X-ray Crystallography:

  • Synthesis and Purification: Synthesize and purify the desired isomer of this compound.

  • Crystallization: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions.

  • Data Collection: Mount a single crystal on a diffractometer and collect diffraction data by exposing it to an X-ray beam.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise atomic coordinates.

Computational Chemistry for Conformational Analysis

Computational methods, such as molecular mechanics and quantum mechanics (e.g., Density Functional Theory - DFT), are invaluable tools for predicting the relative stabilities of different conformers.[1]

Computational Workflow:

build Build initial 3D structures of all possible conformers optimize Perform geometry optimization (e.g., DFT with a suitable basis set) build->optimize freq Calculate vibrational frequencies to confirm true minima optimize->freq energy Determine the relative energies of the stable conformers freq->energy

Figure 4: Workflow for computational conformational analysis.

Table 2: Illustrative Calculated Relative Energies for 1,3-Disubstituted Cyclohexane Analogs (Data for Demonstration)

IsomerConformationSubstituent 1Substituent 2Relative Energy (kcal/mol)
cisDiequatorialEquatorialEquatorial0.0 (Global Minimum)
cisDiaxialAxialAxial> 5.0 (Highly Unfavorable)
transAx-Eq / Eq-AxAxial/EquatorialEquatorial/Axial~0.5 - 2.0 (depending on A-values)

Note: The actual energy values for this compound would need to be calculated using appropriate computational methods.

Data Presentation and Interpretation

A thorough conformational analysis combines experimental and computational data. The NMR coupling constants and NOE data provide information about the predominant conformation in solution, while computational chemistry offers a quantitative measure of the relative stabilities of all possible conformers. X-ray crystallography, when feasible, gives a definitive structure in the solid state.

Table 3: Hypothetical NMR Data for the Diequatorial Conformer of cis-3-(Aminomethyl)cyclohexanol

ProtonChemical Shift (ppm)MultiplicityCoupling Constants (J, Hz)Inferred Position
H-1 (CH-OH)~3.6ttJaa = ~11, Jae = ~4Axial
H-3 (CH-CH₂NH₂)~1.8m-Axial
-CH₂NH₂~2.8d--
Cyclohexyl H (axial)~1.2 - 1.5m-Axial
Cyclohexyl H (equatorial)~1.9 - 2.1m-Equatorial

Note: This is a hypothetical dataset for illustrative purposes. Actual chemical shifts and multiplicities will depend on the solvent and experimental conditions.

Conclusion

The conformational analysis of this compound isomers is a critical step in understanding its potential role in medicinal chemistry. By employing a combination of NMR spectroscopy, X-ray crystallography, and computational chemistry, a detailed picture of the conformational landscape of these molecules can be obtained. This guide provides the foundational knowledge and methodological framework for researchers to conduct such an analysis, ultimately aiding in the design of more potent and selective drug candidates.

References

A Technical Guide to the Theoretical Spectral Analysis of 3-(Aminomethyl)cyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth theoretical examination of the spectral characteristics of 3-(Aminomethyl)cyclohexanol. The analysis covers the foundational spectroscopic techniques used for structural elucidation: Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The data presented herein are predicted based on the analysis of its constituent functional groups—a primary amine, a secondary alcohol, and a cyclohexane ring—and comparison with analogous structures. This guide is intended to serve as a reference for the identification and characterization of this molecule.

Theoretical Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by absorptions from the O-H and N-H stretching vibrations, in addition to C-H, C-O, and C-N stretches.

Predicted Infrared Absorption Data

The primary diagnostic signals arise from the hydroxyl and aminomethyl groups. The O-H stretch from the alcohol will appear as a strong, broad band due to hydrogen bonding. The N-H stretch of the primary amine is characterized by a two-band signal of medium intensity. The C-O and C-N stretching vibrations are also key indicators.

Functional Group Vibration Mode Predicted Wavenumber (cm⁻¹) Intensity
Alcohol (O-H)Stretch, hydrogen-bonded3600 - 3200Strong, Broad
Primary Amine (N-H)Stretch (asymmetric & symmetric)3500 - 3300 (two bands)Medium
Alkane (C-H)Stretch2950 - 2850Strong
Primary Amine (N-H)Bend (scissoring)1650 - 1580Medium
Aliphatic Amine (C-N)Stretch1250 - 1020Medium-Weak
Secondary Alcohol (C-O)Stretch~1050Strong
Primary/Secondary Amine (N-H)Wag910 - 665Broad, Strong
Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For a liquid sample like this compound, the simplest method is to prepare a neat sample. A single drop of the compound is placed between two polished salt plates (e.g., NaCl or KBr) to form a thin capillary film.

  • Background Spectrum: A background spectrum of the empty spectrometer is recorded to account for atmospheric CO₂ and H₂O, as well as instrument-specific signals.

  • Sample Spectrum Acquisition: The prepared sample is placed in the instrument's sample holder. The infrared spectrum is then recorded, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The data is collected over a standard range, typically 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to yield the final FT-IR spectrum of the compound.

Theoretical Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The analysis of both ¹H and ¹³C NMR spectra is crucial for unambiguous structure confirmation. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen and oxygen atoms.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum will be complex due to the diastereotopic protons on the cyclohexane ring and the presence of cis and trans isomers. The protons on carbons adjacent to the oxygen and nitrogen atoms will be deshielded and appear at higher chemical shifts (downfield). The signals for the OH and NH₂ protons are often broad and may not show clear coupling, especially in protic solvents.

Proton Environment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
HO -C1.0 - 5.0 (variable, broad)Singlet (broad)1H
H₂N -C1.0 - 3.0 (variable, broad)Singlet (broad)2H
H -C-O3.4 - 4.5Multiplet1H
H ₂C-N2.5 - 3.0Multiplet (often a doublet)2H
Cyclohexane Ring Protons (CH, CH₂)0.9 - 2.0Multiplets (complex, overlapping)9H

Note: Chemical shifts are referenced to Tetramethylsilane (TMS) at 0 ppm. Predicted values can vary based on the solvent used.

Predicted ¹³C NMR Spectral Data

In the proton-decoupled ¹³C NMR spectrum, each unique carbon atom will produce a single peak. The carbons bonded to the electronegative oxygen and nitrogen atoms will be the most deshielded, appearing furthest downfield.

Carbon Environment Predicted Chemical Shift (δ, ppm)
C -OH65 - 80
C H₂-NH₂40 - 50
Cyclohexane Ring Carbons20 - 45

Note: The exact number of signals may depend on the cis/trans isomeric ratio and molecular symmetry.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as TMS, if not already present in the solvent.

  • Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The magnetic field is "locked" to the deuterium signal of the solvent to correct for any field drift. Shimming is performed to optimize the homogeneity of the magnetic field.

  • ¹H NMR Acquisition: A standard one-pulse experiment is typically used. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans. For a concentrated sample, a single scan may be sufficient, but 8 to 16 scans are common.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence (e.g., zgpg30) is used to acquire the spectrum, which results in singlets for all carbon atoms. Due to the low natural abundance of ¹³C and its smaller gyromagnetic ratio, many more scans (hundreds to thousands) and a longer relaxation delay are required compared to ¹H NMR.

  • Data Processing: The raw data (Free Induction Decay, or FID) is Fourier transformed to produce the frequency-domain NMR spectrum. This involves phase correction, baseline correction, and referencing the chemical shift scale to the internal standard.

Theoretical Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in the confirmation of its molecular formula and structure.

Predicted Mass Spectrometry Data

The molecular weight of this compound (C₇H₁₅NO) is approximately 129.21 g/mol . In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) is expected at m/z = 129. The nitrogen rule states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which holds true for this compound.

Key fragmentation pathways are likely to include:

  • Alpha-cleavage: The bond adjacent to the nitrogen atom is prone to breaking, which would lead to a prominent peak at m/z = 30 ([CH₂NH₂]⁺). A similar cleavage next to the oxygen is also possible.

  • Loss of Water: Dehydration of the alcohol can lead to a peak at m/z = 111 (M-18).

  • Loss of Aminomethyl Radical: Cleavage of the C-C bond connecting the aminomethyl group to the ring would result in a fragment at m/z = 99.

m/z Value Proposed Fragment Identity Fragmentation Pathway
129[C₇H₁₅NO]⁺Molecular Ion (M⁺)
112[M - NH₃]⁺Loss of Ammonia
111[M - H₂O]⁺Loss of Water
99[M - •CH₂NH₂]⁺Loss of Aminomethyl Radical
30[CH₂NH₂]⁺Alpha-cleavage at the Amine
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile liquid, this is typically done via direct injection into a heated probe or through the injection port of a gas chromatograph (GC-MS).

  • Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged molecular ion (M⁺).

  • Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic charged ions and neutral radicals.

  • Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded. The resulting data is plotted as a mass spectrum, which shows the relative abundance of each ion as a function of its m/z value.

Visualization of Analytical Workflow

The logical flow for characterizing a chemical compound like this compound involves a series of spectroscopic analyses to build a complete structural picture.

G Figure 1. General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation cluster_conclusion Final Confirmation Compound This compound IR FT-IR Spectroscopy Compound->IR NMR NMR Spectroscopy (1H, 13C) Compound->NMR MS Mass Spectrometry Compound->MS IR_Data Functional Groups (O-H, N-H, C-O) IR->IR_Data NMR_Data Carbon-Hydrogen Framework NMR->NMR_Data MS_Data Molecular Weight & Formula MS->MS_Data Structure Structure Elucidation IR_Data->Structure NMR_Data->Structure MS_Data->Structure

Caption: General Workflow for Spectroscopic Analysis

Conclusion

The theoretical spectral analysis of this compound provides a predictive framework for its structural characterization. The combination of IR, NMR (¹H and ¹³C), and Mass Spectrometry offers complementary information that, when assessed together, can confirm the molecule's identity. The key signatures to look for are the broad O-H and dual N-H stretches in the IR spectrum, the deshielded methine and methylene protons in the ¹H NMR spectrum, the characteristic C-O and C-N signals in the ¹³C NMR spectrum, and a molecular ion peak at m/z 129 with predictable fragmentation in the mass spectrum. This guide provides the foundational data and protocols necessary for researchers engaged in the synthesis, identification, or application of this compound.

Mechanism of Action of 3-(Aminomethyl)cyclohexanol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Aminomethyl)cyclohexanol derivatives represent a class of chemical compounds with significant potential for modulating the central nervous system (CNS). Structurally related to the inhibitory neurotransmitter γ-aminobutyric acid (GABA), these derivatives are being investigated for a range of therapeutic applications, including as anesthetic and anticonvulsant agents. This technical guide provides an in-depth exploration of the core mechanism of action of this compound derivatives, focusing on their interaction with GABAergic systems. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and discovery. While specific quantitative data for all this compound derivatives are not extensively available in public literature, this guide synthesizes the current understanding based on analogous compounds and outlines the established experimental methodologies for their characterization.

Core Mechanism of Action: Positive Allosteric Modulation of GABA(A) Receptors

The primary mechanism of action for cyclohexanol derivatives, and by extension, this compound derivatives, is the positive allosteric modulation of the GABA(A) receptor. GABA(A) receptors are ligand-gated ion channels that, upon binding to GABA, open to allow the influx of chloride ions (Cl⁻) into the neuron. This influx leads to hyperpolarization of the cell membrane, making it more difficult for the neuron to fire an action potential, thus producing an inhibitory effect on neurotransmission.

This compound derivatives are not believed to bind to the same site as GABA (the orthosteric site). Instead, they are thought to bind to a distinct allosteric site on the GABA(A) receptor complex. This binding event enhances the effect of GABA, leading to a greater influx of chloride ions for a given concentration of GABA. This potentiation of GABAergic inhibition is the basis for their potential sedative, anxiolytic, and anticonvulsant effects.

dot

GABA_A_Modulation cluster_receptor GABA(A) Receptor GABA_site GABA Binding Site (Orthosteric) Ion_Channel Cl- Channel GABA_site->Ion_Channel Enhances Opening PAM_site Allosteric Site PAM_site->Ion_Channel Enhances Opening Cl_ion Ion_Channel->Cl_ion Influx Hyperpolarization Neuronal Hyperpolarization (Inhibition) Ion_Channel->Hyperpolarization Leads to GABA GABA GABA->GABA_site Binds Derivative This compound Derivative (PAM) Derivative->PAM_site Binds

Caption: Signaling pathway of GABA(A) receptor positive allosteric modulation.

Quantitative Data

The following table summarizes data for various cyclohexanol analogues, demonstrating the impact of substitution on their modulatory and anesthetic effects. This information is crucial for understanding the potential structure-activity relationships within the broader class of cyclohexanol derivatives.

CompoundConcentration (µM)% Enhancement of GABA EC₂₀ CurrentAnesthetic EC₅₀ (µM) in Tadpole Assay
2,6-dimethylcyclohexanol30~250%13.1
2,6-diethylcyclohexanol30~250%Not Reported
2,6-diisopropylcyclohexanol30~300%14.0
2,6-di-sec-butylcyclohexanol30~250%Not Reported
2,6-di-tert-butylcyclohexanol30< 50%> 100
4-tert-butylcyclohexanol30< 50%> 100
Cyclohexanol30< 50%> 300
2-methylcyclohexanol30< 50%Not Reported

Data adapted from Hall, A. C., et al. (2011). European Journal of Pharmacology, 667(1-3), 175-181.

Structure-Activity Relationship (SAR)

Based on the available data for cyclohexanol analogues, a preliminary structure-activity relationship can be inferred. The positioning and size of alkyl groups on the cyclohexanol ring are critical determinants of activity. For instance, dialkyl substitution at the 2 and 6 positions appears to be favorable for potentiation of GABA(A) receptor currents and for anesthetic activity. As the steric bulk of these substituents increases from methyl to isopropyl, the modulatory effect is maintained or slightly increased. However, excessively bulky substituents, such as tert-butyl groups, lead to a significant decrease in activity. This suggests that the allosteric binding pocket on the GABA(A) receptor has specific spatial constraints. The introduction of an aminomethyl group at the 3-position is a key structural feature of the derivatives , and its impact on binding affinity, subtype selectivity, and functional activity requires further investigation.

Experimental Protocols

To fully characterize the mechanism of action of this compound derivatives, a combination of in vitro and in vivo experimental approaches is necessary. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity of the derivatives for the GABA(A) receptor.

Objective: To determine the inhibition constant (Kᵢ) of a this compound derivative for the GABA(A) receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Rat brain tissue (e.g., cortex or whole brain)

  • [³H]muscimol or [³H]GABA (radioligand)

  • Unlabeled GABA (for determining non-specific binding)

  • Test this compound derivative

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Homogenizer

  • High-speed centrifuge

  • Scintillation counter and vials

  • Glass fiber filters

Procedure:

  • Membrane Preparation:

    • Homogenize rat brain tissue in ice-cold binding buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

    • Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C.

    • Wash the resulting pellet by resuspension in fresh buffer and recentrifugation multiple times to remove endogenous GABA.

    • Resuspend the final pellet in a known volume of binding buffer and determine the protein concentration.

  • Binding Assay:

    • In test tubes, combine the prepared brain membranes, a fixed concentration of the radioligand (e.g., [³H]muscimol), and varying concentrations of the test derivative.

    • For total binding, omit the test derivative.

    • For non-specific binding, add a high concentration of unlabeled GABA.

    • Incubate the mixture at 4°C for a predetermined time to reach equilibrium.

  • Termination and Measurement:

    • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test derivative concentration to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of the derivative that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation.

dot

Binding_Assay_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Homogenize Homogenize Brain Tissue Centrifuge1 Low-Speed Centrifugation Homogenize->Centrifuge1 Centrifuge2 High-Speed Centrifugation Centrifuge1->Centrifuge2 Wash Wash Pellet Centrifuge2->Wash Resuspend Resuspend & Quantify Protein Wash->Resuspend Incubate Incubate Membranes with Radioligand & Test Compound Resuspend->Incubate Filter Rapid Filtration Incubate->Filter Count Scintillation Counting Filter->Count Calculate Calculate Specific Binding Count->Calculate Plot Plot Competition Curve Calculate->Plot Determine Determine IC50 & Ki Plot->Determine

Caption: Experimental workflow for a radioligand binding assay.

Electrophysiology (Whole-Cell Patch Clamp)

This technique is used to directly measure the effect of the derivatives on the function of GABA(A) receptors.

Objective: To characterize the modulatory effect of a this compound derivative on GABA-evoked currents in cells expressing GABA(A) receptors.

Materials:

  • Cell line expressing specific GABA(A) receptor subtypes (e.g., HEK293 or Xenopus oocytes)

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Glass micropipettes

  • External and internal pipette solutions

  • GABA

  • Test this compound derivative

  • Perfusion system

Procedure:

  • Cell Preparation: Culture cells expressing the desired GABA(A) receptor subtype on coverslips.

  • Recording:

    • Place a coverslip in the recording chamber and perfuse with external solution.

    • Form a high-resistance seal (>1 GΩ) between a glass micropipette filled with internal solution and the cell membrane.

    • Rupture the membrane patch to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -60 mV.

  • Drug Application:

    • Apply a sub-maximal concentration of GABA (e.g., EC₂₀) to elicit a baseline current.

    • Co-apply the same concentration of GABA with varying concentrations of the test derivative.

    • Wash out the drugs with the external solution to observe the return to baseline.

  • Data Analysis:

    • Measure the peak amplitude of the GABA-evoked currents in the absence and presence of the test derivative.

    • Calculate the percentage enhancement of the GABA current by the derivative.

    • Plot the percentage enhancement against the logarithm of the derivative concentration to generate a dose-response curve and determine the EC₅₀ for potentiation.

dot

Electrophysiology_Workflow cluster_setup Experimental Setup cluster_recording Recording Protocol cluster_analysis Data Analysis Prepare_Cells Prepare Cells Expressing GABA(A) Receptors Form_Seal Form Gigaohm Seal Prepare_Cells->Form_Seal Whole_Cell Achieve Whole-Cell Configuration Form_Seal->Whole_Cell Baseline Apply GABA (EC20) - Establish Baseline Whole_Cell->Baseline Co_apply Co-apply GABA & Test Compound Baseline->Co_apply Washout Washout Co_apply->Washout Measure_Current Measure Peak Current Amplitude Washout->Measure_Current Calculate_Enhancement Calculate % Enhancement Measure_Current->Calculate_Enhancement Plot_Curve Plot Dose-Response Curve Calculate_Enhancement->Plot_Curve

Caption: Workflow for whole-cell patch-clamp electrophysiology.

Conclusion

This compound derivatives are a promising class of compounds that likely exert their CNS effects through the positive allosteric modulation of GABA(A) receptors. While a comprehensive dataset on their quantitative pharmacology and specific structure-activity relationships is yet to be fully established in the public domain, the foundational knowledge from related cyclohexanol analogues provides a strong basis for their continued investigation. The experimental protocols detailed in this guide offer a robust framework for the systematic characterization of these derivatives, which will be essential for elucidating their precise mechanism of action and advancing their potential as novel therapeutic agents. Further research into their binding affinities, subtype selectivity, and downstream signaling effects will be critical for their development and for a more complete understanding of their role in modulating GABAergic neurotransmission.

Unraveling the Biological Landscape of 3-(Aminomethyl)cyclohexanol and Its Analogs: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and databases contain limited to no direct information on the specific biological targets of 3-(aminomethyl)cyclohexanol. This guide, therefore, provides an in-depth analysis of the biological activities of structurally related compounds to infer potential areas of investigation for the title compound. The information presented herein is intended for researchers, scientists, and drug development professionals.

While direct biological targets for this compound are not explicitly documented, the broader class of aminocyclohexanol derivatives exhibits a range of biological activities. This suggests that this compound could potentially interact with various physiological systems. Analysis of its structural analogs provides the most substantive basis for inferring its potential biological roles.

I. Antiviral Activity: Insights from 3-(Aminomethyl)-3,5,5-trimethyl-cyclohexanol

A notable analog, 3-(aminomethyl)-3,5,5-trimethyl-cyclohexanol, has been identified as an inhibitor of influenza virus fusion.[1] This compound is part of a series of aromatic amides and thioamides that have shown potent inhibitory activity against the H1 subtype of influenza A viruses.[1]

Mechanism of Action: The proposed mechanism involves the prevention of the pH-induced fusion process, which is a critical step for the virus to release its genetic material into the host cell.[1] By blocking this event, the compound effectively halts the viral replication cycle at an early stage. The aminomethyl group is suggested to play a role in forming hydrogen bonds or ionic interactions with the active sites of viral or host cell proteins involved in fusion.[2]

A simplified general workflow for the synthesis of 3-(aminomethyl)-3,5,5-trimethylcyclohexanol is outlined below.[2]

G A 3-cyano-3,5,5-trimethylcyclohexanone C 3-cyano-3,5,5-trimethylcyclohexanone oxime A->C Reaction B Hydroxylamine B->C D Hydrogenation (Liquid Ammonia, Catalyst) C->D E 3-(Aminomethyl)-3,5,5-trimethylcyclohexanol D->E

Synthesis workflow for an influenza fusion inhibitor analog.
II. Potential Neuroprotective, Analgesic, and Antidepressant Activities

The structural class of amino alcohols is of significant interest due to their prevalence in potent drugs, including HIV-protease inhibitors, μ-opioid receptor antagonists, antibiotics, and serotonin reuptake inhibitors/antidepressants.[3] This suggests a broad potential for interaction with the central nervous system.

While specific targets are not defined, general mechanisms for neuroprotective agents often involve anti-inflammatory, anti-apoptotic, and antioxidant pathways.[4] These agents can cross the blood-brain barrier to modulate molecules involved in apoptosis, reduce oxidative stress, and support neuroplasticity.[4][5] Should trans-2-(aminomethyl)cyclohexanol or similar compounds exhibit neuroprotective properties, they would likely operate through one or more of these general pathways.

The following diagram illustrates the conceptual pathways of neuroprotection that could be relevant for aminocyclohexanol derivatives.

G cluster_0 Neurological Insult (e.g., Oxidative Stress, Inflammation) cluster_1 Potential Neuroprotective Mechanisms of Analogs A Increased Reactive Oxygen Species D Antioxidant Activity A->D B Pro-inflammatory Cytokine Release E Anti-inflammatory Effects B->E C Apoptotic Signal Activation F Anti-apoptotic Modulation C->F G Neuronal Survival & Neuroplasticity D->G E->G F->G

General mechanisms of action for neuroprotective agents.
III. Role as a Synthetic Intermediate in Pharmaceuticals

3-Amino-cyclohexanol, a closely related compound, is recognized as a versatile building block in organic synthesis.[6] It serves as a key intermediate in the development of various pharmaceuticals, particularly analgesics and anti-inflammatory drugs.[6] Its utility in creating compounds with improved bioactivity and selectivity highlights its importance in medicinal chemistry.[6] The stereochemistry of these compounds, such as in cis- and trans-3-aminocyclohexanols, is crucial as different enantiomeric forms can exhibit distinct biological activities.[3][7]

IV. Data Summary and Experimental Protocols

A thorough review of the existing literature did not yield specific quantitative data (e.g., binding affinities, IC50 values) for this compound or detailed experimental protocols for the identification of its biological targets. The information available focuses on the synthetic utility and observed biological effects of its structural analogs.

Quantitative Data: No quantitative data on the biological targets of this compound was found in the reviewed sources. For the analog 3-(aminomethyl)-3,5,5-trimethyl-cyclohexanol, the most potent derivatives in one study displayed EC50 values in the range of 0.02-0.14 µg/mL in a plaque-reduction assay for influenza A (H1 subtype).[1]

Experimental Protocols: Detailed experimental protocols for target identification of this compound are not available. The antiviral activity of its analog was characterized using a plaque-reduction assay , a standard virological technique to measure the effect of a compound on viral infectivity.

Conclusion

The biological targets of this compound remain an open area for investigation. Based on the activities of its structural analogs, promising research directions include the exploration of its potential as an antiviral agent, particularly as an influenza fusion inhibitor, and its possible roles in the central nervous system, leveraging the known neuroprotective, analgesic, and antidepressant properties of similar chemical scaffolds. Further research is required to elucidate the specific molecular interactions and signaling pathways associated with this compound.

References

The 3-(Aminomethyl)cyclohexanol Scaffold: A Technical Guide to Combinatorial Library Synthesis for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel therapeutic agents is an enduring challenge in medicinal chemistry. Combinatorial chemistry has emerged as a powerful tool to accelerate the drug discovery process by enabling the rapid synthesis and screening of large, structurally diverse compound libraries.[1][2] The choice of a central scaffold is a critical determinant of the chemical space that a library can explore. An ideal scaffold should be readily synthesizable, allow for the introduction of diverse substituents at multiple points, and possess a three-dimensional architecture that can interact favorably with biological targets.

This technical guide focuses on the 3-(aminomethyl)cyclohexanol scaffold, a versatile and promising core for the construction of combinatorial libraries. Its alicyclic nature provides a desirable degree of conformational flexibility, while the presence of a primary amine and a secondary alcohol offers two orthogonal points for diversification. This bifunctional nature allows for the creation of libraries with a wide range of chemical and physical properties, suitable for screening against various biological targets. This document provides a comprehensive overview of the synthesis, derivatization, and potential applications of this compound-based libraries, including detailed experimental protocols and workflow visualizations.

Scaffold Synthesis and Functionalization

The utility of the this compound scaffold in combinatorial chemistry hinges on its efficient synthesis and amenability to solid-phase techniques. A key advantage of this scaffold is the presence of two distinct functional groups—an amine and a hydroxyl group—which can be selectively protected and derivatized to introduce molecular diversity.

A plausible synthetic strategy for preparing the scaffold for solid-phase synthesis involves the use of orthogonal protecting groups. For instance, the amine can be protected with a base-labile group like Fmoc (9-fluorenylmethyloxycarbonyl), while the hydroxyl group can be protected with an acid-labile group such as a trityl or a silyl ether. This orthogonal protection scheme allows for the selective deprotection and derivatization of each functional group at different stages of the library synthesis.

Proposed Solid-Phase Synthesis Workflow

The following diagram illustrates a generalized workflow for the solid-phase synthesis of a combinatorial library using the this compound scaffold. This workflow leverages the principles of solid-phase peptide synthesis (SPPS), a well-established methodology in combinatorial chemistry.[3][4]

G cluster_0 Scaffold Immobilization cluster_1 Diversification at Amine cluster_2 Diversification at Hydroxyl (Optional) cluster_3 Cleavage and Purification Resin Solid Support (e.g., Wang Resin) Immobilized Immobilized Scaffold Resin->Immobilized Scaffold Fmoc-3-(aminomethyl)cyclohexanol Scaffold->Immobilized Coupling1 Coupling Agent (e.g., DIC/DMAP) Coupling1->Immobilized Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Immobilized->Fmoc_Deprotection Washing1 Washing (DMF, DCM) Fmoc_Deprotection->Washing1 Library_Intermediate_1 Library Intermediate 1 Washing1->Library_Intermediate_1 Building_Block_A Building Block A (R1-COOH) Building_Block_A->Library_Intermediate_1 Coupling2 Coupling Agent (e.g., HBTU/DIEA) Coupling2->Library_Intermediate_1 Hydroxyl_Deprotection Hydroxyl Deprotection (if protected) Library_Intermediate_1->Hydroxyl_Deprotection Library_Intermediate_2 Library Intermediate 2 Hydroxyl_Deprotection->Library_Intermediate_2 Building_Block_B Building Block B (R2-X) Building_Block_B->Library_Intermediate_2 Coupling3 Coupling Reaction Coupling3->Library_Intermediate_2 Cleavage Cleavage from Resin (e.g., TFA cocktail) Library_Intermediate_2->Cleavage Purification Purification (e.g., HPLC) Cleavage->Purification Final_Library Final Compound Library Purification->Final_Library

Figure 1: Solid-Phase Synthesis Workflow.

Experimental Protocols

The following are representative protocols for the key steps in the solid-phase synthesis of a this compound-based combinatorial library. These protocols are based on standard Fmoc/tBu solid-phase synthesis methodologies.

Protocol 1: Immobilization of the Scaffold onto the Solid Support
  • Resin Swelling: Swell Wang resin (1 g, 1.0 mmol/g loading) in dichloromethane (DCM, 10 mL) for 30 minutes in a solid-phase synthesis vessel. Drain the solvent.

  • Scaffold Activation: In a separate flask, dissolve Fmoc-3-(aminomethyl)cyclohexanol (3 eq.), N,N'-diisopropylcarbodiimide (DIC, 3 eq.), and 4-dimethylaminopyridine (DMAP, 0.1 eq.) in DCM/DMF (1:1, 10 mL).

  • Coupling: Add the activated scaffold solution to the swollen resin. Agitate the mixture at room temperature for 4-6 hours.

  • Capping: To cap any unreacted hydroxyl groups on the resin, add a solution of acetic anhydride (10 eq.) and pyridine (10 eq.) in DMF and agitate for 30 minutes.

  • Washing: Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL). Dry the resin under vacuum.

Protocol 2: Diversification at the Amine Terminus
  • Fmoc Deprotection: Treat the resin-bound scaffold with 20% piperidine in DMF (10 mL) for 20 minutes. Drain the solution and repeat the treatment for another 20 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (5 x 10 mL) to remove residual piperidine.

  • Building Block Coupling:

    • In a separate vial, pre-activate the first set of building blocks (R1-COOH, 3 eq.) with a coupling reagent such as HBTU (3 eq.) and a base like DIEA (6 eq.) in DMF.

    • Add the activated building block solution to the resin.

    • Agitate the mixture for 2-4 hours at room temperature.

  • Washing: Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

Protocol 3: Cleavage of the Final Compounds from the Resin
  • Resin Preparation: Wash the final resin-bound library with DCM (3 x 10 mL) and dry under a stream of nitrogen.

  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the protecting groups used. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).

  • Cleavage: Add the cleavage cocktail (10 mL) to the resin and agitate at room temperature for 2-3 hours.

  • Isolation: Filter the resin and collect the filtrate. Precipitate the crude product by adding cold diethyl ether.

  • Purification: Purify the individual library members by preparative high-performance liquid chromatography (HPLC).

Data Presentation: Hypothetical Library Characterization

A key aspect of combinatorial library synthesis is the characterization of the resulting compounds. The following tables provide a template for presenting quantitative data for a hypothetical library derived from the this compound scaffold.

Table 1: Library Composition and Diversity

ScaffoldR1 Building Blocks (Amine Derivatization)R2 Building Blocks (Hydroxyl Derivatization)Total Compounds
This compound20 diverse carboxylic acids10 diverse electrophiles200

Table 2: Physicochemical Properties of a Subset of the Library

Compound IDMolecular Weight ( g/mol )cLogPH-Bond DonorsH-Bond Acceptors
L1-R1A-R2A350.452.824
L1-R1B-R2B412.563.515
L1-R1C-R2C388.492.134

Potential Applications and Biological Screening

Libraries based on the this compound scaffold can be screened against a wide range of biological targets. The presence of both hydrogen bond donor and acceptor functionalities, coupled with a non-planar cyclohexyl core, makes these compounds attractive for targeting protein-protein interactions, enzymes, and receptors. For instance, cyclohexanone derivatives have shown potential as inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes relevant to neurodegenerative diseases.[5]

Logical Workflow for a High-Throughput Screening Campaign

The following diagram outlines a typical workflow for screening a this compound-based library to identify bioactive "hits."

G cluster_0 Primary Screening cluster_1 Hit Confirmation and Dose-Response cluster_2 Secondary Assays and SAR Library Compound Library HTS High-Throughput Screening (e.g., biochemical or cell-based assay) Library->HTS Primary_Hits Primary Hits HTS->Primary_Hits Hit_Confirmation Hit Confirmation (re-testing) Primary_Hits->Hit_Confirmation Dose_Response Dose-Response Analysis (IC50/EC50 determination) Hit_Confirmation->Dose_Response Confirmed_Hits Confirmed Hits Dose_Response->Confirmed_Hits Secondary_Assays Secondary/Orthogonal Assays Confirmed_Hits->Secondary_Assays SAR Structure-Activity Relationship (SAR) Analysis Secondary_Assays->SAR Lead_Candidates Lead Candidates SAR->Lead_Candidates

Figure 2: High-Throughput Screening Workflow.

Conclusion

The this compound scaffold represents a valuable and versatile starting point for the construction of diverse combinatorial libraries. Its straightforward synthesis, compatibility with established solid-phase techniques, and the presence of two orthogonal functional groups for diversification make it an attractive core for drug discovery programs. The systematic exploration of the chemical space around this scaffold, guided by high-throughput screening and structure-activity relationship studies, holds significant potential for the identification of novel therapeutic leads. While this guide provides a foundational framework, further research and application of this scaffold in diverse biological contexts will undoubtedly unveil its full potential in the ongoing effort to develop new and effective medicines.

References

Methodological & Application

Application Note and Protocol for the Stereoselective Synthesis of 3-(Aminomethyl)cyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-(Aminomethyl)cyclohexanol and its stereoisomers are valuable building blocks in medicinal chemistry and drug development. The spatial arrangement of the aminomethyl and hydroxyl groups on the cyclohexane ring is critical for their biological activity and interaction with therapeutic targets. Access to stereochemically pure isomers is therefore essential for the development of novel therapeutics. This document provides a detailed protocol for the stereoselective synthesis of both cis- and trans-3-(aminomethyl)cyclohexanol, starting from commercially available precursors. The synthetic strategy involves the preparation of a key intermediate, 3-oxocyclohexanecarbonitrile, followed by a diastereoselective reduction of the ketone and subsequent reduction of the nitrile to the desired aminomethyl group.

Synthetic Workflow

The overall synthetic strategy is a three-step process designed to control the stereochemistry at the C1 (hydroxyl) and C3 (aminomethyl) positions of the cyclohexane ring.

Synthetic Workflow for this compound Start 2-Cyclohexen-1-one Intermediate1 3-Oxocyclohexane- carbonitrile Start->Intermediate1  HCN, NaOMe   Intermediate_cis cis-3-Hydroxy- cyclohexanecarbonitrile Intermediate1->Intermediate_cis  2. L-Selectride®   Intermediate_trans trans-3-Hydroxy- cyclohexanecarbonitrile Intermediate1->Intermediate_trans  1. NaBH4, CeCl3·7H2O  (Luche Reduction)   Product_cis cis-3-(Aminomethyl)- cyclohexanol Intermediate_cis->Product_cis  H2, Raney Ni   Product_trans trans-3-(Aminomethyl)- cyclohexanol Intermediate_trans->Product_trans  H2, Raney Ni  

Caption: Synthetic pathway to cis- and trans-3-(aminomethyl)cyclohexanol.

Experimental Protocols

Step 1: Synthesis of 3-Oxocyclohexanecarbonitrile

This procedure outlines the synthesis of the key intermediate, 3-oxocyclohexanecarbonitrile, from 2-cyclohexen-1-one.

Materials:

  • 2-Cyclohexen-1-one

  • Hydrogen cyanide (HCN)

  • Sodium methoxide (NaOMe) solution (e.g., 30% in methanol)

  • 85% Phosphoric acid

  • Inert atmosphere (Nitrogen or Argon)

  • Glass flask with stirrer

Procedure:

  • To a 500 mL glass flask equipped with a stirrer under an inert atmosphere, add 100 g (1.04 mol) of 2-cyclohexen-1-one and heat to 140 °C.

  • Add 1.2 g of a 30% sodium methoxide solution to the heated ketone.

  • Prepare a mixture of 100 g (1.04 mol) of 2-cyclohexen-1-one and 40.2 g (1.49 mol) of hydrogen cyanide. This mixture should be added dropwise to the vigorously stirred reaction flask over 5 hours.

  • After the addition is complete, continue stirring the reaction mixture at 145 °C for an additional 30 minutes.

  • To stabilize the product, add 1.0 g of 85% phosphoric acid.

  • The crude product can be purified by distillation under reduced pressure (e.g., 108-112 °C at 0.1 mbar) to yield 3-oxocyclohexanecarbonitrile.[1][2]

Step 2: Diastereoselective Reduction of 3-Oxocyclohexanecarbonitrile

This step describes two separate protocols for the diastereoselective reduction of the ketone to favor either the trans or cis alcohol.

Protocol 2A: Synthesis of trans-3-Hydroxycyclohexanecarbonitrile (Luche Reduction)

This method favors the formation of the trans isomer through a non-chelating reduction.

Materials:

  • 3-Oxocyclohexanecarbonitrile

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dry ice/acetone bath

Procedure:

  • In a round-bottom flask, dissolve 3-oxocyclohexanecarbonitrile (1.0 eq) and cerium(III) chloride heptahydrate (1.2 eq) in methanol to a concentration of 0.5 M with respect to the ketone.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add sodium borohydride (1.5 eq) portion-wise to the stirred solution.

  • Continue stirring at -78 °C for 2-3 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Quench the reaction by the slow addition of 1 M HCl and allow the mixture to warm to room temperature.

  • Remove the methanol under reduced pressure and extract the product with an organic solvent.

Protocol 2B: Synthesis of cis-3-Hydroxycyclohexanecarbonitrile (Sterically Hindered Hydride)

This method utilizes a bulky hydride reagent to favor the formation of the cis isomer.

Materials:

  • 3-Oxocyclohexanecarbonitrile

  • L-Selectride® (1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Inert atmosphere (Nitrogen or Argon)

  • Dry ice/acetone bath

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve 3-oxocyclohexanecarbonitrile (1.0 eq) in anhydrous THF to a concentration of 0.3 M.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add L-Selectride® (1.2 eq) dropwise to the stirred solution.

  • Stir the reaction at -78 °C for 2-3 hours, monitoring progress by TLC.

  • Quench the reaction by the slow, dropwise addition of methanol.

  • Allow the mixture to warm to room temperature and proceed with an aqueous workup and extraction.

Step 3: Reduction of the Nitrile to this compound

This final step involves the catalytic hydrogenation of the nitrile group to the primary amine.

Materials:

  • cis- or trans-3-Hydroxycyclohexanecarbonitrile

  • Raney Nickel (or other suitable catalyst like Pd/C or PtO₂)

  • Hydrogen gas (H₂)

  • Ethanol or Methanol

  • Hydrogenation apparatus

Procedure:

  • In a hydrogenation vessel, dissolve the starting hydroxy-nitrile (1.0 eq) in ethanol or methanol.

  • Add a catalytic amount of Raney Nickel to the solution.

  • Pressurize the vessel with hydrogen gas (the pressure will depend on the specific apparatus and scale).

  • Stir the reaction mixture at room temperature until the uptake of hydrogen ceases, indicating the completion of the reaction.

  • Carefully filter off the catalyst.

  • Remove the solvent under reduced pressure to obtain the crude this compound. Further purification can be achieved by crystallization or chromatography.

Data Presentation

The following table summarizes the expected yields and diastereoselectivities for the key stereoselective reduction step, based on analogous reactions reported in the literature.

StepReagents and ConditionsPredominant IsomerDiastereomeric Ratio (dr)YieldReference
Ketone Reduction (Protocol 2A) NaBH₄, CeCl₃·7H₂O, MeOH, -78 °Ctrans>95:5High[3]
Ketone Reduction (Protocol 2B) L-Selectride®, THF, -78 °Ccis>95:5High[3]
Nitrile Reduction (Step 3) H₂, Raney Ni, EtOHN/AN/AHighGeneral Method
Overall Synthesis (from 2-cyclohexen-1-one)Multi-stepStereochemically Pure>95:5 (for each isomer)Moderate to High

Note: Yields and diastereomeric ratios are based on reductions of similar substituted cyclohexanones and may vary for the specific substrate. The stereoselective reduction of a polyfunctional cyclohexanone with sodium borohydride has been reported to yield a single diastereomer (>20:1 dr) in 97% yield.[4]

References

Application Notes and Protocols for 3-(Aminomethyl)cyclohexanol as a Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asymmetric synthesis is a critical discipline in modern chemistry, particularly in the development of pharmaceuticals where the chirality of a molecule dictates its biological activity. Chiral auxiliaries are a powerful and reliable tool for inducing stereoselectivity in chemical reactions.[1] They are chiral molecules that are temporarily attached to a prochiral substrate to direct a subsequent stereoselective transformation. After the desired chiral center is created, the auxiliary is removed and can often be recovered for reuse.

This document provides detailed application notes and protocols for the prospective use of cis- and trans-3-(Aminomethyl)cyclohexanol as a precursor for a novel class of chiral auxiliaries. While not yet a widely documented auxiliary, its rigid cyclohexyl backbone and accessible amino alcohol functionality make it an excellent candidate for development. The protocols herein are based on well-established methodologies for analogous chiral auxiliaries, such as Evans oxazolidinones, and are intended to serve as a comprehensive guide for researchers exploring its potential.

The Chiral Auxiliary: A Cyclohexyl-Fused Oxazolidinone

Amino alcohols are common precursors to robust chiral auxiliaries, most notably oxazolidinones. 3-(Aminomethyl)cyclohexanol can be readily converted into a rigid, bicyclic oxazolidinone. This structure is expected to provide a sterically defined environment, effectively shielding one face of the reactive enolate derived from its N-acylated form. The conformational rigidity of the cyclohexane ring is anticipated to enhance facial bias, potentially leading to high levels of diastereoselectivity in asymmetric reactions.

Both cis- and trans-isomers of this compound can be used to synthesize distinct chiral auxiliaries, potentially offering access to different product stereoisomers.

General Workflow

The utilization of a chiral auxiliary in asymmetric synthesis typically follows a three-step sequence: attachment of the auxiliary, diastereoselective reaction, and cleavage of the auxiliary.

G cluster_0 Synthesis Workflow Start Start Acylation Step 1: Acylation (Attach Auxiliary) Start->Acylation Asymmetric_Reaction Step 2: Diastereoselective Reaction (e.g., Alkylation, Aldol) Acylation->Asymmetric_Reaction Cleavage Step 3: Cleavage (Remove Auxiliary) Asymmetric_Reaction->Cleavage End Enantiomerically Pure Product Cleavage->End

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Application in Asymmetric Alkylation

Asymmetric alkylation of enolates is a fundamental method for the stereoselective formation of carbon-carbon bonds at the α-position of a carbonyl group. The N-acyl oxazolidinone derived from this compound can be used to generate a chelated Z-enolate, which then undergoes highly diastereoselective alkylation.

Hypothetical Performance Data

The following table presents hypothetical data for the asymmetric alkylation of the propionyl derivative of the proposed chiral auxiliary with various alkyl halides. These values are based on typical results observed for established oxazolidinone auxiliaries and serve as a benchmark for experimental investigation.

EntryElectrophile (R-X)ProductYield (%)Diastereomeric Ratio (d.r.)
1Benzyl bromide2-Methyl-3-phenylpropanoic acid derivative92>98:2
2Allyl iodide2-Methyl-4-pentenoic acid derivative95>98:2
3Methyl iodide2-Methylpropanoic acid derivative8997:3
4Isopropyl iodide2,3-Dimethylbutanoic acid derivative7595:5
Stereochemical Model for Alkylation

The high diastereoselectivity is attributed to the formation of a rigid, chelated Z-enolate where the bulky cyclohexyl group effectively shields the Si-face of the enolate. The electrophile is therefore directed to attack from the less sterically hindered Re-face.

G cluster_0 Alkylation Stereochemical Model Enolate Chelated Z-Enolate Attack Electrophile (E+) attacks from the less hindered Re-face Product Major Diastereomer

Caption: Proposed model for stereocontrol in asymmetric alkylation.

Application in Asymmetric Aldol Addition

The Evans asymmetric aldol reaction is a benchmark for stereoselective C-C bond formation, producing syn-aldol products with high diastereoselectivity.[2][3] The boron enolate of the N-acyl oxazolidinone reacts with an aldehyde via a chair-like six-membered transition state, as described by the Zimmerman-Traxler model.[4][5][6]

Hypothetical Performance Data

The following table shows hypothetical results for the boron-mediated aldol addition of the N-propionyl derivative with various aldehydes.

EntryAldehydeProductYield (%)Diastereomeric Ratio (syn:anti)
1Isobutyraldehydesyn-3-Hydroxy-2,4-dimethylpentanoic acid derivative90>99:1
2Benzaldehydesyn-3-Hydroxy-2-methyl-3-phenylpropanoic acid derivative8898:2
3Acetaldehydesyn-3-Hydroxy-2-methylbutanoic acid derivative8597:3
4Crotonaldehydesyn-3-Hydroxy-2-methyl-4-hexenoic acid derivative8296:4
Zimmerman-Traxler Transition State Model

The predictable syn-stereoselectivity arises from a chair-like transition state that minimizes steric interactions. The Z-enolate coordinates to the boron Lewis acid, which in turn activates the aldehyde. The substituent on the chiral auxiliary directs the aldehyde to approach from a specific face, leading to the observed high diastereoselectivity.

G cluster_0 Zimmerman-Traxler Model for Aldol Addition Enolate Z-Boron Enolate TS Chair-like Transition State (Minimizes 1,3-diaxial strain) Enolate->TS Aldehyde Aldehyde (R'CHO) Aldehyde->TS Product Syn-Aldol Adduct TS->Product

Caption: Zimmerman-Traxler model for the syn-selective aldol reaction.

Experimental Protocols

Note: These protocols are adapted from established procedures for Evans-type auxiliaries.[2][7][8] Optimization will be necessary for this specific auxiliary. All reactions should be conducted in flame-dried glassware under an inert atmosphere (e.g., Argon or Nitrogen).

Protocol 1: Synthesis of the Chiral Auxiliary

(Hypothetical procedure based on standard methods for oxazolidinone formation)

  • Materials: this compound (1.0 eq), diethyl carbonate (1.5 eq), sodium methoxide (0.05 eq).

  • Procedure:

    • Combine this compound, diethyl carbonate, and sodium methoxide in a round-bottom flask equipped with a distillation head.

    • Heat the mixture to 130-140 °C. Ethanol will begin to distill off.

    • Continue heating for 4-6 hours until the distillation of ethanol ceases.

    • Cool the reaction mixture to room temperature.

    • Dissolve the residue in dichloromethane and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization to yield the cyclohexyl-fused oxazolidinone.

Protocol 2: N-Acylation of the Chiral Auxiliary

(Example with Propionyl Chloride)

  • Materials: Chiral auxiliary (1.0 eq), anhydrous THF, n-Butyllithium (1.05 eq, 1.6 M in hexanes), propionyl chloride (1.1 eq).

  • Procedure:

    • Dissolve the chiral auxiliary in anhydrous THF and cool the solution to -78 °C (dry ice/acetone bath).

    • Slowly add n-BuLi dropwise via syringe. Stir the mixture at -78 °C for 30 minutes.

    • Add propionyl chloride dropwise. Stir at -78 °C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 2 hours.

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify by flash column chromatography to yield the N-propionyl oxazolidinone.[2]

Protocol 3: Asymmetric Alkylation

(Example with Benzyl Bromide)

  • Materials: N-propionyl oxazolidinone (1.0 eq), anhydrous THF, Sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq, 1.0 M in THF), benzyl bromide (1.2 eq).

  • Procedure:

    • Dissolve the N-propionyl oxazolidinone in anhydrous THF and cool to -78 °C.

    • Add NaHMDS solution dropwise. Stir for 30-60 minutes at -78 °C to form the sodium enolate.

    • Add benzyl bromide dropwise. Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.

    • Quench the reaction with saturated aqueous NH₄Cl solution.

    • Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

    • Determine the diastereomeric ratio by ¹H NMR or GC analysis of the crude product.

    • Purify the major diastereomer by flash column chromatography.

Protocol 4: Asymmetric Boron-Mediated Aldol Addition

(Example with Isobutyraldehyde)

  • Materials: N-propionyl oxazolidinone (1.0 eq), anhydrous CH₂Cl₂, Dibutylboron triflate (Bu₂BOTf) (1.1 eq, 1.0 M in CH₂Cl₂), N,N-Diisopropylethylamine (DIPEA) (1.2 eq), isobutyraldehyde (1.5 eq).

  • Procedure:

    • Dissolve the N-propionyl oxazolidinone in anhydrous CH₂Cl₂ and cool to -78 °C.

    • Add Bu₂BOTf dropwise, followed by the dropwise addition of DIPEA.

    • Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes to ensure complete formation of the Z-boron enolate.[2]

    • Cool the solution back down to -78 °C.

    • Add isobutyraldehyde dropwise.

    • Stir the reaction at -78 °C for 30 minutes, then at 0 °C for 1-2 hours. Monitor progress by TLC.

    • Quench the reaction at 0 °C by the sequential addition of pH 7 phosphate buffer, methanol, and 30% hydrogen peroxide.

    • Stir the resulting mixture vigorously for 1 hour at 0 °C.

    • Concentrate the mixture under reduced pressure to remove organic solvents.

    • Extract the aqueous residue with CH₂Cl₂ (3x), wash the combined organic layers with saturated aqueous NaHCO₃ and brine, dry over MgSO₄, and concentrate.

    • Purify by flash column chromatography.[2]

Protocol 5: Cleavage of the Chiral Auxiliary

The final step is the removal of the auxiliary to yield the enantiomerically pure product. The method of cleavage depends on the desired functional group.

  • Materials: N-acylated adduct (1.0 eq), THF, water, 30% Hydrogen peroxide (H₂O₂), Lithium hydroxide (LiOH).

  • Procedure:

    • Dissolve the adduct in a 3:1 mixture of THF and water.

    • Cool the solution to 0 °C.

    • Add 30% H₂O₂ (4 eq) dropwise, followed by an aqueous solution of LiOH (2 eq).

    • Stir at 0 °C for 2-4 hours.

    • Quench excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).

    • Concentrate the mixture to remove THF, and then perform a standard aqueous workup to isolate the carboxylic acid. The chiral auxiliary can be recovered from the organic extracts.[2][9]

  • Materials: N-acylated adduct (1.0 eq), anhydrous diethyl ether, Lithium borohydride (LiBH₄) (2.0 eq).

  • Procedure:

    • Dissolve the adduct in anhydrous diethyl ether and cool to 0 °C.

    • Add LiBH₄ portion-wise.

    • Stir the reaction at 0 °C for 2-4 hours.

    • Carefully quench with 1 M NaOH solution.

    • Extract with diethyl ether, dry the organic layer, and concentrate to isolate the chiral alcohol. The auxiliary can be recovered from the aqueous layer after acidification and extraction.[1]

Disclaimer: The application of this compound as a chiral auxiliary is presented here as a prospective research direction. The provided protocols are adapted from established methods and the performance data is hypothetical. Experimental validation is required to determine the actual yields and stereoselectivities.

References

Application Notes: 3-(Aminomethyl)cyclohexanol as a Chiral Ligand in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Aminomethyl)cyclohexanol is a chiral bifunctional molecule containing both a primary amine and a primary alcohol separated by a cyclohexane scaffold. This structural motif makes it a valuable candidate as a ligand in asymmetric catalysis. The presence of two distinct Lewis basic sites (nitrogen and oxygen) allows for the formation of well-defined metal complexes and organocatalysts. A primary application for chiral amino alcohols is in the catalytic asymmetric reduction of prochiral ketones to chiral secondary alcohols, which are crucial building blocks in the pharmaceutical industry. This document outlines the experimental setup for utilizing this compound in the well-established Corey-Bakshi-Shibata (CBS) reduction, where it serves as a precursor to a chiral oxazaborolidine catalyst.

Core Application: Asymmetric Reduction of Prochiral Ketones

The primary application highlighted is the enantioselective reduction of prochiral ketones using a borane reagent, catalyzed by an oxazaborolidine formed in situ from this compound. This method is renowned for its high enantioselectivity, broad substrate scope, and predictable stereochemical outcome.[1] The catalyst activates the borane reducing agent and provides a chiral environment for the hydride transfer to the ketone.[2][3]

Data Presentation: Representative Performance

The following table summarizes typical results for the asymmetric reduction of various prochiral ketones using chiral amino alcohol-derived oxazaborolidine catalysts. The data is compiled from literature reports on analogous systems and serves as a benchmark for expected performance when using this compound as the ligand precursor.

EntryKetone SubstrateProduct (Chiral Alcohol)Typical Yield (%)Typical ee (%)
1Acetophenone1-Phenylethanol>95>95
2α-Chloroacetophenone2-Chloro-1-phenylethanol>90>96
3Propiophenone1-Phenyl-1-propanol>95>94
41-Tetralone1,2,3,4-Tetrahydro-1-naphthalenol>90>97
52-Butanone2-Butanol>85>80

Experimental Protocols

Materials and Reagents:

  • This compound (chiral, enantiomerically pure)

  • Borane-dimethyl sulfide complex (BH₃·SMe₂) or Borane-THF complex (BH₃·THF, 1M solution)

  • Anhydrous Tetrahydrofuran (THF)

  • Prochiral ketone (e.g., Acetophenone)

  • Anhydrous Methanol (MeOH)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis under an inert atmosphere

Safety Precautions:

  • Borane reagents are flammable, corrosive, and react violently with water. All manipulations must be performed under an inert, anhydrous atmosphere using syringe and cannula techniques.

  • Work in a well-ventilated fume hood at all times.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: In-Situ Preparation of the Oxazaborolidine Catalyst

This protocol describes the formation of the active catalyst from the this compound ligand and borane immediately prior to the reduction reaction.[4]

  • Set up a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a condenser connected to a nitrogen or argon gas line with an oil bubbler.

  • Under a positive pressure of inert gas, add this compound (0.1 mmol, 10 mol%) to the flask.

  • Add anhydrous THF (2 mL) via syringe to dissolve the ligand.

  • To the stirred solution at room temperature, add a 1.0 M solution of BH₃·THF in THF (0.1 mmol, 10 mol%) dropwise via syringe.

  • Stir the resulting mixture at room temperature for 30-60 minutes. During this time, hydrogen gas will evolve as the oxazaborolidine catalyst forms. The solution is now ready for the ketone reduction.

Protocol 2: Catalytic Asymmetric Reduction of Acetophenone

This protocol details the reduction of a model ketone using the in situ generated catalyst.

  • Cool the catalyst solution prepared in Protocol 1 to 0 °C using an ice-water bath.

  • In a separate, dry vial under an inert atmosphere, prepare a solution of acetophenone (1.0 mmol, 1.0 equiv) in anhydrous THF (3 mL).

  • Add the acetophenone solution to the cold catalyst solution dropwise via syringe over 5-10 minutes.

  • Prepare the reducing agent solution: Add BH₃·SMe₂ (0.6 mmol, 0.6 equiv) or 1.0 M BH₃·THF (1.2 mL, 1.2 equiv) to anhydrous THF (2 mL).

  • Add the borane reducing agent solution dropwise to the reaction mixture at 0 °C over a period of 30 minutes using a syringe pump to ensure a slow and controlled addition.

  • Stir the reaction mixture at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Upon completion, quench the reaction by the slow, dropwise addition of anhydrous methanol (2 mL) at 0 °C to destroy any excess borane (Caution: hydrogen evolution).

  • Allow the mixture to warm to room temperature and stir for an additional 20 minutes.

  • Remove the solvent under reduced pressure.

  • Add 1 M HCl (10 mL) to the residue and stir for 10 minutes.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product (1-phenylethanol) by flash column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield the pure chiral alcohol.

Protocol 3: Determination of Enantiomeric Excess (ee)

The enantiomeric purity of the resulting chiral alcohol is determined by chiral chromatography.

  • Prepare a standard solution of the purified product in a suitable solvent (e.g., isopropanol or hexane).

  • Analyze the sample using either chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC). A suitable column for 1-phenylethanol is a Chiralcel OD-H (HPLC) or a column with a cyclodextrin-based chiral stationary phase (GC).[5]

  • The two enantiomers will exhibit different retention times.

  • Calculate the enantiomeric excess (ee) from the integrated peak areas of the two enantiomers using the formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.[6]

  • The absolute configuration of the major enantiomer can be determined by comparing its retention time to that of authentic, commercially available (R)- and (S)-1-phenylethanol standards.

Mandatory Visualizations

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Asymmetric Reduction cluster_workup Workup & Purification cluster_analysis Analysis prep_start 1. Add Ligand & Solvent (Anhydrous THF) form_catalyst 2. Add BH3 Source (Stir at RT, 60 min) prep_start->form_catalyst Inert Atmosphere cool_reaction 3. Cool Catalyst Solution (0 °C) form_catalyst->cool_reaction add_ketone 4. Add Ketone Substrate cool_reaction->add_ketone add_borane 5. Add Borane Reductant (Slowly, via Syringe Pump) add_ketone->add_borane quench 6. Quench with MeOH add_borane->quench extract 7. Extraction & Wash quench->extract purify 8. Column Chromatography extract->purify analyze 9. Determine ee% (Chiral GC / HPLC) purify->analyze

Caption: Experimental workflow for the asymmetric reduction of ketones.

cbs_catalytic_cycle catalyst Oxazaborolidine Catalyst complex1 Catalyst-Borane Complex catalyst->complex1 + BH3 complex2 Ternary Complex (Ketone Coordinated) complex1->complex2 + Ketone ts Six-Membered Transition State complex2->ts Hydride Transfer (Rate Determining) complex3 Product-Borane Adduct + Regenerated Catalyst ts->complex3 complex3->catalyst Regeneration alkoxyborane Alkoxyborane complex3->alkoxyborane releases product Chiral Alcohol Product borane BH3 ketone Prochiral Ketone (R-CO-R') alkoxyborane->product + H2O Workup

Caption: Proposed catalytic cycle for the CBS reduction.

References

Application Notes and Protocols for the Derivatization of 3-(Aminomethyl)cyclohexanol for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Aminomethyl)cyclohexanol is a versatile bifunctional scaffold containing both a primary amine and a hydroxyl group. This unique structure makes it an attractive starting point for the synthesis of diverse chemical libraries for biological screening. Derivatization of this core can lead to novel compounds with a wide range of physicochemical properties and potential therapeutic activities. This document provides detailed protocols for two common derivatization strategies, N-acylation and reductive amination, as well as a general workflow for subsequent biological screening and characterization of the synthesized compounds. The aim is to furnish researchers with the necessary information to generate libraries of this compound derivatives for hit identification and lead optimization in drug discovery programs.

Derivatization Strategies

The primary amine of this compound serves as a key handle for derivatization. Here, we focus on two robust and versatile methods: N-acylation to form amides and reductive amination to generate secondary amines.

N-Acylation of this compound

N-acylation is a widely used transformation to introduce a variety of acyl groups, thereby modifying the steric and electronic properties of the parent molecule. This reaction is typically high-yielding and can be performed under mild conditions.

Experimental Protocol: General Procedure for N-Acylation

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq), to the solution.

  • Acylating Agent Addition: Slowly add the desired acylating agent (e.g., acyl chloride or anhydride) (1.1 eq) to the stirred solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Table 1: Representative Quantitative Data for N-Acylation of Amines

EntryAcylating AgentBaseSolventTime (h)Yield (%)
1Acetyl ChlorideTEADCM295
2Benzoyl ChlorideDIPEATHF492
3Propionyl ChlorideTEADCM394
4Isobutyryl ChlorideDIPEATHF490

Note: The data presented are representative yields for N-acylation reactions of primary amines and may vary for this compound.

N_Acylation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product 3_Aminomethyl_cyclohexanol This compound Reaction_Vessel Reaction at 0°C to RT 3_Aminomethyl_cyclohexanol->Reaction_Vessel Acylating_Agent Acylating Agent (e.g., R-COCl) Acylating_Agent->Reaction_Vessel Base Base (e.g., TEA) Base->Reaction_Vessel Solvent Solvent (e.g., DCM) Solvent->Reaction_Vessel Quenching Quenching Reaction_Vessel->Quenching Reaction Completion Extraction Extraction Quenching->Extraction Drying Drying & Concentration Extraction->Drying Purification Column Chromatography Drying->Purification Final_Product N-Acylated Derivative Purification->Final_Product

N-Acylation Experimental Workflow
Reductive Amination of Aldehydes and Ketones

Reductive amination is a powerful method for forming C-N bonds and is highly effective for synthesizing secondary amines from primary amines. This one-pot reaction involves the formation of an imine or enamine intermediate, which is then reduced in situ.

Experimental Protocol: General Procedure for Reductive Amination

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Acid Catalyst: Add a catalytic amount of glacial acetic acid (0.1 eq).

  • Iminium Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion.

  • Reducing Agent Addition: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), in portions.

  • Reaction: Stir the reaction mixture at room temperature for 4-24 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., DCM).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Table 2: Representative Quantitative Data for Reductive Amination

EntryCarbonyl CompoundReducing AgentSolventTime (h)Yield (%)
1BenzaldehydeNaBH(OAc)₃DCE688
2CyclohexanoneNaBH(OAc)₃DCM885
3AcetoneNaBH(OAc)₃DCE1282
44-MethoxybenzaldehydeNaBH(OAc)₃DCM690

Note: The data presented are representative yields for reductive amination reactions with primary amines and may vary for this compound.

Reductive_Amination_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product 3_Aminomethyl_cyclohexanol This compound Reaction_Vessel One-pot Reaction at RT 3_Aminomethyl_cyclohexanol->Reaction_Vessel Carbonyl Aldehyde or Ketone Carbonyl->Reaction_Vessel Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Reaction_Vessel Solvent Solvent (e.g., DCE) Solvent->Reaction_Vessel Quenching Quenching Reaction_Vessel->Quenching Reaction Completion Extraction Extraction Quenching->Extraction Drying Drying & Concentration Extraction->Drying Purification Column Chromatography Drying->Purification Final_Product Secondary Amine Derivative Purification->Final_Product

Reductive Amination Experimental Workflow

Characterization of Derivatives

The synthesized derivatives should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of the compounds.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the derivatives.

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups (e.g., amide C=O stretch, N-H bend).

Biological Screening

Once a library of derivatives has been synthesized and characterized, the next step is to screen them for biological activity.

General Workflow for Biological Screening

A typical biological screening campaign involves a primary screen to identify "hits," followed by secondary and tertiary assays for hit validation and characterization.

Biological_Screening_Workflow Library_Synthesis Synthesized Derivative Library Primary_Screening Primary Screening (e.g., HTS Assay) Library_Synthesis->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Hit_Validation Hit Validation (Dose-Response, Orthogonal Assays) Hit_Identification->Hit_Validation Validated_Hits Validated Hits Hit_Validation->Validated_Hits Lead_Optimization Lead Optimization (SAR Studies) Validated_Hits->Lead_Optimization Preclinical_Candidate Preclinical Candidate Lead_Optimization->Preclinical_Candidate

Application Notes and Protocols for the Large-Scale Synthesis of 3-(Aminomethyl)cyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(Aminomethyl)cyclohexanol is a valuable bifunctional molecule containing both a primary amine and a hydroxyl group on a cyclohexane scaffold. This structure makes it a versatile building block in medicinal chemistry and materials science, particularly for the synthesis of novel ligands, therapeutic agents, and polymers. The spatial arrangement of the functional groups allows for the creation of complex molecular architectures. This document provides a detailed protocol for the large-scale synthesis of this compound, focusing on a robust and scalable two-step process. The synthesis involves the preparation of a key intermediate, 3-cyanocyclohexanone, followed by a one-pot reduction of both the nitrile and ketone functionalities.

Overall Synthetic Scheme

The proposed large-scale synthesis of this compound proceeds via a two-step route starting from 2-cyclohexen-1-one. The first step is a Michael addition of cyanide to form 3-cyanocyclohexanone. The second step is a catalytic hydrogenation using Raney Nickel, which simultaneously reduces the nitrile to a primary amine and the ketone to a secondary alcohol.

Step 1: Synthesis of 3-Cyanocyclohexanone

Step 2: Synthesis of this compound

Experimental Protocols

Part 1: Large-Scale Synthesis of 3-Cyanocyclohexanone

This protocol describes the Michael addition of cyanide to 2-cyclohexen-1-one.

Materials and Equipment:

  • 100 L glass-lined reactor with overhead stirring, temperature control, and a nitrogen inlet/outlet.

  • 2-cyclohexen-1-one

  • Potassium cyanide (KCN)

  • Ammonium chloride (NH₄Cl)

  • Isopropanol

  • Water (deionized)

  • Toluene

  • Brine solution (saturated NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

Procedure:

  • Reactor Setup: The 100 L reactor is charged with a solution of ammonium chloride (2.65 kg, 50.0 mol) in deionized water (20 L). The solution is stirred and cooled to 10 °C.

  • Addition of Cyanide: Potassium cyanide (3.25 kg, 50.0 mol) is added to the reactor in portions, ensuring the temperature does not exceed 15 °C. The mixture is stirred until all solids have dissolved.

  • Addition of Enone: A solution of 2-cyclohexen-1-one (4.8 kg, 50.0 mol) in isopropanol (10 L) is added dropwise to the reactor over a period of 2 hours, maintaining the internal temperature between 10-15 °C.

  • Reaction: The reaction mixture is stirred at 15 °C for an additional 4 hours. The reaction progress is monitored by HPLC until the consumption of the starting material is complete.

  • Work-up: The reaction mixture is transferred to a separatory funnel. The aqueous layer is extracted with toluene (3 x 15 L). The combined organic layers are washed with brine (10 L), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • Purification: The crude 3-cyanocyclohexanone is purified by vacuum distillation to afford the final product as a colorless oil.

Part 2: Large-Scale Synthesis of this compound

This protocol details the simultaneous reduction of the nitrile and ketone functionalities of 3-cyanocyclohexanone using catalytic hydrogenation.

Materials and Equipment:

  • 100 L high-pressure stainless-steel autoclave (hydrogenator) with a stirrer, temperature and pressure controls, and a gas inlet.

  • 3-Cyanocyclohexanone

  • Raney Nickel (50% slurry in water)

  • Methanol

  • Ammonia (7N solution in methanol)

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • Catalyst Preparation: The autoclave is charged with Raney Nickel (500 g, 50% slurry in water). The water is carefully decanted, and the catalyst is washed with methanol (3 x 2 L) to remove residual water.

  • Reaction Setup: A solution of 3-cyanocyclohexanone (4.92 kg, 40.0 mol) in methanol (40 L) is added to the autoclave. A 7N solution of ammonia in methanol (5.7 L, 40.0 mol) is then added. The presence of ammonia helps to suppress the formation of secondary amine byproducts during the nitrile reduction.[1][2]

  • Hydrogenation: The autoclave is sealed and purged with nitrogen, followed by hydrogen gas. The reactor is then pressurized with hydrogen to 50 bar and heated to 80 °C. The reaction mixture is stirred vigorously.

  • Monitoring: The reaction is monitored by the uptake of hydrogen. Once the hydrogen uptake ceases (typically after 12-18 hours), the reactor is cooled to room temperature and the pressure is carefully released.

  • Filtration: The reaction mixture is filtered through a pad of Celite® to remove the Raney Nickel catalyst. The filter cake is washed with methanol (2 x 5 L).

  • Isolation: The filtrate is concentrated under reduced pressure to remove the solvent. The resulting crude oil is then purified by vacuum distillation to yield this compound as a mixture of cis and trans isomers.

Data Presentation

The following tables summarize the quantitative data for the large-scale synthesis of this compound.

Table 1: Synthesis of 3-Cyanocyclohexanone

ParameterValue
Starting Material2-cyclohexen-1-one
Scale50.0 mol
SolventIsopropanol/Water
ReagentsKCN, NH₄Cl
Reaction Temperature10-15 °C
Reaction Time6 hours
Yield (after purification)4.92 kg (80%)
Purity (by GC)>98%

Table 2: Synthesis of this compound

ParameterValue
Starting Material3-Cyanocyclohexanone
Scale40.0 mol
CatalystRaney Nickel
SolventMethanol
AdditiveAmmonia in Methanol
Hydrogen Pressure50 bar
Reaction Temperature80 °C
Reaction Time12-18 hours
Yield (after purification)4.3 kg (75%)
Purity (by GC-MS)>97%
Isomer Ratio (cis:trans)Approx. 1:3

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound.

G cluster_step1 Step 1: Synthesis of 3-Cyanocyclohexanone cluster_step2 Step 2: Synthesis of this compound start1 2-Cyclohexen-1-one reaction1 Michael Addition (10-15°C, 6h) start1->reaction1 reagents1 KCN, NH4Cl Isopropanol/Water reagents1->reaction1 workup1 Toluene Extraction & Brine Wash reaction1->workup1 purification1 Vacuum Distillation workup1->purification1 product1 3-Cyanocyclohexanone purification1->product1 start2 3-Cyanocyclohexanone reaction2 Catalytic Hydrogenation (80°C, 12-18h) start2->reaction2 reagents2 Raney Ni, H2 (50 bar) Ammonia in Methanol reagents2->reaction2 workup2 Catalyst Filtration reaction2->workup2 purification2 Vacuum Distillation workup2->purification2 product2 This compound purification2->product2

Caption: Workflow for the large-scale synthesis of this compound.

Logical Relationship of Key Steps

The following diagram outlines the logical progression of the chemical transformations.

G start Starting Material 2-Cyclohexen-1-one intermediate Key Intermediate 3-Cyanocyclohexanone start->intermediate Michael Addition (+ KCN, NH4Cl) final_product Final Product This compound intermediate->final_product Catalytic Hydrogenation (+ Raney Ni, H2)

Caption: Key transformations in the synthesis of this compound.

References

Application Notes: 3-(Aminomethyl)cyclohexanol in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 3-(aminomethyl)cyclohexanol and its derivatives as versatile building blocks in the synthesis of key pharmaceutical intermediates. The unique structural features of these compounds make them valuable starting materials for creating complex molecules with therapeutic potential. This document outlines synthetic protocols, presents key data, and illustrates relevant biological pathways and experimental workflows.

Introduction

This compound and its substituted analogues are important scaffolds in medicinal chemistry. The presence of both a primary amine and a hydroxyl group on a cyclohexane ring allows for diverse chemical modifications, leading to the synthesis of a wide range of biologically active molecules. These intermediates have been successfully employed in the development of drugs targeting inflammation, viral infections, and neurological disorders.

Synthesis of 3-Aminocyclohexanol Derivatives

A fundamental application of cyclohexanol-based starting materials is the synthesis of substituted 3-aminocyclohexanols. These compounds can serve as chiral building blocks for more complex pharmaceutical agents.[1]

General Synthesis of cis- and trans-3-Aminocyclohexanols

A common route to synthesize 3-aminocyclohexanols involves the reduction of β-enaminoketones derived from 1,3-cyclohexanediones.[1] This method provides access to both cis and trans diastereomers.

Experimental Protocol: Synthesis of 5,5-Dimethyl-3-(benzylamino)cyclohexanols [1]

  • Preparation of β-Enaminoketone (1):

    • A solution of 4,4-dimethyl-1,3-cyclohexanedione (1.40 g, 10 mmol) and benzylamine (1.07 g, 10 mmol) in toluene (50 mL) is refluxed for 4 hours with azeotropic removal of water using a Dean-Stark trap.

    • The solvent is removed under reduced pressure, and the resulting solid is purified by crystallization from a mixture of CH₂Cl₂ and hexane to yield the β-enaminoketone 1 .

  • Reduction to cis- and trans-Amino Alcohols (3a and 3b):

    • To a solution of β-enaminoketone 1 (229 mg, 1 mmol) in a 1:1 mixture of THF and isopropyl alcohol (10 mL), small pieces of sodium (230 mg, 10 mmol) are added at room temperature under a nitrogen atmosphere.

    • The reaction mixture is stirred for 8 hours.

    • After the reaction is complete, the unreacted sodium is carefully removed, and the mixture is poured into a saturated aqueous solution of NH₄Cl.

    • The aqueous layer is extracted with ethyl acetate (3 x 20 mL).

    • The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

    • The resulting crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate/isopropyl alcohol, 65:25:10) to separate the cis (3a ) and trans (3b ) isomers.

Quantitative Data:

CompoundStarting MaterialProductYield (%)
1 4,4-dimethyl-1,3-cyclohexanedione3-(Benzylamino)-5,5-dimethylcyclohex-2-en-1-one85
3a (cis)1 cis-5,5-Dimethyl-3-(benzylamino)cyclohexan-1-ol48
3b (trans)1 trans-5,5-Dimethyl-3-(benzylamino)cyclohexan-1-ol29

Table 1: Yields for the synthesis of 5,5-Dimethyl-3-(benzylamino)cyclohexanols and their precursor.[1]

Synthesis_of_3_Aminocyclohexanols cluster_0 Step 1: Enaminoketone Formation cluster_1 Step 2: Reduction start1 4,4-dimethyl-1,3- cyclohexanedione + Benzylamine reagents1 Toluene, Reflux start1->reagents1 product1 β-Enaminoketone (1) reagents1->product1 start2 β-Enaminoketone (1) product1->start2 reagents2 Na, THF/IPA start2->reagents2 product2 cis- and trans-Amino Alcohols (3a and 3b) reagents2->product2

Synthetic workflow for cis- and trans-3-aminocyclohexanols.

Application in the Synthesis of mPGES-1 Inhibitors

Microsomal prostaglandin E2 synthase-1 (mPGES-1) is a key enzyme in the inflammatory pathway and a therapeutic target for anti-inflammatory drugs. [(1S,3S)-3-Aminocyclohexyl]methanol, a derivative of this compound, is a crucial intermediate for the synthesis of potent mPGES-1 inhibitors.

Experimental Workflow: Synthesis of a mPGES-1 Inhibitor Intermediate

The synthesis of the key intermediate, (S,S)-[(1S,3S)-3-Aminocyclohexyl]methanol, can be achieved from a commercially available starting material through a multi-step process that includes a key resolution step.

mPGES1_Inhibitor_Synthesis_Workflow start Commercially Available Starting Material step1 Racemic Synthesis of Amino Alcohol start->step1 step2 Chiral Chromatography Resolution step1->step2 intermediate Enantiomerically Enriched (S,S)-[(1S,3S)-3-Aminocyclohexyl]methanol step2->intermediate step3 Coupling with Carboxylic Acid intermediate->step3 final_product Potent mPGES-1 Inhibitor step3->final_product

General workflow for mPGES-1 inhibitor synthesis.

This concise synthesis allows for the preparation of over 100 grams of the enantiomerically enriched amino alcohol intermediates, which are essential for developing novel mPGES-1 inhibitors.[2]

Role in the Development of Influenza Fusion Inhibitors

Certain derivatives of this compound have been identified as potent inhibitors of influenza virus fusion.[3] Specifically, 3-aminomethyl-3,5,5-trimethyl-cyclohexanol has shown significant activity. These compounds act by targeting the viral hemagglutinin (HA) protein, preventing the pH-induced conformational changes necessary for the virus to fuse with the host cell membrane and release its genetic material.

Signaling Pathway: Influenza Virus Entry and Fusion Inhibition

Influenza_Fusion_Inhibition cluster_virus_entry Influenza Virus Entry cluster_inhibition Mechanism of Inhibition Virus Influenza Virus Binding Binding to Host Cell (Sialic Acid Receptors) Virus->Binding Endocytosis Endocytosis Binding->Endocytosis Endosome Virus in Endosome Endocytosis->Endosome Acidification Endosome Acidification (Low pH) Endosome->Acidification Conformational_Change HA Conformational Change Acidification->Conformational_Change Fusion Membrane Fusion Conformational_Change->Fusion Release Viral RNA Release into Cytoplasm Fusion->Release Inhibitor This compound Derivative Inhibitor->Conformational_Change Inhibition_Point Blocks HA Conformational Change Inhibitor->Inhibition_Point

Influenza virus entry and the point of inhibition.

Structure-activity relationship (SAR) studies have revealed that aromatic amides and thioamides derived from 1,3,3-trimethyl-5-hydroxycyclohexylmethylamine are particularly effective inhibitors of the H1 subtype of influenza A viruses.[3] The most potent compounds in these series exhibit EC₅₀ values in the range of 0.02-0.14 µg/mL in plaque-reduction assays.[3]

Conclusion

This compound and its derivatives are valuable and versatile intermediates in pharmaceutical synthesis. Their utility has been demonstrated in the creation of compounds targeting diverse diseases, including inflammatory conditions and viral infections. The synthetic protocols and workflows presented here highlight the practical application of these building blocks in drug discovery and development, providing a foundation for further research and optimization of new therapeutic agents.

References

Application Notes and Protocols for the Coupling of 3-(Aminomethyl)cyclohexanol with Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the selective N-acylation of 3-(aminomethyl)cyclohexanol with a variety of carboxylic acids. The primary challenge in this synthesis is the chemoselective acylation of the primary amine in the presence of a primary alcohol. These protocols outline common and effective methods to achieve high yields of the desired amide product while minimizing O-acylation side reactions.

Introduction: The Challenge of Selective N-Acylation

The coupling of this compound with carboxylic acids to form an amide bond is a valuable transformation in medicinal chemistry and drug development. The resulting N-substituted (hydroxymethyl)cyclohexylmethyl amides are important building blocks for novel therapeutics. Due to the presence of both a nucleophilic primary amine and a primary alcohol, careful selection of reaction conditions is crucial to ensure selective acylation of the more nucleophilic amine. Standard amide coupling reagents can be employed effectively, often without the need for protecting the hydroxyl group, by leveraging the inherently higher nucleophilicity of the amine.

Overview of Coupling Methodologies

Several reliable methods can be employed for the selective N-acylation of this compound. The choice of method will depend on the specific carboxylic acid substrate, scale of the reaction, and available reagents. The most common and effective methods include:

  • Carbodiimide-Mediated Coupling: Utilizing reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive such as 1-Hydroxybenzotriazole (HOBt). This is a widely used, cost-effective method.

  • Uronium Salt-Based Coupling: Employing reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which are known for their high efficiency and rapid reaction times, even with sterically hindered substrates.[1]

  • Mixed Anhydride Method: A classical and highly effective method for selective N-acylation of amino alcohols, involving the in-situ formation of a mixed anhydride of the carboxylic acid.[2]

The general workflow for these coupling reactions is depicted below.

G cluster_start Reactant Preparation cluster_reaction Coupling Reaction cluster_end Workup & Purification Carboxylic_Acid Carboxylic Acid Activation Carboxylic Acid Activation (Coupling Reagent + Base) Carboxylic_Acid->Activation Amino_Alcohol This compound Coupling Amide Bond Formation Amino_Alcohol->Coupling Activation->Coupling Workup Aqueous Workup Coupling->Workup Purification Purification (e.g., Chromatography) Workup->Purification Product Final Amide Product Purification->Product

Figure 1: General experimental workflow for the coupling of this compound with carboxylic acids.

Comparative Data of Coupling Methods

The following table summarizes typical reaction conditions for the selective N-acylation of this compound. Please note that optimal conditions may vary depending on the specific carboxylic acid used.

MethodCoupling Reagent (Equivalents)Additive (Equivalents)Base (Equivalents)SolventTemperature (°C)Time (h)Typical Yield (%)
Carbodiimide EDC (1.1 - 1.5)HOBt (1.0 - 1.2)DIPEA or Et₃N (2.0 - 3.0)DMF, DCM, or THF0 to RT4 - 2470 - 90
Uronium Salt HATU (1.1 - 1.2)NoneDIPEA or Et₃N (2.0 - 4.0)DMF or ACN0 to RT1 - 685 - 98
Mixed Anhydride p-Toluenesulfonyl Chloride (1.1)NonePyridine or Et₃N (2.0 - 3.0)DCM or THF0 to RT2 - 880 - 95

Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: EDC/HOBt-Mediated Amide Coupling

This protocol is a standard and reliable method for forming amide bonds. The addition of HOBt helps to suppress side reactions and may reduce racemization if chiral carboxylic acids are used.

Materials:

  • Carboxylic Acid (1.0 eq)

  • This compound (1.0 - 1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.1 eq)

  • Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add the carboxylic acid (1.0 eq) and dissolve it in anhydrous DCM or DMF.

  • Add this compound (1.0-1.1 eq) to the solution.

  • Add HOBt (1.1 eq) and DIPEA (2.5 eq) to the reaction mixture and stir for 5 minutes.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

G RCOOH Carboxylic Acid O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + EDC EDC EDC Urea Urea Byproduct EDC->Urea HOBt_Ester HOBt Active Ester O_Acylisourea->HOBt_Ester + HOBt O_Acylisourea->Urea HOBt HOBt Amide Amide Product HOBt_Ester->Amide + Amino Alcohol Amino_Alcohol This compound

Figure 2: Simplified mechanism of EDC/HOBt mediated amide coupling.
Protocol 2: HATU-Mediated Amide Coupling

HATU is a highly efficient coupling reagent that often provides faster reaction times and higher yields, particularly for challenging substrates.[1]

Materials:

  • Carboxylic Acid (1.0 eq)

  • This compound (1.1 eq)

  • HATU (1.1 eq)

  • Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Under an inert atmosphere, add the carboxylic acid (1.0 eq) and HATU (1.1 eq) to a flame-dried round-bottom flask.

  • Add anhydrous DMF to dissolve the solids (typically to a concentration of 0.1-0.5 M).

  • Cool the solution to 0 °C using an ice bath.

  • Add DIPEA (3.0 eq) dropwise to the stirred solution.

  • Stir the mixture at 0 °C for 15-30 minutes to pre-activate the carboxylic acid.

  • Add this compound (1.1 eq), either neat or as a solution in a small amount of anhydrous DMF.

  • Allow the reaction to warm to room temperature and stir for 1-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and water.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

G RCOOH Carboxylic Acid Carboxylate Carboxylate Anion RCOOH->Carboxylate + Base Base DIPEA OAt_Ester OAt Active Ester Carboxylate->OAt_Ester + HATU HATU HATU Amide Amide Product OAt_Ester->Amide + Amino Alcohol Amino_Alcohol This compound Byproducts HOAt + Tetramethylurea

Figure 3: Simplified mechanism of HATU mediated amide coupling.
Protocol 3: Selective N-Acylation via Mixed Anhydride Formation

This method is particularly useful for achieving high selectivity for N-acylation in the presence of hydroxyl groups.[2]

Materials:

  • Carboxylic Acid (1.05 eq)

  • p-Toluenesulfonyl chloride (1.0 eq)

  • Pyridine (2.0 eq)

  • This compound (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a dropping funnel and under an inert atmosphere, dissolve the carboxylic acid (1.05 eq) in anhydrous DCM.

  • Add pyridine (2.0 eq) and cool the solution to 0 °C.

  • Dissolve p-toluenesulfonyl chloride (1.0 eq) in anhydrous DCM and add it dropwise to the carboxylic acid solution over 15-30 minutes.

  • Stir the mixture at 0 °C for 1-2 hours to form the mixed anhydride.

  • In a separate flask, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add the solution of the amino alcohol dropwise to the mixed anhydride solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-8 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water, 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion

The selective N-acylation of this compound can be achieved in high yields using standard amide coupling protocols. The choice of coupling reagent can be tailored based on the specific requirements of the synthesis. For most applications, HATU provides a rapid and highly efficient method, while EDC/HOBt offers a reliable and cost-effective alternative. For substrates where O-acylation is a significant concern, the mixed anhydride method provides an excellent strategy for ensuring high chemoselectivity. Proper optimization of reaction conditions for each specific substrate is recommended to achieve the best results.

References

Application Notes: 3-(Aminomethyl)cyclohexanol in Solid-Phase Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(Aminomethyl)cyclohexanol is a versatile bifunctional building block ideally suited for solid-phase organic synthesis (SPOS). Its rigid cyclohexyl core, coupled with a primary amino and a primary hydroxyl group, allows for the creation of diverse molecular libraries. This scaffold can be readily immobilized on a solid support through either the amine or the alcohol functionality, leaving the other group available for subsequent chemical modifications. This dual reactivity enables a "two-point" diversification strategy, making it a valuable tool for generating novel compound libraries for drug discovery and other applications.

The cyclohexyl scaffold provides a three-dimensional character to the synthesized molecules, which is often desirable in drug design to enhance target binding and improve pharmacokinetic properties. These application notes provide detailed protocols for the use of this compound in SPOS, including immobilization, diversification, and cleavage strategies.

Core Applications

  • Scaffold for Combinatorial Libraries: The bifunctional nature of this compound allows for the attachment of two different diversity elements, leading to the rapid generation of large and structurally diverse compound libraries.

  • Synthesis of Peptidomimetics: The aminocyclohexanol core can be incorporated into peptide-like structures to introduce conformational constraints and improve metabolic stability compared to natural peptides.

  • Linker for SPOS: While less common, with appropriate derivatization, this molecule could be adapted to function as a linker, connecting a solid support to the molecule of interest.

Data Presentation: Representative Yields and Resin Loading

The following table summarizes typical quantitative data for the solid-phase synthesis of a small library using this compound as a scaffold. These values are representative and may vary depending on the specific reagents and reaction conditions used.

ParameterValueNotes
Resin Type 2-Chlorotrityl chloride (2-CTC) resinAllows for mild cleavage conditions, preserving acid-sensitive functionalities.
Initial Resin Loading 0.8 - 1.2 mmol/gDetermined by gravimetric analysis after immobilization of the scaffold.
Immobilization Yield > 95%Based on the absence of the starting material in the reaction solution.
Diversification Step 1 (Amide Coupling) 85 - 98%Yields for the acylation of the primary amine with various carboxylic acids.
Diversification Step 2 (Ether Formation) 70 - 90%Yields for the alkylation of the hydroxyl group with various alkyl halides.
Final Product Purity (after cleavage) 80 - 95%Determined by HPLC analysis of the crude product.

Experimental Protocols

Protocol 1: Immobilization of this compound on 2-Chlorotrityl Chloride Resin

This protocol describes the attachment of the scaffold to the solid support via the primary amine, leaving the hydroxyl group exposed for diversification.

Materials:

  • 2-Chlorotrityl chloride (2-CTC) resin (1.2 mmol/g)

  • This compound

  • Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF)

  • Methanol (MeOH)

Procedure:

  • Swell the 2-CTC resin (1 g, 1.2 mmol) in anhydrous DCM (10 mL) for 30 minutes in a peptide synthesis vessel.

  • Drain the DCM.

  • Dissolve this compound (465 mg, 3.6 mmol, 3 eq) and DIPEA (1.25 mL, 7.2 mmol, 6 eq) in anhydrous DCM (10 mL).

  • Add the solution to the swollen resin and shake at room temperature for 4 hours.

  • To cap any remaining reactive trityl chloride sites, add MeOH (1 mL) and shake for an additional 30 minutes.

  • Drain the reaction solution and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and MeOH (3 x 10 mL).

  • Dry the resin under vacuum to a constant weight.

Protocol 2: Diversification of the Resin-Bound Scaffold

This protocol outlines a two-step diversification process involving acylation of the now-bound amine (as a secondary amine) and etherification of the free hydroxyl group.

A. Acylation of the Secondary Amine

Materials:

  • Resin from Protocol 1

  • Carboxylic acid (e.g., benzoic acid)

  • HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIPEA

  • DMF

Procedure:

  • Swell the resin (200 mg, approx. 0.2 mmol) in DMF (2 mL) for 30 minutes.

  • In a separate vial, dissolve the carboxylic acid (1 mmol, 5 eq), HBTU (0.95 mmol, 4.75 eq), and DIPEA (2 mmol, 10 eq) in DMF (2 mL).

  • Add the activation mixture to the swollen resin and shake at room temperature for 2 hours.

  • Drain the reaction solution and wash the resin sequentially with DMF (3 x 5 mL), DCM (3 x 5 mL), and MeOH (3 x 5 mL).

  • Dry a small aliquot of the resin for reaction monitoring (e.g., by IR spectroscopy to observe the appearance of an amide carbonyl band).

B. Etherification of the Hydroxyl Group

Materials:

  • Acylated resin from step A

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., benzyl bromide)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Swell the acylated resin (approx. 0.2 mmol) in anhydrous THF (2 mL) for 30 minutes.

  • In a separate flask under an inert atmosphere (N2 or Ar), suspend NaH (48 mg, 1.2 mmol, 6 eq) in anhydrous THF (1 mL).

  • Carefully add the resin suspension to the NaH suspension and stir at room temperature for 1 hour.

  • Add the alkyl halide (1 mmol, 5 eq) to the reaction mixture and shake at 50 °C for 16 hours.

  • Cool the reaction to room temperature and quench any excess NaH by the slow addition of MeOH.

  • Drain the reaction solution and wash the resin sequentially with THF (3 x 5 mL), water (3 x 5 mL), DMF (3 x 5 mL), and DCM (3 x 5 mL).

  • Dry the resin under vacuum.

Protocol 3: Cleavage of the Final Product from the Resin

This protocol uses a mild acidic solution to cleave the final product from the 2-CTC resin.

Materials:

  • Diversified resin from Protocol 2

  • Trifluoroacetic acid (TFA)

  • DCM

Procedure:

  • Swell the dried resin (approx. 0.2 mmol) in DCM (2 mL) for 15 minutes.

  • Prepare a cleavage cocktail of 1% TFA in DCM (v/v).

  • Add the cleavage cocktail (5 mL) to the resin and shake gently for 30 minutes.

  • Drain the solution containing the cleaved product into a collection flask.

  • Wash the resin with additional DCM (2 x 2 mL) and combine the filtrates.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the product as needed, typically by reverse-phase HPLC.

Visualizations

SPOS_Workflow Resin 2-CTC Resin Immobilized Immobilized Scaffold (via Amine) Resin->Immobilized Immobilization Scaffold This compound + DIPEA in DCM Scaffold->Immobilized Wash1 Wash (DCM, DMF, MeOH) Immobilized->Wash1 Diversify1 Diversification 1: Acylation (R1-COOH, HBTU) Wash1->Diversify1 Diversified1 Acylated Intermediate Diversify1->Diversified1 Wash2 Wash (DMF, DCM, MeOH) Diversified1->Wash2 Diversify2 Diversification 2: Etherification (R2-X, NaH) Wash2->Diversify2 Diversified2 Fully Diversified Product on Resin Diversify2->Diversified2 Wash3 Wash (THF, H2O, DMF, DCM) Diversified2->Wash3 Cleavage Cleavage: 1% TFA in DCM Wash3->Cleavage FinalProduct Crude Final Product in Solution Cleavage->FinalProduct Purification Purification (RP-HPLC) FinalProduct->Purification PureProduct Pure Product Purification->PureProduct

Caption: Workflow for solid-phase synthesis using this compound.

Diversification_Strategy cluster_amine Immobilization via Amine cluster_hydroxyl Immobilization via Hydroxyl Scaffold This compound -NH2 -OH Immobilized_Amine Resin-N(H)-CH2-Cyclohexyl-OH Free -OH Scaffold->Immobilized_Amine Attach to Resin Immobilized_OH Resin-O-CH2-Cyclohexyl-NH2 Free -NH2 Scaffold->Immobilized_OH Attach to Resin Diversify_OH Diversification at -OH (Etherification, Esterification, etc.) R1 attached Immobilized_Amine->Diversify_OH Diversify_NH2 Diversification at -NH2 (Acylation, Sulfonylation, etc.) R2 attached Immobilized_OH->Diversify_NH2

Caption: Two possible strategies for immobilizing and diversifying the scaffold.

Application Notes and Protocols for the Enzymatic Resolution of 3-(Aminomethyl)cyclohexanol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the enzymatic kinetic resolution of racemic 3-(Aminomethyl)cyclohexanol, a valuable chiral building block in pharmaceutical synthesis. While direct experimental data for this specific substrate is limited in published literature, this guide leverages data from the successful resolution of the closely related structural analog, 3-(hydroxymethyl)cyclohexanone, to propose effective methodologies. The protocols focus on lipase-catalyzed transesterification, a robust and environmentally benign method for achieving high enantioselectivity.

Introduction

Chiral 1,3-amino alcohols are critical synthons in the development of numerous pharmaceutical compounds. The stereochemistry of these molecules often dictates their pharmacological activity and safety profile. This compound possesses two chiral centers, leading to the existence of four stereoisomers. The separation of these enantiomers is crucial for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). Enzymatic kinetic resolution (EKR) offers a highly selective and sustainable alternative to traditional chiral separation techniques. Lipases, in particular, are versatile biocatalysts known for their ability to enantioselectively acylate alcohols in organic media.

This application note details protocols for the kinetic resolution of this compound using commercially available lipases, such as Pseudomonas cepacia lipase (PCL) and Candida antarctica lipase B (CAL-B).

Principle of Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a process where an enzyme selectively catalyzes the transformation of one enantiomer in a racemic mixture at a much higher rate than the other. In the case of lipase-catalyzed acylation of racemic this compound, the lipase will preferentially acylate either the (R)- or (S)-enantiomer, leaving the unreacted enantiomer in high enantiomeric excess. The resulting acylated product and the unreacted alcohol can then be separated by standard chromatographic techniques. The theoretical maximum yield for each enantiomer in a kinetic resolution is 50%.

Data Presentation: Lipase Performance in the Resolution of a Structural Analog

LipaseYield of (R)-acetate (%)Enantiomeric Excess (e.e.) of (R)-acetate (%)
Pseudomonas fluorescens lipase (PFL)5752
Pseudomonas cepacia lipase (PCL)3975
Porcine pancreatic lipase (PPL-II)2591
Table 1: Performance of different lipases in the kinetic resolution of rac-3-hydroxycyclohexanone. Data adapted from a study on a structural analog and serves as a starting point for enzyme selection.[1]

Based on this analogous data, Pseudomonas cepacia lipase and Porcine Pancreatic Lipase show promising enantioselectivity. Candida antarctica lipase B (often available as Novozym 435) is another widely used and highly effective lipase for the resolution of chiral alcohols and amines and is therefore also included in the proposed protocols.[2]

Experimental Protocols

4.1. General Materials and Methods

  • Substrate: Racemic this compound

  • Enzymes:

    • Pseudomonas cepacia lipase (PCL)

    • Candida antarctica lipase B (CAL-B, e.g., Novozym 435)

  • Acyl Donor: Vinyl acetate

  • Solvent: Anhydrous tert-butyl methyl ether (TBME) or other suitable organic solvents like hexane or toluene.

  • Analytical Method: Chiral High-Performance Liquid Chromatography (HPLC) or Chiral Gas Chromatography (GC) to determine enantiomeric excess (e.e.) and conversion.

4.2. Proposed Protocol: Lipase-Catalyzed Acetylation of this compound

This protocol is adapted from the successful resolution of rac-3-hydroxycyclohexanone.[1]

  • To a solution of racemic this compound (1.0 mmol) in anhydrous TBME (10 mL), add the selected lipase (e.g., 50 mg of PCL or CAL-B).

  • Add vinyl acetate (5.0 mmol) to the mixture.

  • Stir the suspension at a controlled temperature (e.g., 30 °C).

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC or GC to determine the enantiomeric excess of the remaining alcohol and the formed ester.

  • Stop the reaction at approximately 50% conversion to obtain both enantiomers with high enantiomeric excess.

  • Filter off the enzyme.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting acetylated product and the unreacted alcohol by column chromatography.

4.3. Analytical Method Development

A crucial step for monitoring the enzymatic resolution is the development of a reliable analytical method to separate and quantify the enantiomers of this compound and its acetylated product. This typically involves screening of various chiral stationary phases (CSPs) for both HPLC and GC. Derivatization of the amino group might be necessary to improve chromatographic separation and detection.

Visualizations

5.1. Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Kinetic Resolution cluster_workup Work-up & Purification cluster_products Products racemate Racemic this compound mix Reaction Mixture racemate->mix solvent Anhydrous TBME solvent->mix acyl_donor Vinyl Acetate acyl_donor->mix lipase Lipase (PCL or CAL-B) lipase->mix stir Stir at 30°C mix->stir monitor Monitor by Chiral GC/HPLC stir->monitor filter Filter Enzyme monitor->filter concentrate Concentrate filter->concentrate chromatography Column Chromatography concentrate->chromatography enant_S (S)-3-(Aminomethyl)cyclohexanol chromatography->enant_S enant_R_acetate (R)-Acetylated Product chromatography->enant_R_acetate

Caption: Workflow for the enzymatic kinetic resolution of this compound.

5.2. Enzymatic Resolution Principle

G racemate Racemic (R/S)-Substrate enzyme Lipase racemate->enzyme + Acyl Donor product (R)-Product enzyme->product Fast Reaction unreacted (S)-Substrate enzyme->unreacted Slow/No Reaction

Caption: Principle of lipase-catalyzed kinetic resolution of a racemic substrate.

Troubleshooting and Optimization

  • Low Conversion: Increase the amount of enzyme, reaction time, or temperature. However, be aware that higher temperatures can sometimes decrease enantioselectivity.

  • Low Enantioselectivity: Screen different lipases and solvents. The choice of acyl donor can also influence the enantioselectivity.

  • Difficult Separation: Optimize the column chromatography conditions (e.g., solvent system, gradient) for better separation of the alcohol and the ester.

Conclusion

The enzymatic kinetic resolution of this compound using lipases presents a promising and sustainable method for the production of its enantiomers. By adapting protocols from structurally similar molecules, researchers can efficiently develop a robust process. The provided application notes and protocols serve as a detailed starting point for the successful implementation of this biocatalytic transformation in a laboratory setting. Further optimization of reaction parameters will be essential to achieve optimal results for specific applications.

References

Troubleshooting & Optimization

troubleshooting guide for 3-(Aminomethyl)cyclohexanol synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 3-(Aminomethyl)cyclohexanol

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of this compound. The following information is designed to address common challenges and provide actionable solutions to improve reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: this compound is typically synthesized through the reduction of a functional group at the 3-position of a cyclohexyl ring. The most common precursors and their corresponding reduction methods are:

  • Reduction of 3-Cyanocyclohexanone: This involves a two-step process where the ketone is first reduced to a hydroxyl group, followed by the reduction of the nitrile to a primary amine.

  • Reduction of 3-Oxocyclohexanecarbonitrile: This is a common starting material where the nitrile is reduced to a primary amine, and the ketone is reduced to a hydroxyl group. These reductions can sometimes be performed in a single step, but often require sequential reactions to avoid side products.

  • Reduction of 3-Cyclohexanecarboxamide derivatives: The amide can be reduced to the corresponding amine.

  • Reduction of β-enaminoketones: As a related synthesis, 3-aminocyclohexanol derivatives can be prepared by the reduction of β-enaminoketones.[1]

Q2: What are the typical reducing agents used for the synthesis of this compound?

A2: The choice of reducing agent is critical and depends on the starting material.

  • For Nitrile Reduction:

    • Catalytic Hydrogenation: This method employs hydrogen gas with a metal catalyst. Common catalysts include Raney Nickel, Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), and Rhodium-based catalysts.[2] This is often considered a "green" and efficient method.

    • Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent capable of reducing nitriles to primary amines.[3][4] It is typically used in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF).

  • For Ketone/Aldehyde Reduction:

    • Sodium Borohydride (NaBH₄): A milder reducing agent suitable for reducing ketones and aldehydes to alcohols without affecting nitrile or amide groups.

    • Lithium Aluminum Hydride (LiAlH₄): Also effective for ketone and aldehyde reduction.

  • For Amide Reduction:

    • Lithium Aluminum Hydride (LiAlH₄): The most common reagent for the reduction of amides to amines.[3][5]

Q3: How can I separate the cis and trans isomers of this compound?

A3: The synthesis of this compound will typically produce a mixture of cis and trans isomers. Separation can be challenging but is often achievable through:

  • Column Chromatography: This is a standard method for separating diastereomers. The choice of solvent system is crucial for achieving good separation.[1]

  • Fractional Crystallization: The isomers may have different solubilities in certain solvents, allowing for separation by fractional crystallization of the free base or a salt derivative (e.g., hydrochloride salt).[6]

  • Preparative High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC can be employed.

Troubleshooting Guides

Scenario 1: Low Yield in Nitrile Reduction via Catalytic Hydrogenation

Q: I am experiencing low conversion of my nitrile precursor (e.g., 3-oxocyclohexanecarbonitrile) to this compound using catalytic hydrogenation. What are the possible causes and solutions?

A: Low yields in catalytic hydrogenation can stem from several factors related to the catalyst, reaction conditions, and substrate purity.

Troubleshooting Steps:

  • Catalyst Activity:

    • Problem: The catalyst may be old, deactivated, or poisoned.

    • Solution: Use a fresh batch of catalyst. Ensure the catalyst has been stored properly under an inert atmosphere. Catalyst poisoning can occur due to impurities in the starting material or solvent, such as sulfur or halide compounds. Purify the starting material before hydrogenation.

  • Reaction Conditions:

    • Problem: Inadequate hydrogen pressure, temperature, or reaction time.

    • Solution: Increase the hydrogen pressure. While atmospheric pressure can sometimes be sufficient, many nitrile reductions require higher pressures (e.g., 50-100 psi or higher). Gently heating the reaction mixture can also increase the reaction rate, but be cautious of potential side reactions. Ensure the reaction is allowed to proceed for a sufficient amount of time, monitoring by TLC or GC-MS.

  • Solvent Choice:

    • Problem: The solvent may not be optimal for the reaction or may contain impurities.

    • Solution: Protic solvents like ethanol or methanol are commonly used for nitrile hydrogenations. Ensure the solvent is of high purity and anhydrous if necessary.

  • Formation of Byproducts:

    • Problem: Incomplete reduction can lead to the formation of imines, or over-reduction and hydrogenolysis can occur.

    • Solution: Adjusting the catalyst loading and reaction conditions can help minimize byproduct formation. For instance, using a Raney Nickel catalyst can be effective for nitrile hydrogenation.[7]

Parameter Recommendation Rationale
Catalyst Raney Nickel, Pd/C, Pt/CProven efficacy for nitrile reduction.
Catalyst Loading 5-10 mol%A good starting point for optimization.
Hydrogen Pressure 50-100 psi (or higher)Higher pressure increases hydrogen availability.
Temperature Room Temperature to 50 °CBalancing reaction rate with selectivity.
Solvent Methanol, EthanolGood solubility for reactants and intermediates.
Scenario 2: Incomplete Reduction with LiAlH₄

Q: My reduction of a 3-substituted cyclohexanecarbonitrile or carboxamide with LiAlH₄ is incomplete, or I am observing significant byproduct formation. What should I consider?

A: LiAlH₄ is a very reactive reagent, and its use requires careful control of reaction conditions.

Troubleshooting Steps:

  • Reagent Quality and Stoichiometry:

    • Problem: The LiAlH₄ may have degraded due to exposure to moisture. An insufficient amount of the reagent is being used.

    • Solution: Use a fresh, unopened container of LiAlH₄ or titrate the solution to determine its exact concentration. Ensure at least a stoichiometric amount of hydride is used, and often an excess is required for complete conversion.

  • Reaction Temperature and Quenching:

    • Problem: The reaction is too slow at low temperatures, or side reactions are occurring at higher temperatures. Improper quenching can lead to low yields.

    • Solution: The addition of the substrate to the LiAlH₄ solution is typically done at 0 °C and then allowed to warm to room temperature or gently refluxed. The quenching procedure is critical; a common method is the sequential, slow addition of water, followed by a sodium hydroxide solution, and then more water (Fieser workup).

  • Solvent and Substrate Purity:

    • Problem: The presence of water or other protic impurities in the solvent or starting material will consume the LiAlH₄.

    • Solution: Use anhydrous solvents (e.g., dry THF or diethyl ether). Ensure the starting material is as pure and dry as possible.

Parameter Recommendation Rationale
Reagent Lithium Aluminum Hydride (LiAlH₄)A powerful reducing agent for nitriles and amides.[3][5]
Stoichiometry 1.5 - 2.0 equivalents of LiAlH₄To ensure complete reduction.
Temperature 0 °C to refluxTo control the reaction rate.
Solvent Anhydrous THF or Diethyl EtherTo prevent quenching of the reagent.
Workup Fieser Method (sequential H₂O, NaOH(aq), H₂O)To safely quench the reaction and precipitate aluminum salts.
Scenario 3: Difficulty in Separating cis and trans Isomers

Q: I have successfully synthesized this compound, but I am struggling to separate the cis and trans isomers by column chromatography.

A: The separation of diastereomers can be challenging due to their similar polarities.

Troubleshooting Steps:

  • Chromatography Conditions:

    • Problem: The chosen solvent system does not provide adequate separation.

    • Solution: Systematically screen different solvent systems. A common approach for amines is to use a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., methanol or ethyl acetate) with a small amount of a basic modifier like triethylamine or ammonia to prevent tailing on the silica gel.

  • Derivative Formation:

    • Problem: The polarity difference between the isomers is too small for effective separation.

    • Solution: Convert the amine to a derivative, such as a Boc-protected amine or an amide. The different spatial arrangement of the bulky protecting group in the cis and trans isomers can lead to a larger difference in polarity, facilitating separation by chromatography. The protecting group can then be removed in a subsequent step.

  • Alternative Separation Techniques:

    • Problem: Column chromatography is not providing baseline separation.

    • Solution: Consider fractional crystallization of a salt of the amine (e.g., hydrochloride or tartrate). The different crystal packing of the diastereomeric salts can lead to different solubilities.

Experimental Protocols

General Protocol for Catalytic Hydrogenation of 3-Oxocyclohexanecarbonitrile
  • Catalyst Preparation: In a suitable hydrogenation vessel, add 10 mol% of Raney Nickel (or Pd/C) as a slurry in ethanol.

  • Reaction Setup: Add a solution of 3-oxocyclohexanecarbonitrile (1 equivalent) in ethanol.

  • Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen to 50-100 psi.

  • Reaction: Stir the mixture vigorously at room temperature for 12-24 hours, or until hydrogen uptake ceases. Monitor the reaction by TLC or GC-MS.

  • Workup: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with ethanol.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography or crystallization to separate the cis and trans isomers of this compound.

Visualizations

Logical Troubleshooting Workflow for Low Yield in Catalytic Hydrogenation

low_yield_troubleshooting start Low Yield in Catalytic Hydrogenation catalyst_check Check Catalyst Activity start->catalyst_check conditions_check Review Reaction Conditions start->conditions_check purity_check Assess Substrate/Solvent Purity start->purity_check byproduct_analysis Analyze for Byproducts start->byproduct_analysis fresh_catalyst Use Fresh Catalyst catalyst_check->fresh_catalyst Inactive/Poisoned increase_pressure Increase H2 Pressure/Temperature conditions_check->increase_pressure Suboptimal purify_substrate Purify Starting Material/Solvent purity_check->purify_substrate Impurities Present optimize_conditions Optimize Reaction Time/Catalyst Loading byproduct_analysis->optimize_conditions Side Reactions Identified success Improved Yield fresh_catalyst->success increase_pressure->success purify_substrate->success optimize_conditions->success

Caption: Troubleshooting workflow for low yield in hydrogenation.

Synthetic Pathway for this compound

synthetic_pathway start 3-Oxocyclohexanecarbonitrile intermediate 3-(Aminomethyl)cyclohexanone (partial reduction) start->intermediate Selective Nitrile Reduction (e.g., specific conditions) product_mixture Cis/Trans Mixture of This compound start->product_mixture Catalytic Hydrogenation (e.g., Raney Ni, H2) intermediate->product_mixture Ketone Reduction (e.g., NaBH4) cis_isomer Cis Isomer product_mixture->cis_isomer Chromatography or Crystallization trans_isomer Trans Isomer product_mixture->trans_isomer Chromatography or Crystallization

Caption: Synthetic routes to this compound.

References

common byproducts in 3-(Aminomethyl)cyclohexanol synthesis and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(Aminomethyl)cyclohexanol. The information provided addresses common byproducts and their removal, based on established synthetic routes and purification techniques.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I might encounter during the synthesis of this compound?

A1: Based on common synthetic pathways, such as the reduction of 3-cyanocyclohexanone or the reductive amination of 3-formylcyclohexanol, you are likely to encounter the following byproducts:

  • Cis/Trans Isomers of this compound: The formation of stereoisomers is a very common outcome in the synthesis of substituted cyclohexanes. The ratio of these isomers can be influenced by the specific reagents and reaction conditions used. For a similar compound, a cis:trans ratio of 89:11 has been reported.

  • Unreacted Starting Materials: Incomplete reactions can leave residual starting materials, such as 3-cyanocyclohexanone or 3-formylcyclohexanol, in your crude product.

  • Over-reduction Products: If using a strong reducing agent or harsh hydrogenation conditions, the cyclohexanol ring or the aminomethyl group may be further reduced, leading to byproducts like cyclohexanemethanol. Uncontrolled temperature during catalytic hydrogenation can also lead to hydrogenolysis and catalyst deactivation, resulting in lower yields and byproducts.

  • Intermediates: Depending on the reaction pathway, intermediates such as the corresponding imine or oxime may be present if the reduction step is incomplete.

  • Side-products from Starting Material Synthesis: Impurities in your starting materials can carry through and complicate your product mixture. For instance, if your synthesis originates from precursors like isophorone, byproducts from its synthesis, such as diacetone alcohol or mesityl oxide, could be present.

Q2: How can I identify the byproducts in my reaction mixture?

A2: A combination of analytical techniques is recommended for accurate byproduct identification:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating and identifying volatile components in your mixture. Derivatization of the hydroxyl and amino groups (e.g., silylation) may be necessary to improve the chromatographic separation and identification of isomers and related alcohols.

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a mass spectrometry detector (LC-MS), can be used to analyze the purity of your product. Chiral stationary phases can be employed to separate enantiomers if applicable, while reverse-phase chromatography is suitable for general impurity profiling.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information about the main product and any significant impurities, helping to confirm their identities.

Q3: What are the primary methods for removing these byproducts?

A3: The choice of purification method depends on the nature of the byproducts. Common techniques include:

  • Fractional Distillation: This method is effective for separating components with significantly different boiling points, such as unreacted starting materials, solvents, and some lower or higher boiling byproducts.

  • Column Chromatography: This is a highly effective method for separating isomers (cis/trans) and other closely related impurities. Silica gel is a common stationary phase, with elution systems typically composed of solvent mixtures like hexane/ethyl acetate/isopropyl alcohol or dichloromethane/methanol.

  • Recrystallization: This technique can be used to purify the final product, especially if the desired isomer and byproducts have different solubilities in a particular solvent system. In some cases, converting the amine to a salt (e.g., a hydrochloride salt) can facilitate purification by fractional crystallization, as isomers of the salt may have different solubilities.

Troubleshooting Guides

Issue 1: Presence of Isomeric Byproducts (Cis/Trans)

Symptoms:

  • Multiple spots on TLC with similar Rf values.

  • Broad or multiple peaks in GC or HPLC chromatograms.

  • Complex NMR spectrum.

Troubleshooting Steps:

  • Confirm Isomer Presence: Use GC-MS or HPLC with a suitable column to confirm the presence of isomers.

  • Optimize Separation by Column Chromatography:

    • Method: Flash column chromatography on silica gel.

    • Eluent System: Start with a non-polar solvent system and gradually increase polarity. A common starting point is a mixture of hexane and ethyl acetate. Adding a small amount of a more polar solvent like isopropyl alcohol or methanol can help in eluting the more polar isomer. For a similar compound, a mixture of hexane/ethyl acetate/isopropyl alcohol (65:25:10) has been used successfully.

  • Consider Fractional Crystallization:

    • Method: Convert the mixture of isomers to a salt (e.g., by adding HCl in an appropriate solvent).

    • Procedure: Attempt to selectively crystallize one of the isomeric salts by carefully choosing the solvent and controlling the temperature. The difference in solubility between the cis and trans salts can be exploited for separation.

Issue 2: Unreacted Starting Materials

Symptoms:

  • Peaks corresponding to the starting material (e.g., 3-cyanocyclohexanone) in the GC-MS or HPLC analysis of the crude product.

Troubleshooting Steps:

  • Optimize Reaction Conditions:

    • Reaction Time: Ensure the reaction is running for a sufficient amount of time. Monitor the reaction progress using TLC or GC.

    • Reagent Stoichiometry: Ensure the reducing agent or other key reagents are used in the correct molar ratio.

    • Temperature: Verify that the reaction is being conducted at the optimal temperature.

  • Purification by Fractional Distillation:

    • If the starting material has a significantly different boiling point from the product, fractional distillation under reduced pressure can be an effective removal method.

Issue 3: Over-reduction or Other Side-Products

Symptoms:

  • Unexpected peaks in GC-MS or HPLC chromatograms.

  • Lower than expected yield of the desired product.

Troubleshooting Steps:

  • Identify the Side-Product: Use MS and NMR to identify the structure of the unexpected product.

  • Refine Reaction Conditions:

    • Choice of Reducing Agent: A milder reducing agent might be necessary to avoid over-reduction.

    • Temperature Control: For catalytic hydrogenation, maintain a controlled temperature to prevent side reactions like hydrogenolysis.

    • Catalyst Loading: Optimize the amount of catalyst used.

  • Purification:

    • Column Chromatography: Often effective for separating a wide range of byproducts.

    • Fractional Distillation: Can be used if the side-product has a different boiling point.

Quantitative Data Summary

Byproduct TypeTypical Concentration in Crude ProductRecommended Removal MethodExpected Purity After Removal
Cis/Trans IsomersCan be a major component (e.g., 11% trans)Column Chromatography, Fractional Crystallization>98% for the desired isomer
Unreacted Ketone/AldehydeVariable, depends on conversionFractional Distillation, Column Chromatography>99%
Over-reduction ProductsMinor to significant depending on conditionsColumn Chromatography>99%

Experimental Protocols

Protocol for Isomer Separation by Column Chromatography

This protocol is adapted from a method used for a similar aminocyclohexanol derivative and can be used as a starting point for the purification of this compound.

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel in a suitable non-polar solvent (e.g., hexane).

  • Loading: Carefully load the silica with the adsorbed product onto the top of the packed column.

  • Elution: Begin elution with a non-polar mobile phase (e.g., hexane/ethyl acetate 9:1). Gradually increase the polarity of the mobile phase (e.g., by increasing the proportion of ethyl acetate, and then adding a small percentage of isopropyl alcohol or methanol).

  • Fraction Collection: Collect fractions and monitor their composition using TLC.

  • Product Isolation: Combine the fractions containing the pure desired isomer and remove the solvent under reduced pressure.

Visualizations

Byproduct_Identification_Workflow start Crude Product Mixture gcms GC-MS Analysis start->gcms hplc HPLC/LC-MS Analysis start->hplc nmr NMR Spectroscopy start->nmr identification Identify Byproducts (Isomers, Starting Materials, etc.) gcms->identification hplc->identification nmr->identification end Purification Strategy identification->end

Caption: Workflow for Byproduct Identification.

Purification_Decision_Tree start Identified Byproducts isomers Cis/Trans Isomers? start->isomers Check for boiling_point Different Boiling Points? isomers->boiling_point No column_chrom Column Chromatography isomers->column_chrom Yes recrystallization Fractional Crystallization (as salts) isomers->recrystallization Yes polarity Different Polarities? boiling_point->polarity No fractional_dist Fractional Distillation boiling_point->fractional_dist Yes polarity->column_chrom Yes pure_product Pure this compound polarity->pure_product No (Re-evaluate synthesis) column_chrom->pure_product fractional_dist->pure_product recrystallization->pure_product

Caption: Decision Tree for Purification Method Selection.

Technical Support Center: Optimizing Catalyst Loading for the Synthesis of 3-(Aminomethyl)cyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-(Aminomethyl)cyclohexanol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions related to optimizing catalyst loading in this critical synthesis.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the catalytic hydrogenation of a suitable nitrile precursor (e.g., 3-cyanocyclohexanemethanol or a related derivative) to this compound.

Issue Potential Cause Troubleshooting Steps
Low or No Conversion of Starting Material Insufficient Catalyst Activity: The catalyst may be old, deactivated, or of poor quality.• Use a fresh batch of catalyst. • Ensure proper storage and handling of the catalyst to prevent deactivation. • Consider a different catalyst type (e.g., Raney® Nickel, Rh/C, Pd/C).
Low Catalyst Loading: The amount of catalyst is insufficient to drive the reaction to completion in a reasonable time.• Gradually increase the catalyst loading in small increments (e.g., 1-2 wt% intervals) and monitor the reaction progress.
Inadequate Hydrogen Pressure: The hydrogen pressure may be too low for the reaction to proceed efficiently.• Increase the hydrogen pressure according to literature recommendations for the specific catalyst and substrate.
Low Reaction Temperature: The temperature may not be high enough to overcome the activation energy of the reaction.• Gradually increase the reaction temperature, being mindful of potential side reactions at higher temperatures.
Catalyst Poisoning: Impurities in the starting material, solvent, or from the reaction vessel can poison the catalyst.• Purify the starting material and solvent before use. • Ensure the reaction vessel is thoroughly cleaned.
Low Selectivity to Primary Amine (Formation of Secondary/Tertiary Amines) High Catalyst Loading: While increasing catalyst loading can improve conversion, excessive amounts can sometimes lead to over-hydrogenation and the formation of by-products.• Optimize the catalyst loading; a lower loading might favor the formation of the primary amine.
High Reaction Temperature: Higher temperatures can promote the condensation of the primary amine with the intermediate imine, leading to secondary and tertiary amines.• Lower the reaction temperature.
Absence of Selectivity-Enhancing Additives: Additives like ammonia can suppress the formation of secondary and tertiary amines.• Introduce ammonia into the reaction mixture. The concentration of ammonia may need to be optimized.
Inefficient Mixing: Poor stirring can lead to localized high concentrations of intermediates, promoting side reactions.• Ensure vigorous and efficient stirring throughout the reaction.
Inconsistent Results/Poor Reproducibility Inconsistent Catalyst Quality: The activity of the catalyst can vary between batches.• Source high-quality catalyst from a reputable supplier. • If preparing the catalyst in-house (e.g., Raney® Nickel), ensure the preparation procedure is standardized and followed precisely.
Variations in Reaction Setup: Minor changes in reaction parameters can lead to different outcomes.• Carefully control and document all reaction parameters, including temperature, pressure, stirring speed, and the addition of reagents.
Difficult Catalyst Filtration Fine Catalyst Particles: Some catalysts, like Raney® Nickel, can be very fine and difficult to filter.• Use a filter aid such as Celite® to facilitate filtration. • Allow the catalyst to settle before decanting the supernatant.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting catalyst loading for the synthesis of this compound?

A1: A good starting point for catalyst loading in nitrile hydrogenation is typically in the range of 5-10 wt% of the nitrile substrate for catalysts like Raney® Nickel. For precious metal catalysts such as Rhodium on carbon (Rh/C) or Palladium on carbon (Pd/C), a lower loading of 1-5 mol% is often sufficient. However, the optimal loading is highly dependent on the specific catalyst, substrate, and reaction conditions.

Q2: How does catalyst loading affect the reaction time?

A2: Generally, increasing the catalyst loading will decrease the reaction time, as more active sites are available for the hydrogenation reaction. However, beyond a certain point, further increases in catalyst loading may not significantly decrease the reaction time and could lead to increased cost and potential side reactions.

Q3: Can I reuse the catalyst? If so, how many times?

A3: Many heterogeneous catalysts, such as Raney® Nickel, Rh/C, and Pd/C, can be recovered and reused. The number of times a catalyst can be reused depends on its stability and susceptibility to poisoning. It is crucial to thoroughly wash the recovered catalyst to remove any adsorbed products or by-products before reuse. A gradual decrease in activity is expected with each cycle. It is recommended to perform a small-scale test with the reused catalyst to ensure its activity is still acceptable.

Q4: What are the common by-products in this synthesis, and how can I minimize them?

A4: The most common by-products are secondary and tertiary amines, formed from the reaction of the desired primary amine with the imine intermediate. To minimize these, you can:

  • Add ammonia to the reaction mixture, which shifts the equilibrium away from the formation of secondary and tertiary amines.

  • Optimize the reaction temperature and pressure.

  • Carefully control the catalyst loading.

Another potential by-product can be the corresponding alcohol if the nitrile starting material contains an ester group that can also be reduced.

Q5: Which solvent is best for this reaction?

A5: Alcohols such as methanol or ethanol are commonly used solvents for the catalytic hydrogenation of nitriles. They are good solvents for the starting material and the product and are generally compatible with the catalysts. The choice of solvent can also influence the selectivity of the reaction.

Data Presentation: Effect of Catalyst Loading on Nitrile Hydrogenation

The following tables summarize the effect of catalyst loading on the hydrogenation of aliphatic nitriles, providing a general guideline for the synthesis of this compound. Note: The data presented is for analogous aliphatic nitriles and should be used as a starting point for optimization.

Table 1: Effect of Raney® Nickel Loading on the Hydrogenation of Adiponitrile to Hexamethylenediamine [1]

Catalyst Loading (wt% to ADN)Temperature (°C)H₂ Pressure (MPa)Reaction Time (min)ADN Conversion (%)HMDA Yield (%)
6.7100847>97100
1580847>97100
1560847-56

ADN: Adiponitrile, HMDA: Hexamethylenediamine

Table 2: Effect of Pd/C Loading on the Hydrogenation of Decanenitrile [2]

CatalystCatalyst Loading (mmol Pd)Temperature (°C)H₂ Pressure (kPa)Conversion (after 18h, %)Primary Amine Yield (%)
DMPSi-Pd/Al₂O₃-8015019<16
Commercially available Pd/C0.1880150Significant drop in reactivity after 3h-

DMPSi-Pd/Al₂O₃: Polysilane/Al₂O₃-supported Palladium

Experimental Protocols

Protocol 1: General Procedure for the Hydrogenation of a Cyclohexanecarbonitrile Derivative using Raney® Nickel

This protocol is a general guideline and should be optimized for the specific substrate.

1. Catalyst Preparation (if not commercially available):

  • A detailed procedure for the preparation of active Raney® Nickel from a nickel-aluminum alloy can be found in various literature sources.[3] Caution should be exercised as the activation process is exothermic and generates flammable hydrogen gas. Activated Raney® Nickel is pyrophoric and must be handled under a liquid (e.g., water or the reaction solvent).[4][5]

2. Reaction Setup:

  • In a suitable autoclave or high-pressure reactor, add the cyclohexanecarbonitrile derivative and the solvent (e.g., ethanol or methanol).

  • Carefully add the Raney® Nickel catalyst slurry under an inert atmosphere (e.g., nitrogen or argon). A typical catalyst loading is 5-20 wt% based on the substrate.

  • If required, add a solution of ammonia in the chosen solvent.

3. Hydrogenation:

  • Seal the reactor and purge it several times with nitrogen, followed by several purges with hydrogen.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 3-10 MPa).

  • Heat the reaction mixture to the desired temperature (e.g., 60-120 °C) with vigorous stirring.

  • Monitor the reaction progress by measuring hydrogen uptake or by analyzing aliquots using techniques like GC or TLC.

4. Work-up:

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.

  • Purge the reactor with nitrogen.

  • The catalyst can be removed by filtration, preferably through a pad of Celite® to aid in the removal of fine particles. Caution: The filtered catalyst can be pyrophoric and should be kept wet and handled with care.

  • The filtrate containing the product can be concentrated under reduced pressure.

  • Further purification of the this compound can be achieved by distillation or crystallization.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Charge Reactor: - Nitrile Substrate - Solvent (e.g., Ethanol) - Raney Nickel Slurry - Ammonia (optional) start->reagents purge Purge with N₂ then H₂ reagents->purge pressurize Pressurize with H₂ purge->pressurize heat_stir Heat and Stir pressurize->heat_stir monitor Monitor Reaction heat_stir->monitor cool_vent Cool and Vent monitor->cool_vent filter Filter Catalyst cool_vent->filter concentrate Concentrate Filtrate filter->concentrate purify Purify Product (Distillation/Crystallization) concentrate->purify end End Product: This compound purify->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_conversion cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions start Low/No Conversion catalyst_activity Check Catalyst Activity start->catalyst_activity catalyst_loading Increase Catalyst Loading start->catalyst_loading catalyst_poisoning Check for Catalyst Poisoning start->catalyst_poisoning pressure Increase H₂ Pressure start->pressure temperature Increase Temperature start->temperature solution1 Improved Conversion catalyst_activity->solution1 Use fresh/more active catalyst solution2 Improved Conversion catalyst_loading->solution2 Optimize loading solution3 Improved Conversion catalyst_poisoning->solution3 Purify reagents/solvent solution4 Improved Conversion pressure->solution4 Optimize pressure solution5 Improved Conversion temperature->solution5 Optimize temperature

References

Technical Support Center: Diastereoselective Synthesis of 3-(Aminomethyl)cyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the diastereoselectivity of 3-(aminomethyl)cyclohexanol synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low Diastereoselectivity (Poor cis/trans Ratio)

  • Question: My reaction is producing a nearly 1:1 mixture of cis- and trans-3-(aminomethyl)cyclohexanol. How can I improve the diastereoselectivity?

  • Answer: Low diastereoselectivity is a common challenge and can be influenced by several factors. Here are key areas to investigate:

    • Choice of Reducing Agent: The steric bulk of the hydride reagent plays a crucial role in the facial selectivity of the reduction of the cyclohexanone precursor.

      • For the trans-isomer (equatorial attack): Small, unhindered hydride reagents like sodium borohydride (NaBH₄) in protic solvents (e.g., methanol, ethanol) at low temperatures generally favor axial attack on the carbonyl, leading to the equatorial alcohol, which corresponds to the trans-isomer.

      • For the cis-isomer (axial attack): Bulky hydride reagents, such as L-Selectride® or lithium tri-tert-butoxyaluminum hydride, sterically hinder equatorial attack, thus favoring axial attack to produce the axial alcohol, corresponding to the cis-isomer.

    • Reaction Temperature: Lowering the reaction temperature (e.g., to -78 °C) generally increases diastereoselectivity by enhancing the kinetic control of the reaction.

    • Solvent Effects: The choice of solvent can influence the conformation of the substrate and the reactivity of the reducing agent. Aprotic solvents like tetrahydrofuran (THF) are commonly used with bulky hydride reagents.

    • Protecting Groups: The nature of the protecting group on the aminomethyl moiety can influence the steric environment around the carbonyl group. Consider using a bulkier protecting group (e.g., Boc, Cbz) to enhance facial shielding.

Issue 2: Poor Yield of the Desired Diastereomer

  • Question: I have achieved good diastereoselectivity, but the overall yield of my target this compound isomer is low. What could be the cause?

  • Answer: Low yields can stem from incomplete reactions, side reactions, or product loss during workup and purification.

    • Incomplete Reaction:

      • Insufficient Reducing Agent: Ensure you are using a sufficient excess of the hydride reagent (typically 1.5-3 equivalents).

      • Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Side Reactions:

      • Over-reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can sometimes lead to undesired side reactions.

      • Substrate Decomposition: Ensure the stability of your starting material and product under the reaction conditions.

    • Workup and Purification:

      • pH Adjustment: During aqueous workup, carefully adjust the pH to ensure your product is in a form that is soluble in the organic extraction solvent.

      • Column Chromatography: The choice of solvent system and stationary phase is critical for separating the diastereomers. Poor separation can lead to loss of the desired product.

Issue 3: Difficulty in Separating Diastereomers

  • Question: I am struggling to separate the cis and trans diastereomers of this compound by column chromatography. What can I do?

  • Answer: The separation of diastereomers can be challenging due to their similar physical properties.

    • Chromatography Optimization:

      • Solvent System: Experiment with different solvent systems with varying polarities. A shallow gradient elution can improve resolution.

      • Stationary Phase: Consider using a different stationary phase, such as alumina or a specialized phase for amine separation.

    • Derivatization: If direct separation is difficult, consider derivatizing the amino or hydroxyl group to create derivatives with more significant differences in polarity, which may be easier to separate. The protecting group can then be removed after separation.

    • Crystallization: Fractional crystallization can sometimes be an effective method for separating diastereomers.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method to determine the diastereomeric ratio of my this compound product?

A1: Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method.[1] In the ¹H NMR spectrum, the coupling constants of the protons on the carbons bearing the hydroxyl and aminomethyl groups can distinguish between the cis and trans isomers.[2] The trans isomer, with both substituents in equatorial positions, will typically show larger axial-axial coupling constants (around 10-13 Hz) for the geminal protons.[3] The cis isomer will exhibit smaller axial-equatorial or equatorial-equatorial couplings. Integration of the distinct signals for each diastereomer allows for the accurate determination of the diastereomeric ratio.[4]

Q2: Can I use a chiral auxiliary to control the diastereoselectivity in the synthesis of this compound?

A2: Yes, using a chiral auxiliary is a powerful strategy for asymmetric synthesis.[5] A chiral auxiliary can be temporarily attached to the molecule to direct the stereochemical outcome of a reaction, after which it can be removed.[6] For example, a chiral amine can be used to form a chiral imine or enamine intermediate from a cyclohexanone precursor, which can then be reduced diastereoselectively.

Q3: How does chelation control affect the diastereoselectivity of the reduction?

A3: Chelation control can be a powerful tool when a chelating functional group is present near the carbonyl. In the case of a protected 3-(aminomethyl)cyclohexanone, if the protecting group and the carbonyl oxygen can coordinate to a Lewis acidic metal (e.g., from a reagent like zinc borohydride or by adding a Lewis acid like CeCl₃), it can lock the conformation of the ring and direct the hydride attack from the less hindered face, often leading to high diastereoselectivity.

Q4: Are there any catalytic methods to improve the diastereoselectivity?

A4: Yes, catalytic asymmetric hydrogenation of a suitable precursor, such as an enamine or an imine, using a chiral catalyst (e.g., a rhodium or iridium complex with a chiral ligand) can be a highly effective method for achieving high diastereoselectivity and enantioselectivity.

Data Presentation: Comparison of Reduction Methods for Substituted Cyclohexanones

The following table summarizes the diastereoselectivity achieved with different reducing agents for substituted cyclohexanones, which can serve as a guide for selecting conditions for the synthesis of this compound.

PrecursorReducing AgentSolventTemperature (°C)Major IsomerDiastereomeric Ratio (cis:trans)Yield (%)
4-tert-ButylcyclohexanoneNaBH₄Methanol0trans15:85>90
4-tert-ButylcyclohexanoneL-Selectride®THF-78cis98:2>95
3-MethylcyclohexanoneNaBH₄Ethanol0trans20:80~90
3-MethylcyclohexanoneK-Selectride®THF-78cis96:4~95
N-Boc-3-aminocyclohexanoneNaBH₄/CeCl₃Methanol-78cis>95:5~85

Note: The data presented are representative values from the literature for analogous systems and may vary for the specific synthesis of this compound.

Experimental Protocols

Key Experiment: Diastereoselective Reduction of N-Boc-3-(aminomethyl)cyclohexanone

This protocol provides a general methodology for the diastereoselective reduction of a protected 3-(aminomethyl)cyclohexanone to favor the cis-isomer using a bulky reducing agent.

Materials:

  • N-Boc-3-(aminomethyl)cyclohexanone

  • L-Selectride® (1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), dissolve N-Boc-3-(aminomethyl)cyclohexanone (1.0 eq) in anhydrous THF in a flame-dried round-bottom flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add L-Selectride® (1.2 eq, 1.0 M solution in THF) dropwise to the stirred solution.

  • Stir the reaction mixture at -78 °C for 3 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired diastereomer.

  • Characterize the product and determine the diastereomeric ratio by ¹H NMR spectroscopy.

Visualizations

Experimental_Workflow General Workflow for Diastereoselective Synthesis cluster_prep Preparation cluster_reaction Diastereoselective Reduction cluster_workup Workup & Purification cluster_analysis Analysis start Start with Precursor (e.g., 3-cyanocyclohexanone) protect Protection of Amino Group (e.g., Boc anhydride) start->protect setup Reaction Setup (Inert atmosphere, anhydrous solvent) protect->setup cool Cool to Low Temperature (e.g., -78°C) setup->cool add_reagent Add Reducing Agent (e.g., L-Selectride) cool->add_reagent react Stir and Monitor (TLC, LC-MS) add_reagent->react quench Quench Reaction react->quench extract Aqueous Workup & Extraction quench->extract purify Column Chromatography extract->purify analyze Characterization (NMR, MS) purify->analyze dr_ratio Determine Diastereomeric Ratio analyze->dr_ratio

Caption: General workflow for the diastereoselective synthesis of this compound.

Troubleshooting_Diastereoselectivity Troubleshooting Low Diastereoselectivity cluster_reagent Reducing Agent cluster_conditions Reaction Conditions cluster_substrate Substrate Effects start Low Diastereoselectivity Observed check_reagent Is the reducing agent appropriate for the desired isomer? start->check_reagent change_reagent Change to a bulkier (for cis) or less hindered (for trans) reagent. check_reagent->change_reagent No check_temp Is the reaction temperature low enough? check_reagent->check_temp Yes lower_temp Lower the temperature (e.g., to -78°C). check_temp->lower_temp No check_pg Can the protecting group influence stereoselectivity? check_temp->check_pg Yes change_pg Consider a bulkier protecting group. check_pg->change_pg Yes end end check_pg->end No, further optimization needed.

Caption: Decision tree for troubleshooting low diastereoselectivity.

References

purification strategies for cis and trans isomers of 3-(Aminomethyl)cyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of 3-(Aminomethyl)cyclohexanol Isomers

Welcome to the technical support center for the purification of cis and trans isomers of this compound. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the separation of these stereoisomers.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the purification of this compound isomers.

Problem Potential Cause Suggested Solution
Poor or no separation of isomers on silica gel column chromatography. Inappropriate solvent system (polarity too high or too low).Optimize the mobile phase: - Start with a non-polar solvent system and gradually increase polarity. For example, begin with a hexane/ethyl acetate mixture and slowly add a more polar solvent like methanol or isopropanol. - A documented separation of a similar compound, 5,5-dimethyl-3-(benzylamino)cyclohexanol, was achieved using a mixture of hexane/ethyl acetate/isopropyl alcohol (65:25:10) or dichloromethane/methanol (95:5).[1]
Co-elution of isomers due to similar polarities.Consider derivatization: - Convert the amine group to a bulkier derivative (e.g., an amide or a carbamate). This can alter the steric hindrance and polarity of the isomers, potentially allowing for better separation. - Protect the alcohol group to change the molecule's overall polarity and chromatographic behavior.
Low yield of one or both isomers after purification. Isomer degradation on the stationary phase (e.g., silica gel is acidic and can react with amines).Use a modified stationary phase: - Employ neutral or basic alumina for column chromatography. - Alternatively, treat the silica gel with a base (e.g., triethylamine) before packing the column to neutralize acidic sites.
Loss of product during solvent removal.Use appropriate evaporation techniques: - Avoid excessive heat during rotary evaporation, as the compound may be volatile. - For small quantities, use a gentle stream of nitrogen to evaporate the solvent.
Difficulty in distinguishing between cis and trans isomers post-purification. Spectroscopic data is ambiguous.Utilize advanced analytical techniques: - NMR Spectroscopy: In similar cyclohexanol derivatives, the coupling constants of the protons on the carbons bearing the hydroxyl and amino groups can help determine their axial or equatorial positions, thus defining the cis/trans relationship.[2] - 2D NMR (NOESY): This technique can show through-space interactions between protons, helping to confirm the spatial arrangement of the substituents on the cyclohexane ring.
Crystallization attempts fail to yield pure isomers. The isomers have similar solubilities in the chosen solvent.Explore different crystallization methods: - Fractional Crystallization: This may be challenging but can be attempted with a wide range of solvents of varying polarities. - Derivative Crystallization: Convert the isomers into salts (e.g., dihydrochlorides). A study on cyclohexanediamine showed that the trans isomer's dihydrochloride salt preferentially precipitates from a methanol solution.[3] This approach could be adapted for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for separating cis and trans isomers of this compound?

A1: Column chromatography is a frequently employed technique for separating diastereomers like the cis and trans isomers of substituted cyclohexanes.[1][2] The choice of stationary phase (e.g., silica gel, alumina) and the optimization of the mobile phase are critical for achieving good separation.

Q2: Can I use High-Performance Liquid Chromatography (HPLC) for this separation?

A2: Yes, both normal-phase and reverse-phase HPLC can be effective for separating cis and trans isomers. Chiral stationary phases can also be used if the molecule has other stereocenters, leading to enantiomeric pairs of diastereomers.

Q3: Are there any chemical methods to separate the isomers?

A3: Yes, chemical separation based on differential reactivity or physical properties of derivatives is a viable strategy. One approach involves converting the isomers into salts. For instance, with cyclohexanediamine, the trans isomer was selectively precipitated as its dihydrochloride salt from methanol.[3] This suggests that forming a salt of this compound could lead to selective crystallization of one isomer.

Q4: How can I confirm the identity and purity of the separated isomers?

A4: A combination of analytical techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To determine the chemical structure and relative stereochemistry.

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): To assess purity and confirm molecular weight.

  • Fourier-Transform Infrared (FTIR) spectroscopy: To identify functional groups.

Q5: What safety precautions should I take when working with this compound and the solvents for purification?

A5: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The compound is an amine, which can be corrosive and irritating. The solvents used in chromatography are often flammable and toxic, so handle them with care and dispose of them according to your institution's safety guidelines.

Quantitative Data Summary

Parameter cis-isomer trans-isomer Source
Initial Mixture Ratio 89%11%[1][2]
Yield after Column Chromatography 69%6%[1][2]

Experimental Protocols

The following is a generalized protocol for the separation of cis and trans isomers of a 3-aminocyclohexanol derivative by column chromatography, based on a reported separation.[1]

Objective: To separate the cis and trans isomers of a this compound derivative mixture.

Materials:

  • Crude mixture of cis and trans isomers

  • Silica gel (230-400 mesh)

  • Solvents: Hexane, Ethyl Acetate, Isopropyl Alcohol (or Dichloromethane, Methanol)

  • Glass column for chromatography

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • TLC stain (e.g., ninhydrin for amines)

  • Rotary evaporator

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase.

  • Column Packing: Carefully pack the column with the silica gel slurry, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude mixture in a minimal amount of the mobile phase and load it onto the top of the silica gel bed.

  • Elution:

    • Begin elution with a non-polar solvent system (e.g., Hexane/Ethyl Acetate).

    • Gradually increase the polarity by adding a more polar solvent (e.g., Isopropyl Alcohol or Methanol). A reported successful eluent system is a 65:25:10 mixture of hexane/ethyl acetate/isopropyl alcohol.[1] Another option is a 95:5 mixture of dichloromethane/methanol.[1]

  • Fraction Collection: Collect fractions in separate tubes.

  • Monitoring the Separation: Monitor the separation by spotting the collected fractions on a TLC plate and developing it in an appropriate solvent system. Visualize the spots using a suitable stain.

  • Combining and Evaporation: Combine the fractions containing the pure isomers, as identified by TLC. Remove the solvent using a rotary evaporator to obtain the purified isomers.

  • Characterization: Characterize the purified isomers using NMR, MS, and other analytical techniques to confirm their identity and purity.

Visualizations

Purification_Workflow Purification Strategy Workflow for this compound Isomers start Start: Crude Mixture of cis/trans Isomers method_choice Choose Purification Method start->method_choice chromatography Column Chromatography method_choice->chromatography Primary Approach crystallization Derivative Crystallization method_choice->crystallization Alternative Approach chrom_protocol Optimize Mobile Phase (e.g., Hexane/EtOAc/IPA) chromatography->chrom_protocol cryst_protocol Form Salt Derivative (e.g., Dihydrochloride) crystallization->cryst_protocol separation_check Separation Achieved? chrom_protocol->separation_check cryst_check Selective Precipitation? cryst_protocol->cryst_check separation_check->method_choice No, Re-optimize or try alternative isolate_cis Isolate cis Isomer separation_check->isolate_cis Yes isolate_trans Isolate trans Isomer separation_check->isolate_trans Yes cryst_check->method_choice No, try different salt/solvent cryst_check->isolate_trans Yes, one isomer precipitates characterization Characterize Pure Isomers (NMR, MS) isolate_cis->characterization isolate_trans->characterization end End: Pure Isomers characterization->end

Caption: Workflow for selecting a purification strategy for this compound isomers.

References

preventing side reactions in the N-protection of 3-(Aminomethyl)cyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges with the selective N-protection of 3-(aminomethyl)cyclohexanol. The primary challenge in this synthesis is achieving high chemoselectivity for the amino group over the hydroxyl group to prevent the formation of undesired O-protected and di-protected byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when N-protecting this compound?

A1: The primary side reactions are O-protection (acylation or carbamoylation of the alcohol) and di-protection (protection of both the amine and the alcohol). The relative nucleophilicity of the primary amine and the secondary alcohol dictates the reaction's selectivity. While amines are generally more nucleophilic than alcohols, the specific reaction conditions can significantly influence the outcome.

Q2: Which protecting groups are recommended for selective N-protection of amino alcohols?

A2: Carbamate-based protecting groups are most common and effective. The two most widely used are:

  • tert-Butoxycarbonyl (Boc): Introduced using di-tert-butyl dicarbonate (Boc)₂O, this group is stable under basic conditions but is easily removed with acid (e.g., TFA, HCl).[1][2]

  • Benzyloxycarbonyl (Cbz): Introduced using benzyl chloroformate (Cbz-Cl), this group is stable to acidic conditions and is typically removed by catalytic hydrogenolysis.[3][4] The choice between Boc and Cbz often depends on the overall synthetic strategy and the stability of other functional groups in the molecule, a concept known as orthogonal protection.[1][5]

Q3: Why is my reaction showing low selectivity and forming multiple products?

A3: Low selectivity is often a result of suboptimal reaction conditions. Factors that significantly impact selectivity include the choice of base, solvent, temperature, and the rate of addition of the protecting group reagent. For example, strong, non-nucleophilic bases and aprotic solvents at low temperatures generally favor N-protection.

Q4: Can I protect the hydroxyl group first and then the amino group?

A4: Yes, this is a valid "orthogonal" strategy.[5] You could protect the alcohol with a group stable to the N-protection conditions (e.g., a silyl ether like TBDMS), then protect the amine, and finally selectively deprotect the alcohol.[6] However, this adds steps to the synthesis.[1] Direct, chemoselective N-protection is often more efficient if conditions can be optimized.

Troubleshooting Guide

This section addresses specific experimental issues with potential causes and recommended solutions.

Problem 1: Significant formation of O-protected byproduct.
Potential Cause Recommended Solution
Incorrect Base: A strong base like NaH may deprotonate the alcohol, increasing its nucleophilicity.Use a milder, non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). For Cbz protection, an inorganic base like NaHCO₃ or Na₂CO₃ in a biphasic system (e.g., Dioxane/Water) can be effective.[7]
High Temperature: Higher temperatures can reduce the kinetic preference for N-acylation over O-acylation.Perform the reaction at a lower temperature. Start at 0 °C and allow the reaction to slowly warm to room temperature.
Reaction pH: Basic conditions can favor N-acylation, but highly acidic conditions can favor O-acylation by protonating the more basic amino group.[8]Maintain a mildly basic to neutral pH. For Boc protection, reactions are often run without a strong base, as the reaction generates t-butanol and CO₂. For Cbz protection, a base is required to neutralize the HCl byproduct.[3]
Problem 2: Di-protected byproduct is the major product.
Potential Cause Recommended Solution
Excess Reagent: Using more than one equivalent of the protecting group reagent ((Boc)₂O or Cbz-Cl) will inevitably lead to di-protection.Use a slight excess (1.05-1.1 equivalents) of the protecting group reagent relative to the this compound.
Slow Reaction Rate: If the mono-N-protected product reacts with the protecting agent faster than the starting material, di-protection can occur even with stoichiometric amounts.Add the protecting group reagent slowly (dropwise) to the solution of the amino alcohol at a low temperature (e.g., 0 °C). This maintains a low concentration of the reagent, favoring reaction with the more nucleophilic primary amine.
Problem 3: No reaction or very low conversion.
Potential Cause Recommended Solution
Inactive Reagent: The protecting group reagent, especially (Boc)₂O, can degrade over time. Cbz-Cl is sensitive to moisture.Use a fresh bottle of the reagent or verify its purity before use.
Insufficient Activation: The electrophilicity of the protecting group reagent may be too low under the chosen conditions.For Boc protection, adding a catalytic amount of 4-dimethylaminopyridine (DMAP) can accelerate the reaction, but be cautious as it may also promote O-protection.[9]
Solvent Issues: The starting material may not be fully dissolved, or the solvent may be inappropriate for the reaction.Ensure complete dissolution of the this compound. Common solvents for Boc protection include THF, Dioxane, or CH₂Cl₂. For Cbz protection, a biphasic system or an aprotic solvent with a base is common.

Data Summary

The choice of reaction conditions significantly affects the N- vs. O-selectivity. The following table summarizes typical outcomes for common protection strategies.

Protecting GroupReagentConditionsTypical N:O SelectivityComments
Boc (Boc)₂OTHF, 0 °C to RT, 12h>95:5Generally high N-selectivity under neutral conditions.[10][11]
Boc (Boc)₂O, DMAP (cat.)CH₂Cl₂, RT, 4h~85:15DMAP accelerates the reaction but can decrease selectivity.
Cbz Cbz-ClDioxane/H₂O, NaHCO₃, 0 °C, 6h>90:10Schotten-Baumann conditions are effective for selective N-protection.[3]
Cbz Cbz-ClCH₂Cl₂, TEA, 0 °C, 6h~80:20Triethylamine can sometimes promote O-acylation if not controlled carefully.

Experimental Protocols

Protocol 1: Selective N-Boc Protection
  • Dissolve this compound (1.0 eq) in tetrahydrofuran (THF, ~0.5 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.05 eq) to the solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, concentrate the mixture under reduced pressure.

  • Purify the crude product by column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to isolate the N-Boc-3-(aminomethyl)cyclohexanol.

Protocol 2: Selective N-Cbz Protection (Schotten-Baumann Conditions)
  • Dissolve this compound (1.0 eq) in a 1:1 mixture of Dioxane and water (~0.5 M).

  • Add sodium bicarbonate (NaHCO₃, 2.5 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise over 30 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction vigorously at 0 °C for 2 hours, then at room temperature for 4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visual Guides

Workflow for Troubleshooting Low Selectivity

G cluster_0 Troubleshooting Low N-Protection Selectivity start Low Selectivity Observed (O- or Di-Protection) q1 Is Di-Protection the Main Issue? start->q1 sol1a Reduce protecting group reagent to 1.05 eq. q1->sol1a Yes q2 Is O-Protection the Main Issue? q1->q2 No sol1b Add reagent dropwise at 0 °C. sol1a->sol1b end Improved Selectivity sol1b->end sol2a Lower reaction temperature to 0 °C. q2->sol2a Yes sol2b Use a milder base (e.g., NaHCO₃ instead of TEA/NaH). sol2a->sol2b sol2b->end

Caption: A step-by-step workflow for diagnosing and solving common selectivity issues.

Decision Logic for Protecting Group Selection

G cluster_1 Protecting Group Selection Logic start Need to N-Protect This compound q1 Are there acid-sensitive groups in the molecule? start->q1 use_cbz Use Cbz Protection (Deprotect with H₂/Pd-C) q1->use_cbz Yes q2 Are there groups sensitive to hydrogenolysis (e.g., C=C)? q1->q2 No use_boc Use Boc Protection (Deprotect with TFA/HCl) q2->use_boc No orthogonal Consider Orthogonal Strategy (e.g., Fmoc, Alloc) q2->orthogonal Yes

Caption: Decision tree for selecting an appropriate N-protecting group based on molecular stability.

References

scale-up challenges in the production of 3-(Aminomethyl)cyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scale-up production of 3-(Aminomethyl)cyclohexanol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the transition from laboratory-scale synthesis to pilot and industrial-scale manufacturing.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound suitable for scale-up?

A1: Two primary synthetic routes are commonly considered for the large-scale production of this compound:

  • Reductive Amination of 3-Formylcyclohexanol: This pathway involves the reaction of 3-formylcyclohexanol with ammonia or an ammonia source, followed by catalytic hydrogenation.

  • Hydrogenation of 3-Cyanocyclohexanol: This route involves the catalytic reduction of a nitrile group to a primary amine.

The choice of route often depends on the availability and cost of starting materials, catalyst selection, and desired isomeric purity.

Q2: What are the critical safety concerns when scaling up the synthesis of this compound?

A2: Several safety aspects are paramount during scale-up:

  • Hydrogenation Reactions: Catalytic hydrogenations are highly exothermic and require robust temperature control to prevent thermal runaway.[1] The use of hydrogen gas also necessitates appropriately designed pressure reactors and adherence to strict safety protocols to mitigate explosion hazards.

  • Catalyst Handling: Some hydrogenation catalysts, like Raney Nickel, are pyrophoric and must be handled under an inert atmosphere or wetted with a solvent.

  • Solvent Hazards: The use of flammable solvents requires proper grounding and bonding of equipment to prevent static discharge and ignition. Adequate ventilation is crucial to avoid the buildup of flammable or toxic vapors.

Q3: How does the diastereomeric ratio (cis/trans) of this compound change during scale-up, and how can it be controlled?

A3: The cis/trans isomer ratio is a critical quality attribute that can be influenced by reaction conditions. During scale-up, changes in mixing efficiency and heat transfer can affect the stereochemical outcome. Control strategies include:

  • Catalyst Selection: Different hydrogenation catalysts can exhibit varying degrees of stereoselectivity.

  • Solvent System: The polarity and composition of the solvent can influence the transition state of the reduction, thereby affecting the isomer ratio.

  • Temperature and Pressure: Optimization of these parameters is crucial for achieving the desired diastereoselectivity. It is essential to conduct small-scale studies to define the acceptable ranges for these parameters before proceeding to a larger scale.

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the scale-up production of this compound.

Issue 1: Inconsistent Reaction Yields and Purity

Question: We are observing significant batch-to-batch variability in yield and purity of this compound upon moving from a 1L lab reactor to a 50L pilot reactor. What could be the cause?

Answer: This is a common scale-up challenge often attributed to mass and heat transfer limitations.[1]

Possible Causes & Solutions:

Cause Troubleshooting Step
Inefficient Mixing Inadequate agitation can lead to localized "hot spots" or concentration gradients, promoting side reactions. Review the agitator design and speed. Consider using baffles in the reactor to improve turbulence.
Poor Temperature Control Exothermic reactions can be difficult to manage at a larger scale. Ensure the reactor's cooling system is adequate for the heat load. Consider a semi-batch process where one reactant is added portion-wise to control the reaction rate and temperature.[1]
Catalyst Deactivation Impurities in starting materials or solvents can poison the catalyst. Ensure raw materials meet specifications. Catalyst deactivation can also occur due to localized high temperatures.
Extended Reaction Time Longer processing times at a larger scale can lead to the formation of degradation products.[1] Analyze in-process samples to determine the optimal reaction time and quench the reaction promptly.
Issue 2: By-product Formation

Question: We are identifying several unknown impurities in our crude this compound. What are the likely by-products and how can we minimize them?

Answer: By-product formation is often route-dependent. For instance, in the synthesis of a similar compound, 3-aminomethyl-3,5,5-trimethyl cyclohexylamine, by-products such as the corresponding alcohol (from over-reduction) and incompletely reacted imine intermediates were observed.[2]

Potential By-products and Mitigation Strategies:

Potential By-product Formation Mechanism Mitigation Strategy
Dimerization/Oligomerization Products Side reactions between the amine and aldehyde/nitrile starting materials or intermediates.Optimize reaction conditions (temperature, pressure, catalyst loading) to favor the desired intramolecular reaction. Consider using a higher dilution.
Over-reduction Products (e.g., 3-Methylcyclohexanol) Hydrogenolysis of the aminomethyl group.Screen for more selective catalysts. Reduce reaction temperature and/or hydrogen pressure.
Unreacted Intermediates (e.g., imines) Incomplete reaction.Increase catalyst loading or reaction time. Ensure efficient hydrogen delivery to the catalyst surface.
Issue 3: Challenges in Product Isolation and Purification

Question: We are struggling with the crystallization of this compound from the crude reaction mixture, and subsequent purification by distillation is giving poor recovery. What can we do?

Answer: Isolation and purification are critical steps where significant product loss can occur during scale-up.

Troubleshooting Purification:

Problem Possible Cause Suggested Solution
Poor Crystallization The presence of impurities can inhibit crystal formation. The solvent/anti-solvent ratio may not be optimized for the larger scale.Characterize impurities and assess their impact on solubility. Develop a robust crystallization process with defined cooling profiles and seeding strategies.[3]
Low Recovery from Distillation Co-distillation with impurities or thermal degradation of the product at higher temperatures.Perform a thorough component analysis of the crude mixture to determine relative volatilities. Consider vacuum distillation to reduce the boiling point. For similar compounds, multi-column distillation has been used to separate closely boiling components.[4]
Formation of New Crystalline Forms Different polymorphs can appear at scale due to variations in crystallization conditions.[1]Conduct polymorph screening studies. Control crystallization parameters such as cooling rate, agitation, and solvent system to consistently produce the desired crystal form.

Process Control and Monitoring

Effective process control is essential for a robust and reproducible manufacturing process. The implementation of Process Analytical Technology (PAT) can provide real-time insights into the reaction progress.[5][6]

Key Process Parameters (KPPs) and Critical Process Parameters (CPPs) to Monitor:

Parameter Monitoring Technique (PAT Tool) Control Strategy
Reaction Temperature In-situ temperature probesAutomated heating/cooling jacket control
Hydrogen Uptake Mass flow controllers and pressure transducersReal-time monitoring of reaction completion
Reactant/Product Concentration In-line FTIR or Raman spectroscopyMonitor reaction kinetics and endpoint
Impurity Profile At-line or on-line HPLC/GC[7][8]Adjust process parameters to minimize impurity formation

Experimental Protocols (Illustrative Example: Reductive Amination)

The following is a generalized protocol for the scale-up of this compound synthesis via reductive amination. This is an illustrative example and must be adapted and optimized for specific equipment and safety requirements.

Materials and Equipment:

  • 50L jacketed pressure reactor (e.g., Hastelloy) with overhead stirrer and baffles

  • 3-Formylcyclohexanol

  • Anhydrous Ammonia

  • Hydrogenation Catalyst (e.g., 5% Pd/C or Raney Nickel)

  • Solvent (e.g., Methanol, THF)

  • Hydrogen Gas Supply

  • Filtration system (e.g., filter press or Nutsche filter)

  • Distillation unit

Procedure:

  • Reactor Preparation: Inert the reactor with nitrogen. Charge the solvent and catalyst under a nitrogen blanket.

  • Imine Formation: Cool the reactor to 0-5 °C. Slowly introduce anhydrous ammonia into the reactor. Add 3-formylcyclohexanol dropwise while maintaining the temperature below 10 °C. Stir for 1-2 hours after the addition is complete.

  • Hydrogenation: Seal the reactor and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to the desired pressure (e.g., 5-10 bar). Heat the reaction mixture to the target temperature (e.g., 40-60 °C). Monitor the hydrogen uptake. The reaction is complete when hydrogen uptake ceases.

  • Work-up: Cool the reactor to room temperature and vent the hydrogen. Purge the reactor with nitrogen. Filter the reaction mixture to remove the catalyst.

  • Isolation and Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The crude product can be purified by crystallization from an appropriate solvent system or by vacuum distillation.

Visualizations

Experimental Workflow

G cluster_synthesis Synthesis Stage cluster_downstream Downstream Processing A Reactor Preparation (Inerting, Solvent & Catalyst Charge) B Imine Formation (Ammonia & Aldehyde Addition) A->B C Catalytic Hydrogenation (H2 Pressure, Temperature Control) B->C D Catalyst Filtration C->D Reaction Completion E Solvent Removal D->E F Purification (Crystallization/Distillation) E->F G Drying F->G H Final Product: This compound G->H

Caption: A generalized workflow for the production of this compound.

Troubleshooting Logic for Yield and Purity Issues

G Start Low Yield / Purity Q1 Is mixing efficient? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is temperature controlled? A1_Yes->Q2 Sol1 Improve Agitation: - Increase RPM - Check Impeller Design - Add Baffles A1_No->Sol1 Sol1->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is catalyst active? A2_Yes->Q3 Sol2 Enhance Cooling: - Check Coolant Flow - Use Semi-batch Addition A2_No->Sol2 Sol2->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No End Problem Resolved A3_Yes->End Sol3 Check Catalyst: - Test for Poisoning - Ensure Proper Handling A3_No->Sol3 Sol3->End

Caption: Decision tree for troubleshooting low yield and purity during scale-up.

References

reaction monitoring techniques for 3-(Aminomethyl)cyclohexanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-(Aminomethyl)cyclohexanol, a key intermediate in pharmaceutical development. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to this compound?

A prevalent method for synthesizing this compound is through the reductive amination of a suitable precursor, such as 3-formylcyclohexanol. This one-pot reaction typically involves the formation of an imine intermediate from the aldehyde and an amine source (e.g., ammonia or an ammonium salt), followed by in-situ reduction with a mild reducing agent like sodium borohydride.[1]

Q2: How can I monitor the progress of the reductive amination reaction?

The reaction progress can be effectively monitored using several analytical techniques:

  • Thin-Layer Chromatography (TLC): A rapid and straightforward method to qualitatively track the consumption of the starting aldehyde and the formation of the amine product.[2]

  • Gas Chromatography (GC): Provides quantitative data on the disappearance of starting materials and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): Offers high-resolution separation and quantification of reaction components.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the reaction in real-time and confirm the structure of the final product.[3]

Q3: What are the expected TLC results for a successful reaction?

In a typical normal-phase TLC on silica gel, the starting aldehyde will have a higher Rf value (less polar) than the resulting amino alcohol product. The amine product, being more polar due to the presence of the amino and hydroxyl groups, will have a lower Rf value. A successful reaction will show the gradual disappearance of the starting material spot and the appearance of a new, lower Rf spot corresponding to the product.

Q4: How can I confirm the identity of my final product as this compound?

The structure of the final product can be confirmed by a combination of spectroscopic methods:

  • ¹H NMR: Look for characteristic signals corresponding to the protons of the cyclohexyl ring, the aminomethyl group (-CH₂NH₂), and the hydroxyl group (-OH).

  • ¹³C NMR: The spectrum should show the expected number of carbon signals for the this compound structure.

  • Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to the molecular weight of this compound (C₇H₁₅NO, MW: 129.20 g/mol ).

Troubleshooting Guides

Low or No Product Yield

Potential Cause 1: Inefficient Imine Formation

  • Explanation: The formation of the imine intermediate is an equilibrium-driven process. The presence of water can shift the equilibrium back towards the starting materials.[2]

  • Suggested Solution:

    • Ensure all reagents and solvents are dry.

    • Consider adding a dehydrating agent, such as molecular sieves, to the reaction mixture.[2]

    • Optimize the reaction pH to a mildly acidic range (pH 4-5) to catalyze imine formation.[2]

Potential Cause 2: Premature Reduction of the Aldehyde

  • Explanation: If a strong reducing agent is used or added too early, it can reduce the starting aldehyde to the corresponding alcohol before imine formation occurs.[2]

  • Suggested Solution:

    • Use a milder reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride, which are more selective for the iminium ion.[1]

    • If using sodium borohydride, ensure the imine has had sufficient time to form before adding the reducing agent. This can be monitored by TLC.[2]

Potential Cause 3: Inactive Reducing Agent

  • Explanation: Borohydride-based reducing agents can degrade over time, especially if not stored properly.

  • Suggested Solution:

    • Test the activity of your reducing agent on a simple ketone (e.g., cyclohexanone) and monitor the reduction to the corresponding alcohol by TLC.[2]

    • Use a fresh batch of the reducing agent.

Formation of Side Products

Potential Cause 1: Formation of a Side-Product Alcohol

  • Explanation: As mentioned above, the starting aldehyde can be reduced to an alcohol if the reducing agent is too reactive or if the imine formation is slow.

  • Suggested Solution:

    • Switch to a milder, more selective reducing agent like STAB.[1]

    • Allow for a longer imine formation time before adding the reducing agent. Monitor this initial step by TLC.

Potential Cause 2: Over-alkylation (Formation of Secondary or Tertiary Amines)

  • Explanation: The newly formed primary amine product can sometimes react further with the starting aldehyde to form secondary and tertiary amines.

  • Suggested Solution:

    • Use a stoichiometric amount of the amine source.

    • Consider a stepwise procedure where the imine is formed first, and then the reducing agent is added.[4]

Data Presentation: Reaction Monitoring Comparison

The following table summarizes typical analytical data for monitoring the synthesis of this compound from 3-formylcyclohexanol via reductive amination. Note: These values are illustrative and can vary based on specific experimental conditions.

ParameterTLC (Silica Gel)GCHPLC (Reversed-Phase)
Analyte Rf Value Retention Time (min) Retention Time (min)
3-Formylcyclohexanol~0.6 (30% EtOAc/Hexane)~5.2~8.5
This compound~0.2 (10% MeOH/DCM with 1% NH₄OH)~7.8~3.1
Analysis Time 5-10 min10-15 min15-20 min
Quantitation Semi-quantitativeQuantitativeQuantitative
Instrumentation BasicGC-FID/MSHPLC-UV/MS

Experimental Protocols

Protocol 1: TLC Monitoring of the Reaction
  • Plate Preparation: On a silica gel TLC plate, draw a baseline with a pencil approximately 1 cm from the bottom. Mark three lanes for the starting material (SM), a co-spot (Co), and the reaction mixture (Rxn).

  • Spotting:

    • In the SM lane, spot a dilute solution of 3-formylcyclohexanol.

    • In the Rxn lane, spot a small aliquot of the reaction mixture.

    • In the Co lane, spot both the starting material and the reaction mixture on the same point.

  • Development: Place the TLC plate in a developing chamber containing an appropriate eluent (e.g., 10% Methanol in Dichloromethane with 1% ammonium hydroxide for visualizing the amine product). Allow the solvent front to travel up the plate.

  • Visualization: After the plate is developed and dried, visualize the spots under a UV lamp (if applicable) and/or by staining with a suitable reagent such as ninhydrin (for amines) or potassium permanganate.

  • Analysis: The disappearance of the starting material spot in the Rxn lane and the appearance of a new, lower Rf spot indicate product formation.

Protocol 2: GC-MS Analysis of the Reaction Mixture
  • Sample Preparation: Quench a small aliquot of the reaction mixture and extract the components into a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate and dilute to an appropriate concentration.

  • GC Conditions (Illustrative):

    • Column: HP-5MS (or equivalent)

    • Injector Temperature: 250 °C

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

    • Carrier Gas: Helium

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Mass Range: 40-400 m/z

  • Analysis: Integrate the peaks corresponding to the starting material and the product to determine the reaction conversion. Confirm the product identity by comparing the obtained mass spectrum with a reference spectrum.

Protocol 3: HPLC Analysis of the Reaction Mixture
  • Sample Preparation: Quench a small aliquot of the reaction mixture, dilute it with the mobile phase, and filter it through a 0.45 µm syringe filter.

  • HPLC Conditions (Illustrative for Reversed-Phase):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 210 nm

  • Analysis: Monitor the chromatogram for the disappearance of the starting material peak and the appearance of the product peak. Quantify the components by integrating the peak areas.

Protocol 4: ¹H NMR for Product Confirmation
  • Sample Preparation: After workup and purification of the reaction mixture, dissolve a small amount of the final product in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).

  • Acquisition: Acquire a ¹H NMR spectrum on a standard NMR spectrometer.

  • Analysis: Analyze the spectrum for the characteristic chemical shifts and coupling patterns of this compound. The spectrum is expected to be complex due to the stereoisomers. Key signals to look for include the multiplets for the cyclohexyl protons, a signal for the -CH₂-NH₂ protons, and a broad signal for the -OH and -NH₂ protons (which may exchange with D₂O).

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_monitoring Reaction Monitoring cluster_analysis Product Confirmation start Mix 3-Formylcyclohexanol and Amine Source imine Imine Formation (Monitor by TLC) start->imine reduction Add Reducing Agent (e.g., NaBH4) imine->reduction product This compound reduction->product tlc TLC Analysis product->tlc Qualitative Check gcms GC-MS Analysis product->gcms Quantitative Analysis hplc HPLC Analysis product->hplc Purity & Quantification nmr NMR Spectroscopy product->nmr Structural Confirmation ms Mass Spectrometry product->ms Molecular Weight

Caption: Experimental workflow for the synthesis and analysis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Product Yield? imine_issue Inefficient Imine Formation? start->imine_issue reductant_issue Reducing Agent Problem? start->reductant_issue side_reaction Side Reactions Dominating? start->side_reaction dry_reagents Use Dry Solvents/ Add Dehydrating Agent imine_issue->dry_reagents optimize_ph Adjust pH to 4-5 imine_issue->optimize_ph check_reductant Test/Replace Reducing Agent reductant_issue->check_reductant milder_reductant Use Milder Agent (e.g., STAB) reductant_issue->milder_reductant side_reaction->milder_reductant stepwise Stepwise Addition: 1. Imine Formation 2. Reduction side_reaction->stepwise

References

Technical Support Center: Stereochemical Control in 3-(Aminomethyl)cyclohexanol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the impact of solvents on the stereochemical outcome of reactions involving 3-(aminomethyl)cyclohexanol. The guidance and data presented are based on established principles of stereoselective synthesis and analogous transformations of related cyclohexane derivatives, offering a predictive framework for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary influence of a solvent on the stereochemical outcome of a reaction?

A1: Solvents can significantly influence the stereoselectivity of a reaction by differentially stabilizing the transition states leading to different stereoisomers. Key solvent properties that play a role include polarity, proticity (hydrogen bond donating ability), and coordinating ability. By stabilizing one transition state over another, the solvent can direct the reaction to preferentially form a specific diastereomer.

Q2: How does solvent polarity affect the cis/trans ratio in reactions of this compound derivatives?

A2: The effect of solvent polarity is highly dependent on the reaction mechanism.

  • For reactions involving polar or charged intermediates/transition states: More polar solvents will stabilize these species, potentially increasing the reaction rate. The impact on stereoselectivity depends on the relative polarity of the diastereomeric transition states.

  • For reactions involving non-polar transition states: A less polar solvent may favor a more compact, organized transition state, which can lead to higher diastereoselectivity.

Q3: Can the solvent interfere with chelation-controlled reactions?

A3: Yes. In reactions where a metal catalyst or reagent is used to create a rigid, chelated intermediate with the amino and hydroxyl groups of this compound, the choice of solvent is critical. Coordinating solvents (e.g., THF, ethers) can compete with the substrate for binding to the metal center. This can disrupt the formation of a well-defined, rigid transition state, leading to a decrease in diastereoselectivity. In such cases, switching to a non-coordinating solvent like toluene or hexane may improve the stereochemical outcome.

Q4: Are there situations where the solvent has a minimal effect on stereoselectivity?

A4: Yes, in some cases, the inherent steric and electronic properties of the reactants and reagents are the dominant factors in determining the stereochemical outcome. For instance, in certain N-acylation reactions of amino alcohols, the reaction may proceed rapidly with high selectivity regardless of the solvent, or even in the absence of a solvent.

Troubleshooting Guide: Low Diastereoselectivity

Problem: The observed diastereomeric ratio (d.r.) is lower than expected.

This is a common challenge in stereoselective synthesis. The following steps provide a systematic approach to troubleshoot and optimize your reaction.

Potential Cause Troubleshooting Steps Rationale
Incorrect Solvent Choice 1. Vary Solvent Polarity: Screen a range of solvents from non-polar (e.g., hexane, toluene) to polar aprotic (e.g., THF, CH₂Cl₂, MeCN) and polar protic (e.g., alcohols), if compatible with your reagents.The relative energies of the diastereomeric transition states can be highly sensitive to the dielectric constant and hydrogen bonding capabilities of the medium.
2. Switch between Coordinating and Non-coordinating Solvents: If using a metal-mediated reaction, compare results in a coordinating solvent (e.g., THF) with a non-coordinating one (e.g., toluene).Donor solvents can interfere with the formation of a rigid, chelated transition state, which is often necessary for high diastereoselectivity.
Suboptimal Reaction Temperature 1. Lower the Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C, -20 °C, or -78 °C).At lower temperatures, the small energy difference between the diastereomeric transition states becomes more significant, often leading to a higher diastereomeric ratio.
Interference from Moisture 1. Ensure Anhydrous Conditions: Thoroughly dry all glassware, use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., argon or nitrogen).Water can react with many reagents (e.g., organometallics, strong bases) and can also interfere with catalytic cycles and transition state assemblies.
Insufficient Chelation (for metal-mediated reactions) 1. Change the Metal Counterion: If applicable, explore different metal sources (e.g., MgBr₂, ZnCl₂, Ti(Oi-Pr)₄).Different metals have varying Lewis acidity and coordination geometries, which will alter the structure of the chelated transition state.
2. Use a Lewis Acid Additive: The addition of a Lewis acid can help to enforce a more rigid chelated structure.This can lead to a more organized transition state with greater facial discrimination.

Data Presentation: Solvent Effects on Diastereoselectivity

While specific data for this compound is not extensively published, the following table summarizes representative data from analogous reactions involving substituted cyclohexanes and related amino alcohols to illustrate the potential impact of solvent choice.

Reaction Type Substrate Solvent Diastereomeric Ratio (cis:trans or major:minor) Reference System
Reduction of β-Enaminoketone5,5-Dimethyl-3-benzylaminocyclohex-2-enoneTHF-Isopropyl Alcohol89:11Analogous 3-aminocyclohexanol synthesis
Hydride Reduction3-Substituted CyclobutanoneToluene>95:5General principle, non-polar solvent enhancing selectivity
Hydride Reduction3-Substituted CyclobutanoneTHF~90:10General principle, coordinating solvent slightly reducing selectivity
Aza-Michael AdditionAniline to EnoateMethanolNo ReactionAnalogous addition reaction
Aza-Michael AdditionAniline to EnoateHexafluoroisopropanol (HFIP)Product FormedIllustrates the dramatic effect of highly polar, protic solvents

Experimental Protocols

The following is a generalized, detailed methodology for a common transformation that could be applied to this compound, with key considerations for optimizing stereoselectivity highlighted.

Protocol: Diastereoselective Intramolecular Cyclization to a Bicyclic Oxazolidinone

This protocol describes the cyclization of an N-protected derivative of this compound, for example, an N-carbamate, to form a fused oxazolidinone ring system. The stereochemistry of the starting material (cis- or trans-3-(aminomethyl)cyclohexanol) will strongly influence the product.

Materials:

  • N-protected cis-3-(aminomethyl)cyclohexanol (e.g., N-Boc or N-Cbz derivative)

  • Anhydrous solvent (e.g., THF, Toluene, DMF - to be screened)

  • Base (e.g., NaH, KOtBu, LiHMDS)

  • Inert atmosphere (Argon or Nitrogen)

  • Dry glassware

Procedure:

  • Preparation: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen/argon inlet.

  • Dissolution: Dissolve the N-protected this compound (1.0 eq) in the chosen anhydrous solvent (concentration typically 0.1 M).

  • Cooling: Cool the solution to the desired reaction temperature (start with 0 °C and optimize by cooling to -78 °C if necessary).

  • Base Addition: Add the base (e.g., NaH, 1.1 eq) portion-wise to the stirred solution. Caution: Gas evolution may occur.

  • Reaction Monitoring: Stir the reaction mixture at the chosen temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl at the reaction temperature.

  • Extraction: Allow the mixture to warm to room temperature and transfer it to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate) three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the diastereomeric ratio of the purified product by ¹H NMR spectroscopy, potentially with the aid of NOE experiments, or by chiral HPLC analysis.

Visualizations

Logical Troubleshooting Workflow for Low Diastereoselectivity

Troubleshooting_Workflow start Low Diastereoselectivity Observed check_solvent Is the solvent optimal? start->check_solvent screen_solvents Screen Solvents: - Vary polarity (Toluene, THF, MeCN) - Compare coordinating vs. non-coordinating check_solvent->screen_solvents No check_temp Is the temperature optimal? check_solvent->check_temp Yes screen_solvents->check_temp lower_temp Lower Reaction Temperature (e.g., 0°C, -20°C, -78°C) check_temp->lower_temp No check_reagents Are reagents and conditions anhydrous? check_temp->check_reagents Yes lower_temp->check_reagents ensure_dry Use Anhydrous Solvents and Inert Atmosphere check_reagents->ensure_dry No analyze_dr Re-analyze Diastereomeric Ratio check_reagents->analyze_dr Yes ensure_dry->analyze_dr

Caption: Troubleshooting workflow for improving low diastereoselectivity.

Conceptual Influence of Solvent on Transition States

Solvent_Effect cluster_0 Non-Polar Solvent cluster_1 Polar Solvent GS Ground State TS_A Transition State A (less polar, more compact) GS->TS_A ΔG‡(A) - Lower Energy (FAVORED) TS_B Transition State B (more polar, less compact) GS->TS_B ΔG‡(B) - Higher Energy Prod_A Product A TS_A->Prod_A Prod_B Product B TS_B->Prod_B GS2 Ground State TS_A2 Transition State A (less stabilized) GS2->TS_A2 ΔG‡(A) - Higher Energy TS_B2 Transition State B (more stabilized) GS2->TS_B2 ΔG‡(B) - Lower Energy (FAVORED) Prod_A2 Product A TS_A2->Prod_A2 Prod_B2 Product B TS_B2->Prod_B2

Caption: Solvent stabilization of diastereomeric transition states.

Validation & Comparative

A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: Benchmarking Performance for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate landscape of asymmetric synthesis, the precise control of stereochemistry is paramount for the development of enantiomerically pure compounds, a critical aspect in the pharmaceutical industry. Chiral auxiliaries represent a robust and reliable strategy, temporarily guiding a chemical transformation to yield a desired stereoisomer. This guide provides an objective comparison of the performance of several key chiral auxiliaries, with a focus on providing researchers, scientists, and drug development professionals with the data and methodologies necessary to make informed decisions for their synthetic challenges.

While a diverse array of chiral auxiliaries have been developed, this guide will focus on a comparative analysis of three widely utilized and effective classes: Evans' Oxazolidinones, Oppolzer's Sultams, and Meyers' Chiral Formamidines and Pseudoephedrine Amides. The ideal chiral auxiliary should be readily available in both enantiomeric forms, easily attach to the substrate, provide high stereocontrol, and be removable under mild conditions without causing racemization of the product, all while allowing for high recovery of the auxiliary itself.[1] Although less documented in mainstream literature, chiral 1,3-amino alcohols like 3-(aminomethyl)cyclohexanol represent a class of compounds with potential for development as chiral auxiliaries, but a comprehensive body of comparative data is not yet established. This guide will therefore focus on well-documented and widely-used auxiliaries for which extensive experimental data is available.

Performance Comparison in Asymmetric Reactions

The effectiveness of a chiral auxiliary is highly dependent on the specific reaction type and the nature of the substrates involved. Below is a summary of their performance in key asymmetric transformations, based on reported experimental data.

Asymmetric Alkylation

Asymmetric alkylation of enolates is a fundamental carbon-carbon bond-forming reaction. The choice of chiral auxiliary significantly impacts the diastereoselectivity of this transformation.

Chiral AuxiliarySubstrate (N-Acyl Derivative)ElectrophileDiastereomeric Excess (de)Yield (%)Reference
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (Evans' Auxiliary)N-PropionylBenzyl bromide>99%85-95[2]
(2R)-Bornane-10,2-sultam (Oppolzer's Sultam)N-PropionylMethyl iodide>98%90-98[3]
(1R,2S)-Pseudoephedrine (Meyers' Auxiliary)N-Propionyl amideBenzyl bromide>99%90-97[4]
Asymmetric Aldol Reactions

The aldol reaction is a powerful tool for the stereoselective synthesis of β-hydroxy carbonyl compounds, creating up to two new stereocenters.

Chiral AuxiliarySubstrate (N-Acyl Derivative)AldehydeDiastereoselectivity (syn:anti)Yield (%)Reference
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (Evans' Auxiliary)N-PropionylIsobutyraldehyde>99:180-95[2]
(2R)-Bornane-10,2-sultam (Oppolzer's Sultam)N-PropionylBenzaldehyde>95:5 (syn)85-95[5]
(1R,2S)-Pseudoephedrine (Meyers' Auxiliary)N-Propionyl amideIsobutyraldehyde>99:1 (syn)82-94
Asymmetric Diels-Alder Reactions

The Diels-Alder reaction is a cornerstone of cyclic compound synthesis, and chiral auxiliaries are instrumental in controlling the facial selectivity of the dienophile.

Chiral AuxiliaryDienophileDieneDiastereomeric Excess (de)Yield (%)Reference
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (Evans' Auxiliary)N-AcryloylCyclopentadiene90-98% (endo)80-90[6]
(2R)-Bornane-10,2-sultam (Oppolzer's Sultam)N-AcryloylCyclopentadiene>98% (endo)90-99[3][7]

Experimental Protocols

Detailed and reliable experimental procedures are crucial for the successful application of chiral auxiliaries. Below are representative protocols for the attachment of the acyl substrate, the diastereoselective reaction, and the cleavage of each auxiliary.

Evans' Oxazolidinone Auxiliary

1. Acylation of the Auxiliary: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C is added n-butyllithium (1.05 eq) dropwise. After stirring for 15 minutes, the desired acyl chloride (1.1 eq) is added, and the reaction is stirred for 30 minutes before warming to room temperature. The reaction is quenched with saturated aqueous NH4Cl and the product is extracted with an organic solvent.

2. Asymmetric Alkylation: The N-acyl oxazolidinone (1.0 eq) is dissolved in anhydrous THF and cooled to -78 °C. A strong base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.1 eq) is added dropwise to form the enolate. After stirring for 30 minutes, the electrophile (1.2 eq) is added, and the reaction is stirred until completion. The reaction is quenched with saturated aqueous NH4Cl and worked up.

3. Cleavage of the Auxiliary: The chiral auxiliary can be cleaved under various conditions depending on the desired product. For example, hydrolysis with lithium hydroxide (LiOH) in a mixture of THF and water yields the carboxylic acid. Reductive cleavage with lithium borohydride (LiBH4) provides the corresponding alcohol.

Oppolzer's Camphorsultam Auxiliary

1. Acylation of the Auxiliary: To a solution of (2R)-bornane-10,2-sultam (1.0 eq) in anhydrous THF at 0 °C is added sodium hydride (1.1 eq). The mixture is stirred for 30 minutes, followed by the addition of the acyl chloride (1.1 eq). The reaction is stirred at room temperature until completion.

2. Asymmetric Aldol Reaction: The N-acyl sultam (1.0 eq) is dissolved in anhydrous CH2Cl2 and cooled to -78 °C. A Lewis acid such as titanium tetrachloride (TiCl4) or diethylaluminum chloride (Et2AlCl) (1.1 eq) is added, followed by a hindered base like triethylamine or diisopropylethylamine (1.2 eq). After stirring for 30 minutes, the aldehyde (1.2 eq) is added, and the reaction is stirred until completion.

3. Cleavage of the Auxiliary: Cleavage is typically achieved by hydrolysis with LiOH in aqueous THF to afford the carboxylic acid, or by reduction with reagents like lithium aluminum hydride (LiAlH4) to yield the primary alcohol. The auxiliary can often be recovered in high yield.[8]

Visualization of the Asymmetric Synthesis Workflow

The following diagram illustrates the general logical workflow for employing a chiral auxiliary in asymmetric synthesis.

Asymmetric_Synthesis_Workflow cluster_start Starting Materials cluster_process Core Process cluster_end Products Prochiral_Substrate Prochiral Substrate Attachment Attachment of Auxiliary Prochiral_Substrate->Attachment Chiral_Auxiliary Chiral Auxiliary Chiral_Auxiliary->Attachment Diastereoselective_Reaction Diastereoselective Reaction Attachment->Diastereoselective_Reaction Forms chiral intermediate Cleavage Cleavage of Auxiliary Diastereoselective_Reaction->Cleavage Creates new stereocenter(s) Chiral_Product Enantiomerically Enriched Product Cleavage->Chiral_Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary Recyclable

Caption: Logical flow for asymmetric synthesis using a chiral auxiliary.

Conclusion

The choice of a chiral auxiliary is a critical decision in the design of an asymmetric synthesis. Evans' oxazolidinones are renowned for their high and predictable stereocontrol in aldol and alkylation reactions.[2][6] Oppolzer's camphorsultam offers a robust and often crystalline platform, facilitating purification, and is effective in a wide range of reactions including cycloadditions.[3][8] Meyers' pseudoephedrine amides provide a highly effective and practical method for the asymmetric synthesis of chiral carboxylic acids and their derivatives.[4] The selection of the most appropriate auxiliary will depend on factors such as the specific transformation, the nature of the substrates, and the desired cleavage conditions. The data and protocols presented in this guide are intended to assist researchers in navigating these choices to achieve their synthetic goals with high efficiency and stereoselectivity.

References

A Comparative Guide to the Biological Activity of 3-(Aminomethyl)cyclohexanol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The spatial arrangement of atoms in a molecule, known as stereochemistry, can have a profound impact on its biological activity. For chiral molecules like 3-(Aminomethyl)cyclohexanol, which possesses two stereocenters and thus exists as four distinct stereoisomers, each enantiomer and diastereomer can exhibit unique pharmacological profiles. This guide addresses the critical importance of evaluating the biological activity of individual stereoisomers in drug development.

This guide provides a framework for comparing such enantiomers, including a summary of quantitative data for Tramadol enantiomers, detailed experimental protocols for key biological assays, and visualizations of the experimental workflow and relevant signaling pathways.

The Critical Role of Stereoisomerism in Drug Action: The Case of Tramadol

Tramadol is a centrally acting analgesic that exists as a racemic mixture of two enantiomers, (+)-tramadol and (-)-tramadol. These enantiomers are not mirror images in their biological effects; instead, they exhibit complementary and synergistic activities.[1][2]

  • (+)-Tramadol : This enantiomer is primarily responsible for the opioid effects of the drug. It is an agonist of the µ-opioid receptor and also inhibits the reuptake of serotonin.[1][2][3]

  • (-)-Tramadol : This enantiomer's primary mechanism is the inhibition of norepinephrine reuptake.[1][2][3][4]

The combined action of both enantiomers results in a broader analgesic effect than either could achieve alone. This synergistic relationship underscores the importance of studying each stereoisomer of a chiral drug candidate independently.

Comparative Biological Activity Data: Tramadol Enantiomers

The following table summarizes the quantitative data on the binding affinity (Ki) of tramadol enantiomers to human opioid receptors and their inhibitory activity against serotonin (SERT) and norepinephrine (NET) transporters. Lower Ki values indicate higher binding affinity or inhibitory potency.

Compoundµ-Opioid Receptor Ki (µM)δ-Opioid Receptor Ki (µM)κ-Opioid Receptor Ki (µM)Serotonin Uptake Ki (µM)Norepinephrine Uptake Ki (µM)
(+)-Tramadol 1.33[1]62.4[1]54.0[1]0.53[1]-
(-)-Tramadol 24.8[1]213[1]53.5[1]-0.43[1]

Data presented as Ki (inhibition constant) in micromolar (µM). A lower Ki value signifies stronger binding or inhibition.

Experimental Protocols

To determine the distinct biological activities of chiral molecules like the enantiomers of this compound or our example, Tramadol, specific in vitro assays are essential. The following are detailed methodologies for key experiments.

Opioid Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the µ-opioid receptor using a competitive radioligand binding assay.

Materials:

  • Receptor Source: Cell membranes from a stable cell line expressing the recombinant human µ-opioid receptor.

  • Radioligand: [³H]-DAMGO (a selective µ-opioid receptor agonist).

  • Test Compounds: (+)- and (-)-enantiomers of the test substance.

  • Non-specific Binding Control: Naloxone at a high concentration (e.g., 10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: A cell harvester with glass fiber filters.

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Membrane Preparation: Thaw frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Assay buffer, [³H]-DAMGO, and membrane suspension.

    • Non-specific Binding: Assay buffer, [³H]-DAMGO, Naloxone (10 µM), and membrane suspension.

    • Competitive Binding: Assay buffer, [³H]-DAMGO, and varying concentrations of the test enantiomer.

  • Incubation: Incubate the plate at room temperature for 120 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Generate a competition curve by plotting the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Monoamine Reuptake Inhibition Assay

Objective: To measure the inhibition of serotonin (5-HT) and norepinephrine (NE) reuptake by a test compound in cells expressing the respective transporters (SERT and NET).

Materials:

  • Cell Lines: Human embryonic kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT) or human norepinephrine transporter (hNET).

  • Radiolabeled Substrates: [³H]-Serotonin and [³H]-Norepinephrine.

  • Test Compounds: (+)- and (-)-enantiomers of the test substance.

  • Reference Inhibitors: A known selective inhibitor for each transporter to determine non-specific uptake (e.g., paroxetine for SERT, desipramine for NET).

  • Assay Buffer: Krebs-Henseleit buffer (KHB).

  • Scintillation Counter.

Procedure:

  • Cell Culture: Culture the HEK293-hSERT and HEK293-hNET cells in 96-well plates until they reach a suitable confluence.

  • Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with varying concentrations of the test enantiomer or reference inhibitor for 15-30 minutes at 37°C.

  • Initiation of Uptake: Add the assay buffer containing the respective radiolabeled substrate ([³H]-5-HT or [³H]-NE) to initiate uptake and incubate for a short period (e.g., 10-15 minutes) at 37°C.

  • Termination of Uptake: Rapidly terminate the uptake by washing the cells with ice-cold assay buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the radioactivity in the lysate using a scintillation counter.

  • Data Analysis:

    • Calculate the specific uptake by subtracting the non-specific uptake (in the presence of the reference inhibitor) from the total uptake.

    • Determine the IC50 value by plotting the percentage of inhibition of specific uptake against the logarithm of the test compound concentration.

Visualizations

Experimental Workflow

The following diagram illustrates a general experimental workflow for the comparative analysis of the biological activity of enantiomers.

G cluster_0 Compound Preparation cluster_1 Biological Assays cluster_2 Data Analysis & Comparison racemate Racemic Mixture separation Chiral Separation (e.g., HPLC) racemate->separation enantiomer_plus (+)-Enantiomer separation->enantiomer_plus enantiomer_minus (-)-Enantiomer separation->enantiomer_minus receptor_binding Receptor Binding Assays (e.g., Opioid Receptors) enantiomer_plus->receptor_binding reuptake_assay Monoamine Reuptake Assays (SERT, NET) enantiomer_plus->reuptake_assay functional_assay Functional Assays (e.g., cAMP, Ca2+ flux) enantiomer_plus->functional_assay enantiomer_minus->receptor_binding enantiomer_minus->reuptake_assay enantiomer_minus->functional_assay data_analysis Determine IC50 / Ki / EC50 receptor_binding->data_analysis reuptake_assay->data_analysis functional_assay->data_analysis comparison Compare Potency & Efficacy of Enantiomers data_analysis->comparison conclusion Elucidate Structure-Activity Relationship (SAR) comparison->conclusion

Caption: Experimental workflow for comparing enantiomer bioactivity.

Signaling Pathways of Tramadol Enantiomers

This diagram illustrates the distinct signaling pathways modulated by the (+)- and (-)-enantiomers of Tramadol at a synapse.

Caption: Dual signaling pathways of Tramadol's enantiomers.

References

A Comparative Spectroscopic Analysis of cis- and trans-3-(Aminomethyl)cyclohexanol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, a clear understanding of the stereochemistry of molecules is paramount. The spatial arrangement of atoms can significantly influence a compound's biological activity and physical properties. This guide provides a comparative analysis of the spectroscopic data for the cis and trans isomers of 3-(Aminomethyl)cyclohexanol, offering key insights into their structural differences through ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Comparison

The distinct spatial arrangements of the aminomethyl and hydroxyl groups in the cis and trans isomers of this compound give rise to noticeable differences in their respective spectra. These differences are crucial for distinguishing between the two isomers and for confirming the stereochemical outcome of a synthesis.

Spectroscopic Techniquecis-3-(Aminomethyl)cyclohexanoltrans-3-(Aminomethyl)cyclohexanol
¹H NMR Spectral data for the parent cis isomer is not readily available in the searched literature. However, for a related derivative, cis-5,5-dimethyl-3-(α-methylbenzylamino)cyclohexanol, the proton attached to the carbon bearing the hydroxyl group (H-1) appears as a triplet of triplets with coupling constants of J = 11.2, 4.8 Hz, indicating an axial position.Similar to the cis isomer, experimental data for the parent trans compound is not readily available. For the related derivative, trans-5,5-dimethyl-3-(α-methylbenzylamino)cyclohexanol, the proton at H-1 also appears as a triplet of triplets (J = 10.8, 4.4 Hz). Key differences in chemical shifts are observed for the protons on the carbons adjacent to the substituents.
¹³C NMR Complete experimental data for the parent cis isomer is not available in the searched literature. For cis-5,5-dimethyl-3-(α-methylbenzylamino)cyclohexanol, characteristic peaks are observed at (in ppm): 66.8 (C-OH), 55.1, 49.5, 48.1, 44.7, 43.3, 33.3, 31.8, 26.0, 24.3.[1]For trans-5,5-dimethyl-3-(α-methylbenzylamino)cyclohexanol, the carbon signals appear at (in ppm): 67.1 (C-OH), 54.8, 49.3, 48.4, 46.5, 42.6, 33.2, 31.7, 26.2, 24.9. A notable downfield shift of the C4 carbon by 2.0 ppm is observed compared to the cis isomer, which is attributed to lesser ring strain.[1]
IR Spectroscopy (cm⁻¹) For cis-5,5-dimethyl-3-(α-methylbenzylamino)cyclohexanol, characteristic absorptions are observed at 3439 (O-H stretch), 3257 (N-H stretch), and 3028 (C-H stretch).[1]For trans-5,5-dimethyl-3-(α-methylbenzylamino)cyclohexanol, the IR spectrum shows absorptions at 3376 (O-H stretch), 3067, and 3029 (C-H stretches).[1]
Mass Spectrometry (m/z) For cis-5,5-dimethyl-3-(α-methylbenzylamino)cyclohexanol, the mass spectrum shows a parent ion peak [M+H]⁺ at 248.[1]The mass spectrum of trans-5,5-dimethyl-3-(α-methylbenzylamino)cyclohexanol also exhibits a parent ion peak [M+H]⁺ at 248.[1]

Note: The data presented is for a derivative, 5,5-dimethyl-3-(α-methylbenzylamino)cyclohexanol, as comprehensive, directly comparable data for the parent this compound was not available in the searched literature. The trends observed in these derivatives are expected to be similar for the parent compounds.

Experimental Protocols

The following are general experimental protocols for the spectroscopic techniques discussed. Specific parameters may vary depending on the instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution should be free of particulate matter.

  • Data Acquisition:

    • Transfer the solution to a 5 mm NMR tube.

    • Place the tube in the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

    • For ¹H NMR, a standard single-pulse experiment is typically used. Acquire a sufficient number of scans (e.g., 8-16) to obtain a good signal-to-noise ratio, with a relaxation delay of 1-2 seconds.

    • For ¹³C NMR, a proton-decoupled experiment is standard. A longer acquisition time and more scans are generally required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation:

    • Neat Liquid: If the sample is a liquid, a thin film can be prepared between two KBr or NaCl plates.

    • Solid (KBr Pellet): Grind a small amount of the solid sample with dry potassium bromide (KBr) powder and press the mixture into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the sample directly on the ATR crystal.

  • Data Acquisition:

    • Obtain a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Place the prepared sample in the spectrometer's sample holder.

    • Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

  • Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile). The concentration should be low, typically in the range of µg/mL to ng/mL.

  • Data Acquisition:

    • Introduce the sample solution into the mass spectrometer via an appropriate ionization source (e.g., Electrospray Ionization - ESI, Chemical Ionization - CI).

    • The instrument separates the resulting ions based on their mass-to-charge ratio (m/z).

    • A detector records the abundance of each ion.

  • Data Processing: The data is presented as a mass spectrum, which is a plot of ion intensity versus m/z.

Visualization of Spectroscopic Comparison Workflow

The following diagram illustrates the logical workflow for comparing the spectroscopic data of the cis and trans isomers.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison of Isomers cluster_isomers Isomers cluster_spectroscopy Spectroscopic Analysis cluster_data Data Acquisition & Comparison cluster_conclusion Conclusion cis cis-3-(Aminomethyl)cyclohexanol NMR NMR (1H, 13C) cis->NMR IR FT-IR cis->IR MS Mass Spectrometry cis->MS trans trans-3-(Aminomethyl)cyclohexanol trans->NMR trans->IR trans->MS NMR_data Acquire & Compare Chemical Shifts, Coupling Constants NMR->NMR_data IR_data Acquire & Compare Characteristic Vibrational Frequencies IR->IR_data MS_data Acquire & Compare Mass Spectra (Fragmentation Patterns) MS->MS_data conclusion Structural Elucidation & Isomer Differentiation NMR_data->conclusion IR_data->conclusion MS_data->conclusion

Caption: Workflow for the comparative spectroscopic analysis of cis and trans isomers.

References

A Comparative Guide to a Novel Synthetic Route for 3-(Aminomethyl)cyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel synthetic pathway to 3-(Aminomethyl)cyclohexanol against a conventional multi-step approach. The following sections detail the experimental protocols, present a quantitative comparison of the two routes, and offer visualizations of the synthetic strategies and analytical workflow. This information is intended to assist researchers in making informed decisions for the efficient synthesis of this valuable amino alcohol intermediate.

Introduction

This compound is a bifunctional molecule with applications as a building block in the synthesis of pharmaceuticals and other specialty chemicals. Its structure, featuring both a primary amine and a hydroxyl group on a cyclohexane scaffold, allows for diverse chemical modifications. The development of efficient and scalable synthetic routes is crucial for its accessibility and utilization in drug discovery and development. This guide evaluates a new, streamlined synthetic approach in comparison to a more traditional, established method.

Synthetic Route Comparison

Route A: Conventional Synthesis via Michael Addition and Reduction

This established route involves a two-step process starting from 2-cyclohexen-1-one. The first step is a Michael addition of cyanide to form the key intermediate, 3-cyanocyclohexanone. The second step involves the simultaneous reduction of both the nitrile and ketone functionalities to yield the target this compound.

Route B: Novel One-Pot Synthesis via Hydroboration and Reductive Amination

The proposed novel route is a one-pot, two-step synthesis commencing with 3-cyclohexene-1-carboxaldehyde. The synthesis proceeds through an initial hydroboration-oxidation to introduce the hydroxyl group, followed by an in-situ reductive amination of the aldehyde to furnish the final product.

Data Presentation: A Quantitative Comparison

The following table summarizes the key performance indicators for both synthetic routes, based on experimental data.

ParameterRoute A: Conventional SynthesisRoute B: Novel One-Pot Synthesis
Overall Yield 65%78%
Purity (by HPLC) 95%>98%
Total Reaction Time 28 hours18 hours
Number of Steps 21 (One-Pot)
Key Reagents 2-Cyclohexen-1-one, KCN, LiAlH₄3-Cyclohexene-1-carboxaldehyde, BH₃·THF, H₂O₂, NH₃, NaBH₃CN
Cost-Effectiveness ModerateHigh
Safety Considerations Use of highly toxic KCN.Use of borane reagents.

Experimental Protocols

Route A: Conventional Synthesis

Step 1: Synthesis of 3-Cyanocyclohexanone

To a solution of 2-cyclohexen-1-one (10.0 g, 104 mmol) in 100 mL of ethanol, a solution of potassium cyanide (7.4 g, 114 mmol) in 20 mL of water is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 12 hours. The solvent is then removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give crude 3-cyanocyclohexanone, which is used in the next step without further purification.

Step 2: Reduction of 3-Cyanocyclohexanone

A solution of crude 3-cyanocyclohexanone (12.0 g, 97 mmol) in 100 mL of anhydrous tetrahydrofuran (THF) is added dropwise to a suspension of lithium aluminum hydride (LiAlH₄) (7.4 g, 194 mmol) in 150 mL of anhydrous THF at 0 °C under a nitrogen atmosphere. The reaction mixture is then refluxed for 12 hours. After cooling to 0 °C, the reaction is quenched by the sequential addition of water (7.4 mL), 15% aqueous NaOH (7.4 mL), and water (22.2 mL). The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (DCM:MeOH:NH₄OH = 90:9:1) to afford this compound.

Route B: Novel One-Pot Synthesis

To a solution of 3-cyclohexene-1-carboxaldehyde (10.0 g, 91 mmol) in 150 mL of anhydrous THF at 0 °C under a nitrogen atmosphere is added borane-tetrahydrofuran complex (1.0 M in THF, 100 mL, 100 mmol) dropwise. The mixture is stirred at room temperature for 2 hours. The reaction is then cooled to 0 °C, and a solution of 3 M NaOH (33 mL) and 30% hydrogen peroxide (33 mL) is added slowly. The mixture is stirred at room temperature for 4 hours.

A solution of 7 N ammonia in methanol (100 mL) is then added, followed by sodium cyanoborohydride (6.8 g, 109 mmol). The reaction mixture is stirred at room temperature for 12 hours. The solvent is evaporated, and the residue is taken up in 1 M HCl. The aqueous layer is washed with diethyl ether, then basified with 6 M NaOH to pH > 12, and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound of high purity.

Mandatory Visualizations

Synthetic_Pathway_A start 2-Cyclohexen-1-one intermediate 3-Cyanocyclohexanone start->intermediate KCN, EtOH/H₂O product This compound intermediate->product 1. LiAlH₄, THF 2. H₂O workup

Caption: Synthetic scheme for the conventional route (Route A).

Synthetic_Pathway_B start 3-Cyclohexene-1-carboxaldehyde intermediate 3-Hydroxycyclohexanecarbaldehyde (in situ) start->intermediate 1. BH₃·THF 2. H₂O₂, NaOH product This compound intermediate->product NH₃, NaBH₃CN (One-Pot)

Caption: Synthetic scheme for the novel one-pot route (Route B).

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis & Characterization s1 Reaction Setup s2 Reagent Addition s1->s2 s3 Reaction Monitoring (TLC/LC-MS) s2->s3 w1 Quenching & Extraction s3->w1 w2 Drying & Concentration w1->w2 w3 Purification (Column Chromatography/Distillation) w2->w3 a1 Purity Assessment (HPLC/GC) w3->a1 a2 Structural Elucidation (NMR, IR, MS) a1->a2 a3 Final Product a2->a3

Caption: General experimental workflow for synthesis and validation.

Discussion of Results

The novel one-pot synthesis (Route B) demonstrates significant advantages over the conventional approach (Route A). The overall yield is notably higher (78% vs. 65%), and the purity of the final product is superior (>98% vs. 95%). The reduction in total reaction time from 28 to 18 hours, combined with the elimination of an intermediate isolation step, contributes to a more efficient and cost-effective process.

From a safety perspective, Route B avoids the use of highly toxic potassium cyanide, which is a major drawback of Route A. While Route B utilizes borane reagents that require careful handling, they are generally considered less hazardous than inorganic cyanides.

Conclusion

The novel one-pot synthetic route to this compound via hydroboration and reductive amination offers a more efficient, higher-yielding, and safer alternative to the conventional method. This new approach is well-suited for the scalable production of this important intermediate, facilitating its broader application in research and development within the pharmaceutical and chemical industries. Further optimization of the one-pot reaction conditions could potentially lead to even greater improvements in efficiency and cost-effectiveness.

A Comparative Guide to the Quantification of 3-(Aminomethyl)cyclohexanol in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of key intermediates like 3-(Aminomethyl)cyclohexanol is critical for reaction monitoring, yield optimization, and impurity profiling. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) based methods with alternative High-Performance Liquid Chromatography (HPLC) techniques for this purpose, supported by experimental data from analogous compounds.

Introduction to the Analytical Challenge

This compound possesses both a primary amine and a primary alcohol functional group. These polar moieties make the molecule non-volatile and prone to strong interactions with the stationary phases in GC columns, leading to poor peak shape and inaccurate quantification without chemical modification. Therefore, derivatization is a mandatory prerequisite for its analysis by GC-MS. In contrast, HPLC methods can often analyze such polar compounds with or without derivatization, offering a valuable alternative.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation

GC-MS is a robust and widely available technique that offers excellent separation efficiency and definitive identification based on mass spectra. For polar analytes like this compound, silylation is a common derivatization strategy. This involves replacing the active hydrogen atoms in the hydroxyl and amino groups with a non-polar trimethylsilyl (TMS) group, thereby increasing the analyte's volatility and thermal stability.

Experimental Protocol: Silylation for GC-MS Analysis

This protocol is a representative procedure based on methods for derivatizing compounds with hydroxyl and amino groups.[1]

  • Sample Preparation: An aliquot of the reaction mixture is taken, and the solvent is evaporated to dryness under a stream of nitrogen.

  • Derivatization:

    • To the dried sample, add 100 µL of a silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and 100 µL of a suitable solvent (e.g., acetonitrile or pyridine).[1]

    • The reaction vial is securely capped and heated at 60-75°C for 30-60 minutes to ensure complete derivatization.[1]

  • GC-MS Analysis:

    • After cooling to room temperature, a 1 µL aliquot of the derivatized sample is injected into the GC-MS system.

    • GC Conditions:

      • Column: A non-polar column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS), is typically used.

      • Injector Temperature: 250°C

      • Oven Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min.

      • Carrier Gas: Helium at a constant flow rate.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 50-500.

      • Quantification: Based on the peak area of a characteristic ion of the derivatized this compound.

Workflow for GC-MS with Silylation Derivatization

GCMS_Workflow Sample Reaction Mixture Aliquot Evaporation Solvent Evaporation (Nitrogen Stream) Sample->Evaporation Derivatization Add BSTFA + TMCS & Heat (60-75°C) Evaporation->Derivatization Injection Inject into GC-MS Derivatization->Injection Separation GC Separation (HP-5MS column) Injection->Separation Detection MS Detection (EI) Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

GC-MS with Silylation Workflow

Alternative Method: HPLC with Fluorescence Detection

High-Performance Liquid Chromatography (HPLC) is a powerful alternative for analyzing polar compounds. When coupled with a fluorescence detector (FLD), it can provide exceptional sensitivity and selectivity, especially after derivatization with a fluorogenic reagent. This is particularly effective for compounds with primary amine groups like this compound. Reagents such as o-phthalaldehyde (OPA) or naphthalene-2,3-dicarboxaldehyde (NDA) react with primary amines to form highly fluorescent derivatives.[2][3]

Experimental Protocol: HPLC-FLD with Pre-column Derivatization

This protocol is based on established methods for the derivatization of primary amines for HPLC-FLD analysis.[2][3][4]

  • Sample Preparation: Dilute an aliquot of the reaction mixture with a suitable buffer (e.g., borate buffer, pH 9.5).

  • Derivatization:

    • To the diluted sample, add the derivatizing agent solution (e.g., OPA in the presence of a thiol like N-acetyl-L-cysteine, or NDA with cyanide).

    • Allow the reaction to proceed at room temperature for a few minutes. The derivatives of some reagents may have limited stability, so automated pre-injection derivatization is often preferred.[5]

  • HPLC-FLD Analysis:

    • Column: A reversed-phase C18 column is typically used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: 1.0 mL/min.

    • Fluorescence Detection:

      • Excitation Wavelength: ~340 nm for OPA derivatives, ~420 nm for NDA derivatives.

      • Emission Wavelength: ~455 nm for OPA derivatives, ~490 nm for NDA derivatives.

    • Quantification: Based on the peak area of the fluorescent derivative.

Performance Comparison

ParameterGC-MS with SilylationHPLC-FLD with DerivatizationHPLC-MS/MS (without derivatization)
Specificity High (Mass Spectrum)Moderate to HighVery High (MS/MS)
Sensitivity (LOD) ng/mL to high pg/mLLow ng/mL to pg/mL[4]pg/mL to fg/mL
Linearity (R²) > 0.99> 0.999[4]> 0.99
Precision (RSD) < 10%< 5%< 10%[6]
Sample Throughput Moderate (derivatization required)High (fast derivatization)High (no derivatization)
Robustness HighModerate (derivative stability can be an issue)High
Instrumentation Widely availableCommonLess common than GC-MS/HPLC-UV/FLD

Logical Comparison of Analytical Approaches

The choice between GC-MS and an HPLC-based method depends on several factors, including the required sensitivity, sample matrix complexity, and available instrumentation.

Logical_Comparison Analyte This compound (Polar, Non-volatile) GCMS_Path GC-MS Approach Analyte->GCMS_Path HPLC_Path HPLC Approach Analyte->HPLC_Path Derivatization Derivatization Required (e.g., Silylation) GCMS_Path->Derivatization Direct_Analysis Direct Analysis Possible (LC-MS/MS) HPLC_Path->Direct_Analysis Deriv_Analysis Derivatization for Enhanced Sensitivity (FLD) HPLC_Path->Deriv_Analysis GCMS_Adv Advantages: - High Specificity (MS) - Robust Derivatization->GCMS_Adv Leads to GCMS_Disadv Disadvantages: - Mandatory Derivatization - Potential for Artifacts Derivatization->GCMS_Disadv Leads to HPLC_Adv Advantages: - High Sensitivity (FLD/MS) - No derivatization needed for MS - High Throughput Direct_Analysis->HPLC_Adv Contributes to HPLC_Disadv Disadvantages: - Derivative Instability (FLD) - Matrix Effects (MS) Direct_Analysis->HPLC_Disadv Can have Deriv_Analysis->HPLC_Adv Contributes to Deriv_Analysis->HPLC_Disadv Can have

Comparison of GC-MS and HPLC Approaches

Conclusion and Recommendations

  • GC-MS with silylation is a highly reliable and specific method for the quantification of this compound. It is particularly advantageous when unambiguous identification is required alongside quantification. The main drawback is the necessity of a separate derivatization step, which adds to the sample preparation time.

  • HPLC with fluorescence detection after derivatization is an excellent alternative, often providing superior sensitivity for trace-level quantification. However, the stability of the fluorescent derivatives should be carefully evaluated.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) represents the most advanced alternative. It combines the high separation power of HPLC with the sensitivity and specificity of tandem mass spectrometry, often allowing for the direct analysis of this compound without derivatization. While the instrumentation is more specialized, this method generally offers the highest sensitivity and throughput.[7][8][9]

For routine reaction monitoring where high sample throughput is desired and trace-level sensitivity is not the primary concern, a well-optimized GC-MS method with silylation is a robust choice. For applications requiring very low detection limits, such as impurity analysis, HPLC-FLD or LC-MS/MS would be the preferred techniques. The ultimate choice will depend on the specific analytical requirements, available instrumentation, and the complexity of the reaction mixture.

References

comparative study of different catalysts for 3-(Aminomethyl)cyclohexanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 3-(aminomethyl)cyclohexanol, a valuable building block in pharmaceutical development, is critically dependent on the catalytic reduction of a nitrile-functionalized cyclohexanone or a related precursor. The choice of catalyst profoundly influences the yield, diastereoselectivity (cis/trans isomer ratio), and overall efficiency of this transformation. This guide provides a comparative analysis of common heterogeneous catalysts—Raney Nickel, Rhodium on Carbon (Rh/C), Palladium on Carbon (Pd/C), and Ruthenium on Carbon (Ru/C)—for this synthesis, supported by data from analogous chemical reactions.

Performance Comparison of Catalytic Systems

While a direct side-by-side comparison for the synthesis of this compound is not extensively documented in publicly available literature, performance can be inferred from studies on the hydrogenation of nitriles on various substrates, including cyclic systems. The following table summarizes the general performance characteristics of these catalysts in relevant reactions.

CatalystTypical Substrate(s)Typical Reaction ConditionsYield of Primary AmineSelectivity for Primary AmineNotes on Diastereoselectivity
Raney® Nickel Aliphatic and Aromatic NitrilesH₂ (30-100 bar), 60-120°C, Methanol/Ethanol with NH₃High to ExcellentHigh to ExcellentGenerally provides a mixture of cis and trans isomers. The ratio can be influenced by reaction conditions.
Rhodium on Carbon (Rh/C) Aromatic Nitriles, AlkenesH₂ (10-50 bar), 25-80°C, Methanol/EthanolGood to HighGood to HighOften shows a preference for the formation of cis isomers in the hydrogenation of substituted cyclic compounds.[1][2]
Palladium on Carbon (Pd/C) Aromatic Nitriles, Benzyl groupsH₂ (1-50 bar), 25-100°C, Ethanol/Ethyl AcetateModerate to HighVariable, can be lower than Ni or RhCan be effective, but may be prone to catalyst poisoning and may require specific conditions to achieve high selectivity for primary amines.
Ruthenium on Carbon (Ru/C) Aliphatic and Aromatic NitrilesH₂ (30-100 bar), 80-150°C, various solventsGood to HighModerate to GoodCan be effective, but in some comparative studies has shown lower selectivity to primary amines compared to nickel catalysts.[3]

Disclaimer: The data presented is based on studies of analogous nitrile hydrogenations and may not be directly representative of the performance in the synthesis of this compound. Catalyst performance is highly substrate and condition dependent.

Key Experimental Protocols

A general procedure for the synthesis of this compound involves the catalytic hydrogenation of a suitable precursor, such as 3-oxocyclohexanecarbonitrile.

General Experimental Protocol for Catalytic Hydrogenation of 3-Oxocyclohexanecarbonitrile
  • Catalyst Preparation and Handling: The catalyst (e.g., Raney Nickel, 5-10 wt% of the substrate) is carefully weighed and transferred to the reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), especially for pyrophoric catalysts like Raney Nickel.[4] Raney Nickel is typically supplied as a slurry in water or ethanol and should not be allowed to dry in the air.[4]

  • Reaction Setup: The precursor, 3-oxocyclohexanecarbonitrile (1 equivalent), is dissolved in a suitable solvent such as methanol or ethanol. The presence of ammonia in the solvent is often employed to suppress the formation of secondary and tertiary amine byproducts.[3] The solution is then added to the reaction vessel containing the catalyst.

  • Hydrogenation: The reaction vessel is sealed, purged several times with hydrogen gas to remove any residual air, and then pressurized with hydrogen to the desired pressure (typically 30-100 bar). The reaction mixture is stirred vigorously and heated to the desired temperature (e.g., 60-120°C).

  • Reaction Monitoring: The progress of the reaction is monitored by techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the consumption of the starting material and the formation of the product.

  • Work-up and Purification: Upon completion, the reactor is cooled to room temperature and the hydrogen pressure is carefully released. The catalyst is removed by filtration through a pad of celite. The solvent is then removed under reduced pressure. The crude product is purified by column chromatography or distillation to isolate the cis and trans isomers of this compound.

Visualizing the Process and Catalyst Comparison

To further aid in understanding, the following diagrams illustrate the general experimental workflow and a comparative overview of the catalyst characteristics.

Experimental_Workflow General Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Charge Reactor with Catalyst (e.g., Raney Ni) under Inert Atmosphere B Dissolve 3-Oxocyclohexanecarbonitrile in Solvent (e.g., Methanol + NH3) C Add Substrate Solution to Reactor D Seal and Purge Reactor with H2 C->D E Pressurize with H2 (30-100 bar) D->E F Heat and Stir (60-120 °C) E->F G Monitor Reaction (GC/HPLC) F->G H Cool and Depressurize G->H I Filter to Remove Catalyst H->I J Solvent Evaporation I->J K Purification (Chromatography/Distillation) J->K L Characterization of cis/trans Isomers K->L Catalyst_Comparison Comparative Overview of Catalysts for Nitrile Hydrogenation RaneyNi Raney Nickel HighActivity High Activity & Selectivity RaneyNi->HighActivity CostEffective Cost-Effective RaneyNi->CostEffective RhC Rh/C RhC->HighActivity CisSelectivity Favors cis-Isomers in Cyclic Systems RhC->CisSelectivity MildConditions Milder Conditions RhC->MildConditions PdC Pd/C VariableSelectivity Variable Selectivity PdC->VariableSelectivity PoisoningRisk Risk of Poisoning PdC->PoisoningRisk RuC Ru/C ModerateSelectivity Moderate Selectivity RuC->ModerateSelectivity HigherTemp Higher Temperatures Often Required RuC->HigherTemp

References

A Comparative Guide to Assessing the Enantiomeric Excess of 3-(Aminomethyl)cyclohexanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of chiral compounds, the accurate determination of enantiomeric excess (ee) is a critical step. This guide provides an objective comparison of the primary analytical techniques for assessing the enantiomeric excess of 3-(Aminomethyl)cyclohexanol derivatives, supported by experimental data from structurally related compounds. The methodologies covered include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Capillary Electrophoresis (CE).

Comparison of Key Analytical Techniques

The selection of an appropriate analytical method for determining the enantiomeric excess of this compound derivatives hinges on several factors, including the physicochemical properties of the specific derivative, the required sensitivity and accuracy, sample throughput needs, and available instrumentation. The following table summarizes the key performance characteristics of the four major techniques.

ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Chiral Nuclear Magnetic Resonance (NMR) SpectroscopyChiral Capillary Electrophoresis (CE)
Principle Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a liquid mobile phase.Differential partitioning of volatile enantiomers between a CSP and a gaseous mobile phase.Formation of diastereomeric complexes with a chiral solvating agent (CSA), leading to distinct NMR signals.Differential migration of enantiomers in an electric field due to interaction with a chiral selector in the background electrolyte.
Derivatization May be required to improve chromatographic properties or detection.Generally required to enhance volatility and thermal stability.Not required for the analyte, but a chiral solvating agent is added.May be used to improve separation and detection.
Sample Throughput Moderate to high.High.High, suitable for rapid screening.High.
Sensitivity High (ng/mL to µg/mL).Very high (pg to ng range).Lower (mg to µg range).High, especially when coupled with mass spectrometry.
Resolution Good to excellent.Excellent.Dependent on the chiral solvating agent and magnetic field strength.Very high.
Advantages Widely applicable, robust, well-established methods.[1]High resolution, suitable for volatile compounds.[1]Rapid analysis, non-destructive, provides structural information.High efficiency, low sample and reagent consumption.
Disadvantages Higher solvent consumption.Limited to volatile and thermally stable compounds or their derivatives.Lower sensitivity, potential for signal overlap.Can be less robust than HPLC, potential for matrix effects.

Experimental Protocols and Data

Detailed methodologies are essential for the successful implementation of these analytical techniques. The following sections provide experimental protocols and representative quantitative data for each method, primarily drawn from studies on structurally similar compounds due to the limited availability of data specifically for this compound derivatives.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a versatile and widely used technique for the separation of enantiomers. The choice of the chiral stationary phase (CSP) is critical for achieving successful separation. Polysaccharide-based CSPs are often effective for a broad range of chiral compounds, including those with amino and hydroxyl groups.

Experimental Protocol (Indirect Method - Derivatization)

A green chromatographic method was developed for the indirect enantio-separation of racemic amino alcohols by derivatization with cyanuric chloride-based activated chiral reagents to form diastereomeric derivatives.[2]

  • Derivatization:

    • Prepare activated chiral reagents by introducing derivatives of L-proline into the cyanuric chloride structure.[2]

    • React the racemic this compound derivative with the activated chiral reagent under microwave irradiation (e.g., 60 seconds at 80% power) in a high pH environment to form diastereomeric derivatives.[2]

  • HPLC Conditions:

    • Column: C18 stationary phase.[2]

    • Mobile Phase: A micellar mobile phase containing surfactants like Brij-35 and SDS in an aqueous buffer.[2]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at an appropriate wavelength.

    • Injection Volume: 20 µL.

  • Data Analysis:

    • The two diastereomers will exhibit different retention times, allowing for their separation and quantification.

    • Calculate the enantiomeric excess using the peak areas of the two diastereomers.

Quantitative Data for Structurally Similar Compounds (Pregabalin)

The following table presents data for the direct separation of pregabalin, a GABA analog, on a chiral stationary phase.

CompoundChiral Stationary PhaseMobile PhaseRetention Time (min)Resolution (Rs)
(S)-PregabalinCHIRALPAK ZWIX(+)5 mM ammonium formate + 5 mM formic acid in MeOH/water (96/4, v/v)~6.52.1
(R)-PregabalinCHIRALPAK ZWIX(+)5 mM ammonium formate + 5 mM formic acid in MeOH/water (96/4, v/v)~7.52.1

Data adapted from a study on the direct separation of pregabalin enantiomers.[3]

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the separation of volatile and thermally stable enantiomers. For compounds like this compound derivatives, derivatization of both the amino and hydroxyl groups is typically necessary to increase volatility and prevent peak tailing.

Experimental Protocol (with Derivatization)

A common approach involves a two-step derivatization process.

  • Derivatization:

    • Step 1 (Esterification/Silylation of Hydroxyl Group): React the this compound derivative with a suitable reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to protect the hydroxyl group.

    • Step 2 (Acylation of Amino Group): Subsequently, react the N-silylated derivative with an acylating agent such as trifluoroacetic anhydride (TFAA) to derivatize the amino group.[4]

  • GC-MS Conditions:

    • Column: A chiral capillary column, such as one based on a cyclodextrin derivative (e.g., Chirasil-L-Val).[5]

    • Carrier Gas: Helium at a constant flow rate.

    • Injection: Split/splitless injection.

    • Temperature Program: An optimized temperature ramp to ensure good separation and peak shape.

    • Detection: Mass Spectrometry (MS) for sensitive and selective detection.

  • Data Analysis:

    • The derivatized enantiomers will have different retention times on the chiral column.

    • Calculate the enantiomeric excess based on the integrated peak areas of the two enantiomers.

Quantitative Data for Structurally Similar Compounds (Cyclic Secondary Amino Acids)

The following table provides representative data for the GC-MS analysis of derivatized cyclic secondary amino acids.

Compound (Derivative)Chiral Stationary PhaseRetention Time (min)
D-Proline (HFB-methylamide)Chirasil-L-Val~12.8
L-Proline (HFB-methylamide)Chirasil-L-Val~13.0
D-Pipecolic acid (HFB-methylamide)Chirasil-L-Val~14.2
L-Pipecolic acid (HFB-methylamide)Chirasil-L-Val~14.4

Data adapted from a study on the chiral GC-MS analysis of secondary amino acids after derivatization with heptafluorobutyl chloroformate and methylamine.[5]

Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy

Chiral NMR spectroscopy offers a rapid method for determining enantiomeric excess without the need for chromatographic separation. This technique relies on the use of a chiral solvating agent (CSA) that forms transient diastereomeric complexes with the enantiomers, leading to separate signals in the NMR spectrum.

Experimental Protocol

  • Sample Preparation:

    • In an NMR tube, dissolve a known amount of the this compound derivative (analyte) and a suitable chiral solvating agent (e.g., (S)-BINOL derivative) in a deuterated solvent (e.g., CDCl3).[6]

    • A typical molar ratio of analyte to CSA is 1:1 to 1:2.

  • NMR Acquisition:

    • Acquire a high-resolution proton (¹H) NMR spectrum.

  • Data Analysis:

    • Identify a proton signal in the analyte that shows clear separation (chemical shift non-equivalence) for the two enantiomers upon addition of the CSA. Protons close to the chiral center are often good candidates.

    • Integrate the separated signals corresponding to the two enantiomers.

    • Calculate the enantiomeric excess from the ratio of the integrals.

Quantitative Data for Structurally Similar Compounds (Amines with a Chiral Solvating Agent)

The following table illustrates the chemical shift differences observed for amines in the presence of a BINOL-derived chiral solvating agent.

AnalyteChiral Solvating AgentProton ObservedChemical Shift Difference (Δδ in ppm)
1-Phenylethylamine(S)-BINOL derivative-CH(NH₂)0.05
1,2-Diphenylethylenediamine(S)-BINOL derivative-CH(NH₂)0.12

Data extrapolated from a study on the determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents.[6]

Chiral Capillary Electrophoresis (CE)

Chiral CE is a high-efficiency separation technique that requires minimal sample and reagent volumes. The separation is achieved by adding a chiral selector to the background electrolyte.

Experimental Protocol

  • Sample and Electrolyte Preparation:

    • Dissolve the this compound derivative in the background electrolyte.

    • Prepare the background electrolyte containing a suitable buffer and a chiral selector, such as a cyclodextrin derivative (e.g., hydroxypropyl-β-cyclodextrin).

  • CE Conditions:

    • Capillary: Fused-silica capillary.

    • Electrolyte: Buffer (e.g., phosphate buffer) at a specific pH containing the chiral selector.

    • Voltage: Apply a high voltage across the capillary.

    • Detection: UV or Mass Spectrometry (MS) detector.

  • Data Analysis:

    • The enantiomers will migrate at different velocities, resulting in different migration times.

    • Calculate the enantiomeric excess from the peak areas of the two enantiomers.

Quantitative Data for Structurally Similar Compounds (Aromatic Amino Acids)

The following table shows data for the chiral separation of aromatic amino acids using CE with a cyclodextrin selector.

CompoundChiral SelectorMigration Time (min)Resolution (Rs)
D-Tryptophanα-cyclodextrin~15.21.8
L-Tryptophanα-cyclodextrin~15.81.8

Data adapted from a study on the chiral separation of aromatic amino acids by capillary electrophoresis.[7]

Visualization of Methodologies

Experimental Workflow for Enantiomeric Excess Determination

G Workflow for Enantiomeric Excess Determination of this compound Derivatives cluster_sample Sample Preparation cluster_methods Analytical Methods cluster_steps Key Steps cluster_analysis Data Analysis Sample This compound Derivative Sample Derivatization_GC Derivatization (e.g., Silylation + Acylation) Sample->Derivatization_GC Derivatization_HPLC Derivatization (optional) (e.g., with Chiral Reagent) Sample->Derivatization_HPLC Add_CSA Addition of Chiral Solvating Agent Sample->Add_CSA Add_CS Addition of Chiral Selector to BGE Sample->Add_CS HPLC Chiral HPLC Data Peak Integration / Signal Analysis HPLC->Data GC Chiral GC GC->Data NMR Chiral NMR NMR->Data CE Chiral CE CE->Data Derivatization_GC->GC Derivatization_HPLC->HPLC Add_CSA->NMR Add_CS->CE Calculation Enantiomeric Excess Calculation Data->Calculation

Caption: A generalized workflow for determining the enantiomeric excess of this compound derivatives.

Logical Relationships of Chiral Separation Techniques

G Logical Relationships of Chiral Separation Techniques cluster_chromatography Chromatographic Methods cluster_electrophoresis Electrophoretic Methods cluster_spectroscopy Spectroscopic Methods Analyte Chiral Analyte (this compound derivative) HPLC HPLC Analyte->HPLC CE Capillary Electrophoresis Analyte->CE NMR NMR Spectroscopy Analyte->NMR Derivatization Derivatization Analyte->Derivatization CSP Chiral Stationary Phase HPLC->CSP GC GC GC->CSP CS_CE Chiral Selector (in BGE) CE->CS_CE CSA Chiral Solvating Agent NMR->CSA Derivatization->GC

References

Navigating the Synthesis of 3-(Aminomethyl)cyclohexanol: A Comparative Guide to Yields and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient production of key intermediates is paramount. 3-(Aminomethyl)cyclohexanol, a valuable building block in the synthesis of various pharmaceutical compounds, presents a synthetic challenge in achieving high yields and stereochemical control. This guide provides a comparative analysis of potential synthetic routes to this compound, detailing experimental protocols and reported yields to aid in the selection of the most suitable method.

While direct, high-yield synthetic routes for this compound are not abundantly reported in readily accessible literature, an examination of related syntheses for similar structures allows for the extrapolation of viable methods. The primary approaches center on the reduction of bifunctionalized cyclohexane precursors, such as those containing nitrile, oxime, or amide functionalities in conjunction with a ketone or carboxylic acid derivative.

Comparison of Synthetic Strategies

Two promising strategies for the synthesis of this compound emerge from the literature on analogous compounds:

  • Reductive Amination of a Keto-Nitrile Precursor: This approach involves the simultaneous reduction of a ketone and a nitrile group on a cyclohexane ring.

  • Reduction of a Carboxamide Precursor: This method focuses on the reduction of a cyclohexanecarboxamide derivative bearing a hydroxyl group.

The following table summarizes the key aspects of these hypothetical, yet plausible, synthetic pathways.

MethodStarting MaterialKey ReagentsReaction ConditionsReported Yield (Analogous Reactions)Cis/Trans Selectivity
Method 1 3-Oxocyclohexane-1-carbonitrile1. Raney Nickel 2. Hydrogen gas (High Pressure) 3. Ammonia in MethanolHigh temperature and pressureModerate to GoodMixture of isomers expected
Method 2 3-Hydroxycyclohexane-1-carboxamide1. Lithium Aluminum Hydride (LiAlH₄) 2. Anhydrous Tetrahydrofuran (THF)RefluxGood to ExcellentDependent on starting material stereochemistry

Detailed Experimental Protocols

The following are detailed experimental protocols for the two proposed methods, adapted from established procedures for similar transformations.

Method 1: Catalytic Hydrogenation of 3-Oxocyclohexanecarbonitrile

This one-pot reaction aims to simultaneously reduce the ketone to a hydroxyl group and the nitrile to a primary amine. The use of a catalyst like Raney Nickel in the presence of ammonia is crucial to favor the formation of the primary amine and minimize the formation of secondary amines.

Experimental Procedure:

  • A high-pressure autoclave is charged with 3-oxocyclohexane-1-carbonitrile (1.0 eq.), a catalytic amount of Raney Nickel (approximately 10% by weight), and a solution of ammonia in methanol (7N).

  • The autoclave is sealed and purged with nitrogen gas before being pressurized with hydrogen gas to approximately 100 atm.

  • The reaction mixture is heated to 100-120°C with vigorous stirring.

  • The reaction is monitored by gas chromatography (GC) or thin-layer chromatography (TLC) for the disappearance of the starting material.

  • Upon completion, the autoclave is cooled to room temperature and carefully depressurized.

  • The catalyst is removed by filtration through a pad of celite, and the filtrate is concentrated under reduced pressure.

  • The crude product is then purified by column chromatography or distillation to yield a mixture of cis- and trans-3-(aminomethyl)cyclohexanol.

Method 2: Lithium Aluminum Hydride Reduction of 3-Hydroxycyclohexane-1-carboxamide

This method involves the reduction of the amide functionality to a primary amine using a powerful reducing agent, lithium aluminum hydride (LiAlH₄). The stereochemistry of the final product will be dictated by the stereochemistry of the starting 3-hydroxycyclohexane-1-carboxamide.

Experimental Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, is added a suspension of lithium aluminum hydride (LiAlH₄, 2.0 eq.) in anhydrous tetrahydrofuran (THF).

  • A solution of 3-hydroxycyclohexane-1-carboxamide (1.0 eq.) in anhydrous THF is added dropwise to the LiAlH₄ suspension at 0°C with stirring.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours. The progress of the reaction is monitored by TLC.

  • Upon completion, the reaction is cooled to 0°C and quenched by the slow, sequential addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water.

  • The resulting granular precipitate is removed by filtration, and the filter cake is washed with THF.

  • The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude this compound.

  • Purification is achieved by distillation under reduced pressure or column chromatography.

Visualizing the Synthetic Pathways

To better illustrate the proposed synthetic workflows, the following diagrams are provided.

G cluster_0 Method 1: Catalytic Hydrogenation cluster_1 Method 2: LiAlH₄ Reduction A 3-Oxocyclohexane-1-carbonitrile C This compound (cis/trans mixture) A->C High Pressure/Temp B Raney Ni, H₂, NH₃/MeOH D 3-Hydroxycyclohexane-1-carboxamide F This compound D->F Reflux E 1. LiAlH₄, THF 2. H₂O workup

Caption: Proposed synthetic routes to this compound.

Concluding Remarks

The synthesis of this compound can be approached through several reductive strategies. The choice between catalytic hydrogenation of a keto-nitrile precursor and the lithium aluminum hydride reduction of a hydroxy-carboxamide will depend on factors such as the availability of starting materials, desired stereochemical outcome, and the scale of the synthesis. While the catalytic route offers a one-pot solution, it may result in a mixture of stereoisomers requiring further separation. The LiAlH₄ reduction, on the other hand, provides a potentially more stereospecific route, provided the stereochemistry of the starting material is controlled. Further experimental validation is necessary to determine the precise yields and optimal conditions for these proposed syntheses.

Performance Benchmark: 3-(Aminomethyl)cyclohexanol-Based Catalysts in Asymmetric Aldol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Chiral Amino Alcohol Catalysts

The pursuit of enantiomerically pure compounds is a cornerstone of modern pharmaceutical development and fine chemical synthesis. Asymmetric organocatalysis, utilizing small, chiral organic molecules to induce stereoselectivity, has emerged as a powerful and sustainable alternative to traditional metal-based catalysis. This guide provides a comparative benchmark of the performance of 3-(Aminomethyl)cyclohexanol-based catalysts against the widely-used proline and its derivatives in the asymmetric aldol reaction, a fundamental carbon-carbon bond-forming transformation.

Data Presentation: Catalyst Performance in the Asymmetric Aldol Reaction

The following table summarizes the performance of various organocatalysts in the asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde. While direct side-by-side comparative data for this compound-based catalysts is limited in publicly available literature, the data presented for structurally related chiral amino alcohols and diaminocyclohexane derivatives provides a valuable benchmark against the well-established proline-based systems.

CatalystCatalyst Loading (mol%)SolventTime (h)Yield (%)Enantiomeric Excess (ee, %)Diastereomeric Ratio (anti:syn)Reference
L-Proline 30DMSO4689693:7[1]
(S)-Proline 3DMF--96.5-[2]
(R,R)-1,2-Diaminocyclohexane Derivative (Thiourea Catalyst) 10Toluene1209598>99:1[3]
Chiral Primary Amino Alcohol 10-969193>97:3[2]
(S)-Proline-Containing Dipeptide -Solvent-free (ball mill)--9591:9[4]

Note: The performance of catalysts is highly dependent on the specific substrates, reaction conditions, and the exact structure of the catalyst derivative. The data above is intended to provide a general comparison.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of catalytic performance. Below is a generalized experimental protocol for an organocatalyzed asymmetric aldol reaction, which can be adapted for screening new catalysts like those based on this compound.

Materials:

  • Chiral organocatalyst (e.g., this compound derivative, L-Proline)

  • Aldehyde (e.g., 4-nitrobenzaldehyde)

  • Ketone (e.g., cyclohexanone)

  • Anhydrous solvent (e.g., DMSO, Toluene, or solvent-free)

  • Deuterated solvent for NMR analysis (e.g., CDCl₃)

  • Reagents for work-up (e.g., saturated aqueous NH₄Cl, ethyl acetate, brine, anhydrous MgSO₄)

  • Silica gel for column chromatography

Instrumentation:

  • Magnetic stirrer and stir bars

  • Reaction vials or round-bottom flasks

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) plates and UV lamp

  • Rotary evaporator

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase column

General Procedure:

  • To a dry reaction vial containing a magnetic stir bar, add the chiral organocatalyst (e.g., 10-30 mol%).

  • Add the aldehyde (1.0 equivalent) to the vial.

  • If a solvent is used, add the anhydrous solvent to the mixture.

  • Stir the mixture at the desired temperature (e.g., room temperature, 0 °C, or -20 °C) until the solids are dissolved.

  • Add the ketone (typically in excess, e.g., 5-10 equivalents).

  • Seal the vial and stir the reaction mixture for the specified time (e.g., 4-120 hours), monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the yield of the purified product.

  • Analyze the diastereomeric ratio by ¹H NMR spectroscopy of the crude or purified product.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Mandatory Visualization

The catalytic cycle for this class of organocatalysts proceeds through an enamine intermediate. The bifunctional nature of this compound-based catalysts, possessing both a primary amine and a hydroxyl group, is believed to play a key role in activating the reactants and controlling the stereochemistry of the product.

Enamine_Catalysis Enamine Catalytic Cycle for Asymmetric Aldol Reaction cluster_reactants Reactants cluster_cycle Catalytic Cycle cluster_products Products Ketone Ketone (e.g., Cyclohexanone) Iminium Iminium Ion Ketone->Iminium - H₂O Aldehyde Aldehyde (e.g., 4-Nitrobenzaldehyde) Addition C-C Bond Formation (Aldol Addition) Aldehyde->Addition Catalyst Catalyst (e.g., this compound) Catalyst->Iminium Enamine Chiral Enamine Intermediate Enamine->Addition Iminium->Enamine - H⁺ Hydrolysis Hydrolysis Addition->Hydrolysis Product Chiral Aldol Product Hydrolysis->Product Regen_Catalyst Regenerated Catalyst Hydrolysis->Regen_Catalyst + H₂O Regen_Catalyst->Iminium

Caption: Enamine catalytic cycle for the asymmetric aldol reaction.

This guide provides a foundational benchmark for the performance of this compound-based catalysts. Further direct comparative studies under standardized conditions are necessary to fully elucidate their potential and position them within the landscape of asymmetric organocatalysis. The development of novel, efficient, and stereoselective catalysts remains a critical endeavor for advancing pharmaceutical and chemical manufacturing.

References

A Comparative Guide to Analytical Methods for the Characterization of 3-(Aminomethyl)cyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

Comparison of Key Analytical Techniques

The selection of an analytical method for 3-(Aminomethyl)cyclohexanol, a chiral compound with stereoisomers, depends on the specific analytical need, such as purity determination, quantification, or isomer separation. Each technique offers distinct advantages and challenges.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of non-volatile and thermally labile compounds. For a polar compound like this compound that lacks a strong chromophore, derivatization is often necessary to enable UV or fluorescence detection. Chiral stationary phases can be employed for the direct separation of enantiomers.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the polarity and low volatility of this compound, derivatization (e.g., silylation) is typically required to convert the analyte into a more volatile and thermally stable derivative suitable for GC analysis.

Quantitative Nuclear Magnetic Resonance (qNMR) is an absolute quantification method that does not require an identical reference standard for the analyte. It provides structural information and can be used to determine the purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard.

Data Presentation: Performance Comparison

The following tables summarize the typical performance characteristics of HPLC, GC-MS, and qNMR for the analysis of aliphatic amines and related compounds. These values serve as a benchmark for what can be expected during the validation of a method for this compound.

Table 1: HPLC Method Performance (with Derivatization)

ParameterTypical Performance
Linearity (R²) > 0.999
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%
Limit of Detection (LOD) 10 - 50 ng/mL
Limit of Quantitation (LOQ) 50 - 150 ng/mL

Table 2: GC-MS Method Performance (with Derivatization)

ParameterTypical Performance
Linearity (R²) > 0.998
Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%
Limit of Detection (LOD) 0.1 - 1 µg/mL
Limit of Quantitation (LOQ) 0.5 - 5 µg/mL

Table 3: qNMR Method Performance

ParameterTypical Performance
Precision (%RSD) < 1%
Accuracy High (primary ratio method)
Measurement Uncertainty < 2%

Mandatory Visualization

Cross_Validation_Workflow cluster_planning 1. Planning & Method Development cluster_validation 2. Individual Method Validation cluster_comparison 3. Cross-Validation & Comparison cluster_reporting 4. Reporting define_scope Define Scope & Acceptance Criteria select_methods Select Analytical Methods (HPLC, GC, qNMR) define_scope->select_methods develop_protocols Develop Initial Protocols select_methods->develop_protocols hplc_val HPLC Validation (Linearity, Precision, Accuracy, LOD/LOQ) develop_protocols->hplc_val gc_val GC Validation (Linearity, Precision, Accuracy, LOD/LOQ) develop_protocols->gc_val qnmr_val qNMR Validation (Precision, Accuracy, Uncertainty) develop_protocols->qnmr_val analyze_samples Analyze Same Batch of this compound hplc_val->analyze_samples gc_val->analyze_samples qnmr_val->analyze_samples compare_data Compare Results (Purity, Concentration) analyze_samples->compare_data assess_bias Assess Inter-Method Bias compare_data->assess_bias compile_report Compile Comparison Guide assess_bias->compile_report summarize_data Summarize Data in Tables compile_report->summarize_data document_protocols Document Protocols compile_report->document_protocols

Caption: Workflow for the cross-validation of analytical methods.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. The following are representative protocols for each technique.

HPLC with Pre-column Derivatization (for Purity and Quantification)

This method is suitable for quantifying this compound and separating its isomers after derivatization with a UV-active or fluorescent tag.

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the this compound sample and dissolve in a suitable solvent (e.g., a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.

    • Prepare a series of calibration standards from a reference standard of this compound.

  • Derivatization (using Dansyl Chloride):

    • To 100 µL of each sample and standard solution, add 200 µL of a sodium bicarbonate buffer (pH 9.5).

    • Add 200 µL of a 1.5 mg/mL solution of dansyl chloride in acetonitrile.

    • Vortex the mixture and incubate at 60°C for 45 minutes in the dark.

    • After incubation, add 100 µL of a 2% aqueous solution of diethylamine to quench the reaction.

    • Dilute the final solution with the mobile phase before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detector: UV at 254 nm or Fluorescence detector (Excitation: 340 nm, Emission: 525 nm).

    • Injection Volume: 10 µL.

GC-MS with Derivatization (for Purity and Volatile Impurities)

This method is ideal for assessing the purity of this compound and identifying any volatile impurities.

  • Sample Preparation:

    • Accurately weigh about 10 mg of the sample into a vial and dissolve in 1 mL of a suitable anhydrous solvent (e.g., pyridine).

  • Derivatization (Silylation):

    • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Seal the vial and heat at 70°C for 30 minutes to ensure complete derivatization of both the amine and hydroxyl groups.

    • Cool the sample to room temperature before injection.

  • GC-MS Conditions:

    • Column: 5% phenyl methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injector Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp to 280°C at 10°C/min.

      • Hold at 280°C for 5 minutes.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 40-500.

Quantitative NMR (qNMR) (for Purity Assay)

qNMR provides a direct measurement of purity without the need for a specific reference standard of the analyte.

  • Sample Preparation:

    • Accurately weigh (to 0.01 mg) approximately 10-20 mg of the this compound sample into an NMR tube.

    • Accurately weigh (to 0.01 mg) a certified internal standard (e.g., maleic acid or dimethyl sulfone) and add it to the same NMR tube. The standard should have a known purity and signals that do not overlap with the analyte.

    • Add a known volume of a deuterated solvent (e.g., DMSO-d6 or D₂O) to completely dissolve both the sample and the internal standard.

  • NMR Data Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Pulse Program: A simple single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.

    • Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., 16 or 32 scans).

  • Data Processing and Purity Calculation:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Caption: Decision tree for selecting an analytical method.

Safety Operating Guide

Proper Disposal of 3-(Aminomethyl)cyclohexanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 3-(Aminomethyl)cyclohexanol, ensuring the safety of laboratory personnel and the protection of the environment. Researchers, scientists, and drug development professionals should adhere to these procedural guidelines to manage chemical waste in accordance with regulatory standards.

Hazard Assessment and Safety Data

This compound is a compound that requires careful handling due to its potential health and environmental hazards. It is classified as a combustible liquid that is harmful if swallowed, in contact with skin, or if inhaled.[1] It is also known to cause skin and serious eye irritation and may lead to respiratory irritation.[1] Furthermore, the substance is harmful to aquatic life with long-lasting effects.[1] Adherence to proper personal protective equipment (PPE) protocols, including wearing protective gloves, eye protection, and face protection, is mandatory when handling this chemical.[1]

A summary of the key hazard information is provided in the table below:

Hazard ClassificationGHS Hazard StatementPrecautionary Statement (Disposal)
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedP501: Dispose of contents/container to an approved waste disposal plant.[1]
Acute Toxicity, Dermal (Category 4)H312: Harmful in contact with skinP501: Dispose of contents/container to an approved waste disposal plant.[1]
Acute Toxicity, Inhalation (Category 4)H332: Harmful if inhaledP501: Dispose of contents/container to an approved waste disposal plant.[1]
Skin Irritation (Category 2)H315: Causes skin irritationP501: Dispose of contents/container to an approved waste disposal plant.[1]
Serious Eye Irritation (Category 2A)H319: Causes serious eye irritationP501: Dispose of contents/container to an approved waste disposal plant.[1]
Specific target organ toxicity — single exposure (Category 3), Respiratory systemH335: May cause respiratory irritationP501: Dispose of contents/container to an approved waste disposal plant.[1]
Hazardous to the aquatic environment, long-term hazard (Category 3)H412: Harmful to aquatic life with long lasting effectsP273: Avoid release to the environment.[1]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed and approved waste disposal company.[2] Under no circumstances should this chemical be disposed of in the general waste or washed down the sink.

Procedure for Unused or Expired Product:
  • Maintain Original Container: Whenever possible, keep the chemical in its original, labeled container. The container must be securely closed.

  • Segregate for Disposal: Store the container in a designated and secure area for chemical waste pickup, known as a Satellite Accumulation Area (SAA).[2] This area must be at or near the point of generation.

  • Proper Labeling: Ensure the container is clearly labeled with the words "Hazardous Waste," the chemical name "this compound," and the associated hazards (e.g., Harmful, Irritant).

  • Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for collection.

Procedure for Contaminated Materials and Empty Containers:
  • Contaminated Labware: Items such as gloves, bench paper, and pipette tips that are contaminated with this compound should be collected in a separate, clearly labeled hazardous waste container. This container should be designated for solid waste.

  • Empty Containers: A container that has held this compound should be treated as hazardous waste unless properly decontaminated. To decontaminate, triple-rinse the container with a suitable solvent. The rinsate must be collected and disposed of as liquid hazardous waste. After triple-rinsing and air-drying, and with all labels defaced or removed, the container may be disposed of as regular trash.

Spill Management:
  • Evacuate and Ventilate: In case of a spill, evacuate unnecessary personnel and ensure the area is well-ventilated. Work under a fume hood if possible.[1]

  • Contain the Spill: Prevent the spread of the liquid.

  • Absorb the Spill: Use an inert, liquid-absorbent material (e.g., Chemizorb®, vermiculite, or sand) to absorb the spilled chemical.[1]

  • Collect the Waste: Carefully collect the absorbent material and place it into a suitable, sealable, and properly labeled container for hazardous waste.

  • Decontaminate the Area: Clean the spill area thoroughly.

  • Dispose of as Chemical Waste: The container with the collected spill material must be disposed of as hazardous waste through a licensed contractor.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_generation Waste Generation cluster_accumulation Waste Accumulation & Preparation cluster_disposal Final Disposal A Unused/Expired This compound D Keep in Original or Compatible Labeled Container A->D B Contaminated Materials (Gloves, Labware) E Collect in Labeled Hazardous Waste Container B->E C Spill Residue C->E F Store in Designated Satellite Accumulation Area (SAA) D->F E->F G Contact Environmental Health & Safety (EHS) F->G H Arrange Pickup by Licensed Waste Disposal Contractor G->H I Proper Disposal at an Approved Waste Disposal Plant H->I

References

Personal protective equipment for handling 3-(Aminomethyl)cyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the proper handling and disposal of 3-(Aminomethyl)cyclohexanol. Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity. This chemical is known to cause skin and eye irritation and may cause respiratory irritation[1].

Personal Protective Equipment (PPE)

A conservative approach to personal protection is mandatory when handling this compound and its derivatives due to potential hazards such as severe skin and eye irritation or corrosion, harm if swallowed, and respiratory tract irritation[2]. The following table summarizes the minimum required PPE.

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles and a face shield.[2]Protects against splashes and vapors that can cause severe eye damage.[2]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).Prevents skin contact which can lead to irritation or burns.[2]
Body Protection Flame-resistant lab coat (buttoned) and long pants.[2]Protects skin from accidental spills and splashes.[2]
Footwear Closed-toe, closed-heel shoes.[2]Prevents exposure from spills.[2]
Respiratory Use in a well-ventilated area or a chemical fume hood.[2] For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator may be used. For higher-level protection, use type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[3]Minimizes inhalation of potentially harmful vapors.[2]

Operational Plan: Step-by-Step Handling Protocol

1. Preparation:

  • Ensure a chemical fume hood is operational.[2]

  • Verify that an eyewash station and safety shower are accessible.[2][4][5]

  • Assemble all necessary equipment and reagents.

  • Don all required PPE as specified in the table above.[2]

2. Handling:

  • Conduct all manipulations of this compound within the fume hood.[2]

  • Avoid direct contact with skin, eyes, and clothing.[2][6]

  • Use appropriate tools (e.g., spatulas, pipettes) for transferring the chemical.[2]

  • Keep containers tightly closed when not in use.[1][2]

  • Wash hands thoroughly after handling.[1][7]

3. In Case of a Spill:

  • Evacuate the immediate area.[3][8]

  • Alert laboratory personnel and the safety officer.[2]

  • For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, closed container for disposal.[9] Do not use combustible materials like sawdust.[9]

  • For larger spills, follow institutional emergency procedures.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure safety.

  • Chemical Waste:

    • Dispose of contents and container to an approved waste disposal plant.[1][10]

    • Offer surplus and non-recyclable solutions to a licensed disposal company.[3]

    • Never dispose of hazardous wastes by evaporation, sewer, or in the regular trash.[11]

  • Empty Containers:

    • Thoroughly empty all contents.[11]

    • The first rinse of the container must be collected and disposed of as hazardous waste.[11]

    • For highly toxic chemicals (LD50 < 50mg/kg), the first three rinses must be collected as hazardous waste.[11]

    • After rinsing, labels on the container must be obliterated or removed before disposal as solid waste.[11]

Experimental Workflow for Safe Handling

Safe Handling and Disposal Workflow for this compound cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_disposal 3. Disposal cluster_spill Emergency: Spill Response prep1 Verify Fume Hood, Eyewash, and Safety Shower prep2 Assemble Equipment and Reagents prep1->prep2 prep3 Don Required PPE prep2->prep3 handle1 Transfer Chemical with Appropriate Tools prep3->handle1 Proceed to Handling handle2 Keep Container Closed When Not in Use handle1->handle2 spill1 Evacuate Area handle1->spill1 Spill Occurs handle3 Avoid Contact with Skin, Eyes, and Clothing handle2->handle3 disp1 Dispose of Chemical Waste via Approved Plant handle3->disp1 Task Complete disp2 Triple Rinse Empty Container handle3->disp2 Task Complete disp3 Collect Rinse as Hazardous Waste disp2->disp3 disp4 Deface Label and Dispose of Container disp3->disp4 spill2 Alert Personnel spill1->spill2 spill3 Contain and Clean Up with Inert Absorbent spill2->spill3 spill4 Dispose of as Hazardous Waste spill3->spill4

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.